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  • Product: N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide
  • CAS: 1016718-33-4

Core Science & Biosynthesis

Foundational

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Executive Summary N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a heterocyclic organic compound f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Executive Summary

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a heterocyclic organic compound featuring two key pharmacophores: the 1,2,3,4-tetrahydroquinoline scaffold and a methanesulfonamide group. The tetrahydroquinoline nucleus is a prevalent structure in numerous synthetic pharmaceuticals and natural products, valued for its rigid, three-dimensional shape that can effectively interact with biological targets.[1][2] The methanesulfonamide group is a common bioisostere for carboxylic acids and other functional groups, often improving pharmacokinetic properties such as solubility and metabolic stability.[3] Recent research has identified N-sulfonamide-tetrahydroquinolines as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis.[4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, designed for researchers, medicinal chemists, and drug development professionals.

Introduction to the Core Molecular Scaffolds

A thorough understanding of the constituent parts of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is critical to appreciating its chemical behavior and therapeutic potential. The molecule is a conjugate of two moieties with well-established significance in medicinal chemistry.

The 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is the saturated analog of quinoline and is found in a wide array of bioactive molecules.[5] Its prevalence stems from its conformationally constrained bicyclic structure, which provides a robust framework for orienting substituents in precise three-dimensional space to optimize interactions with enzyme active sites or receptors. The THQ nucleus is a key feature in pharmaceuticals such as the antiarrhythmic drug nicainoprol and the schistosomicide oxamniquine.[1] Its synthesis is typically achieved through the catalytic hydrogenation of the corresponding quinoline derivative, a process that can be controlled to achieve specific substitution patterns.[5][6]

The Methanesulfonamide Functional Group

Sulfonamides are a cornerstone functional group in drug design, most famously represented by the sulfa class of antibiotics. The methanesulfonamide moiety (-NHSO₂CH₃) specifically is valued for its chemical stability and its ability to act as a hydrogen bond donor.[3] Unlike carboxylic acids, it is not readily ionizable at physiological pH, which can be advantageous for cell membrane permeability. The sulfonyl group is a strong electron-withdrawing group, which modulates the electronic properties of the adjacent aromatic ring and the acidity of the N-H proton.[3]

Physicochemical and Structural Properties

The combination of the THQ scaffold and the methanesulfonamide group imparts a unique set of properties to the target molecule.

Molecular Structure

Caption: Structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Physicochemical Data

The following table summarizes the calculated physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂SCalculated
Molecular Weight 226.30 g/mol Calculated
Calculated LogP 1.5 - 2.5Estimated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
Molar Refractivity 61.0 ± 0.3 cm³Estimated
Polar Surface Area 61.5 ŲEstimated

Synthesis and Characterization

While specific literature on the synthesis of the 5-yl isomer is scarce, a robust synthetic route can be designed based on established organochemical transformations. The causality behind this proposed pathway is rooted in achieving the desired substitution pattern through sequential, high-yielding reactions.

Proposed Synthetic Pathway

The most logical approach begins with a substituted quinoline and proceeds through reduction and functionalization steps. This ensures the correct placement of the amine group before forming the sulfonamide.

G A 5-Nitroquinoline (Starting Material) B Reduction of Nitro Group (e.g., SnCl2, HCl or H2/Pd-C) A->B C 5-Aminoquinoline (Intermediate 1) B->C D Catalytic Hydrogenation (e.g., H2, PtO2 or Rh/C) C->D E 1,2,3,4-Tetrahydroquinolin-5-amine (Intermediate 2) D->E F Methanesulfonylation (CH3SO2Cl, Pyridine) E->F G N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (Final Product) F->G H Purification & Characterization (Chromatography, NMR, MS, IR) G->H

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful isolation and characterization of intermediates at each stage confirm the viability of the subsequent step.

Step A: Synthesis of 5-Aminoquinoline from 5-Nitroquinoline

  • To a stirred solution of 5-nitroquinoline in ethanol, add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using SnCl₂ is its effectiveness in reducing aromatic nitro groups in the presence of other reducible functionalities.

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-aminoquinoline.

Step B: Synthesis of 1,2,3,4-Tetrahydroquinolin-5-amine

  • Dissolve the 5-aminoquinoline from the previous step in glacial acetic acid in a high-pressure reaction vessel.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Shake or stir the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases. Catalytic hydrogenation is the most direct method for reducing the quinoline ring system.[5]

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent and purify the resulting residue by column chromatography to isolate 1,2,3,4-tetrahydroquinolin-5-amine.

Step C: Synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

  • Dissolve 1,2,3,4-tetrahydroquinolin-5-amine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add an excess of a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Add methanesulfonyl chloride dropwise to the cooled, stirred solution. The reaction is exothermic and dropwise addition prevents side reactions.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final product.[3]

Spectroscopic Profile and Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The workflow below outlines the standard process for characterization.

G cluster_0 Spectroscopic Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (ESI-MS, HRMS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Purity Purity Assessment (HPLC, Elemental Analysis) IR->Purity End Structure Confirmed Purity->End

Caption: Workflow for the structural elucidation and analysis.

Anticipated Spectroscopic Data

The following tables summarize the expected spectral data based on the molecule's functional groups and structure.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5m3HAr-H Aromatic protons of the THQ ring.
~6.5-7.0br s1HSO₂NH Sulfonamide proton, often broad.
~4.0-4.5br s1HTHQ NH Secondary amine proton of the THQ ring.
~3.3-3.5t2HC2-HMethylene protons adjacent to the THQ nitrogen.
~2.95s3HSO₂CHSinglet for the methanesulfonyl methyl group.
~2.7-2.9t2HC4-HBenzylic methylene protons.
~1.8-2.0m2HC3-HMethylene protons at the 3-position.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350-3450MediumN-H StretchSecondary Amine (THQ)
3250-3350MediumN-H StretchSulfonamide
3000-3100MediumC-H StretchAromatic
2850-2960MediumC-H StretchAliphatic
1580-1620StrongC=C StretchAromatic Ring
1320-1360StrongAsymmetric S=O StretchSulfonyl
1140-1180StrongSymmetric S=O StretchSulfonyl

Mass Spectrometry (MS): For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be [M+H]⁺ at m/z 227.3. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Chemical Reactivity and Stability

The molecule possesses several reactive sites that dictate its chemical behavior.

  • Tetrahydroquinoline Nitrogen (N1): This secondary amine is nucleophilic and can undergo further reactions such as N-alkylation or N-acylation. It can also be sulfonylated, as seen in related compounds.[7]

  • Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated with a strong base.[3] This anion is a potent nucleophile.

  • Aromatic Ring: The benzene portion of the THQ ring is activated towards electrophilic aromatic substitution. The substitution pattern will be directed by both the alkylamino portion and the sulfonamide group.

  • Stability: The molecule is expected to be stable under normal laboratory conditions. It is incompatible with strong oxidizing agents.[3] For long-term storage, it should be kept in a cool, dry, and dark environment.

Potential Applications and Biological Context

The primary therapeutic interest in this class of molecules lies in their ability to modulate immune responses.

RORγt Inverse Agonism

RORγt is a nuclear receptor that is a master regulator of T helper 17 (Th17) cells, which are critical drivers of inflammation in many autoimmune diseases. Inverse agonists of RORγt suppress its transcriptional activity, leading to a reduction in pro-inflammatory cytokines like IL-17. Research has shown that N-sulfonamide-tetrahydroquinolines can act as potent RORγt inverse agonists, demonstrating significant therapeutic effects in mouse models of psoriasis.[4]

G Compound N-(THQ-5-yl)methanesulfonamide RORgt RORγt Nuclear Receptor Compound->RORgt Inhibits Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Psoriasis Inflammation (e.g., Psoriasis) IL17->Psoriasis Drives

Caption: Simplified pathway of RORγt inhibition.

The specific substitution at the 5-position of the THQ ring is a critical area for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for potential drug candidates.

Conclusion

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a molecule of significant interest for drug discovery, combining two privileged scaffolds. Its chemical properties, dictated by the interplay between the tetrahydroquinoline ring and the methanesulfonamide group, make it an attractive candidate for targeting nuclear receptors like RORγt. The synthetic pathways are accessible through established chemical methods, and its characterization relies on standard spectroscopic techniques. Further investigation into this and related analogs is warranted to fully explore their therapeutic potential in treating autoimmune and inflammatory diseases.

References

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. PubMed. Available at: [Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. Available at: [Link]

  • Tetrahydroquinoline - Wikipedia. Wikipedia. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline. PubChem. Available at: [Link]

  • Methanesulfonamide. PubChem. Available at: [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

  • Methanesulfonamide, N-phenyl-. PubChem. Available at: [Link]

  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed. Available at: [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Sulfonylated Tetrahydroquinolines

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold The tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. The introduction of an N-sulfonyl group dramatically influences the molecule's steric and electronic properties, unlocking a diverse range of pharmacological activities. This guide provides an in-depth exploration of the mechanisms of action of N-sulfonylated tetrahydroquinolines, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, supported by experimental evidence and detailed protocols to facilitate further investigation in this exciting field.

Chapter 1: The RORγt Inverse Agonism Paradigm in Autoimmune Disease

A significant body of research on N-sulfonylated tetrahydroquinolines has centered on their role as inverse agonists of the Retinoid Acid Receptor-related Orphan Receptor γt (RORγt). RORγt is a master regulator of T helper 17 (Th17) cell differentiation, which in turn orchestrates the production of pro-inflammatory cytokines like IL-17.[1] Dysregulation of the Th17 pathway is a hallmark of several autoimmune diseases, including psoriasis and rheumatoid arthritis.

Mechanism of RORγt Inverse Agonism

N-sulfonylated tetrahydroquinolines have been identified as potent RORγt inverse agonists.[2] Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of the receptor. The proposed mechanism of action involves the binding of the N-sulfonylated tetrahydroquinoline to the ligand-binding domain (LBD) of RORγt. This binding event induces a conformational change in the LBD, leading to the dissociation of co-activator proteins and the recruitment of co-repressors.[3] This co-repressor recruitment actively suppresses the transcription of RORγt target genes, most notably IL-17A and IL-17F, thereby dampening the inflammatory response. Molecular docking studies have further elucidated the binding mode, highlighting key interactions within the RORγt LBD.[2]

A key aspect of this mechanism is the modulation of the final helix of the LBD, Helix 12 (H12). In the active conformation, H12 is positioned to allow the binding of co-activators. Inverse agonists are thought to destabilize this conformation, preventing co-activator recruitment.

RORgt_Mechanism cluster_0 Inactive State cluster_1 Active State RORγt RORγt Co-repressor Co-repressor RORγt->Co-repressor Recruits Gene_Transcription_Suppression Suppression of IL-17 Transcription Co-repressor->Gene_Transcription_Suppression Leads to N-sulfonylated\nTetrahydroquinoline N-sulfonylated Tetrahydroquinoline N-sulfonylated\nTetrahydroquinoline->RORγt Binds to LBD RORγt_active RORγt N-sulfonylated\nTetrahydroquinoline->RORγt_active Inhibits Co-activator Co-activator RORγt_active->Co-activator Recruits Gene_Transcription_Activation Activation of IL-17 Transcription Co-activator->Gene_Transcription_Activation Leads to Agonist Agonist Agonist->RORγt_active Binds to LBD

Figure 1: Mechanism of RORγt Inverse Agonism by N-sulfonylated Tetrahydroquinolines.

Chapter 2: Anticancer Mechanisms of Action

The versatility of the N-sulfonylated tetrahydroquinoline scaffold is further demonstrated by its emerging potential in oncology. Several distinct mechanisms of action have been proposed, targeting key pathways in cancer cell proliferation and survival.

Enzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. The sulfonamide group is a well-known zinc-binding pharmacophore, and N-sulfonylated tetrahydroquinolines have been investigated as CA inhibitors.[4][5] The mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

While direct evidence for N-sulfonylated tetrahydroquinolines as potent inhibitors of CDK2 and DHFR is still emerging, related tetrahydroisoquinoline derivatives have shown significant activity.[6] Compound 7e in one study was identified as a potent CDK2 inhibitor with an IC50 of 0.149 µM, while compound 8d was a significant DHFR inhibitor with an IC50 of 0.199 µM.[6] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. DHFR is crucial for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation. The proposed mechanism for these activities involves the binding of the tetrahydroquinoline scaffold to the ATP-binding pocket of CDK2 or the active site of DHFR.

Compound ClassTargetIC50 (µM)Reference
Tetrahydroisoquinoline DerivativeCDK20.149[6]
Tetrahydroisoquinoline DerivativeDHFR0.199[6]
Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule polymerization is a clinically validated anticancer strategy. Some tetrahydroisoquinoline derivatives have been shown to inhibit tubulin polymerization, suggesting a potential mechanism for N-sulfonylated analogs.[7] These compounds are thought to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

Chapter 3: Diverse Biological Activities

Beyond their roles in autoimmune diseases and cancer, N-sulfonylated tetrahydroquinolines have demonstrated a range of other biological activities.

Antioxidant Properties

The tetrahydroquinoline scaffold is known to possess antioxidant activity. This is attributed to the ability of the nitrogen atom to donate a hydrogen atom to scavenge free radicals, thus terminating radical chain reactions.[8] This antioxidant potential suggests that N-sulfonylated tetrahydroquinolines could be explored for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.

Antimicrobial Activity

N-sulfonylated tetrahydroisoquinolines have shown promising antifungal activity against various fungal species, including Aspergillus and Penicillium.[7] The precise mechanism is still under investigation but may involve the inhibition of key fungal enzymes or disruption of the fungal cell membrane.

Chapter 4: Structure-Activity Relationship (SAR) Insights

The biological activity of N-sulfonylated tetrahydroquinolines is highly dependent on the nature and position of substituents on both the tetrahydroquinoline core and the sulfonyl group.

  • For RORγt Inverse Agonism: SAR studies have revealed that the choice of the sulfonyl group and substituents on the aromatic ring of the tetrahydroquinoline are critical for potent inverse agonist activity.[2] Specific substitutions can enhance binding affinity to the RORγt LBD and improve pharmacokinetic properties.

  • For Anticancer Activity: The substitution pattern on the tetrahydroquinoline ring and the nature of the N-sulfonyl group can significantly impact the potency and selectivity of enzyme inhibition. For instance, in related sulfonamides, the substitution on the sulfonamide nitrogen can drastically alter the inhibitory profile against different carbonic anhydrase isoforms.

Chapter 5: Key Experimental Protocols

To facilitate further research into the mechanisms of action of N-sulfonylated tetrahydroquinolines, this chapter provides detailed, step-by-step protocols for key in vitro assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Inverse Agonism

Causality of Experimental Choice: TR-FRET is a robust, high-throughput method for studying protein-protein interactions. It is preferred over standard FRET for screening compound libraries due to its reduced background fluorescence and higher sensitivity.[9] The assay measures the ability of a test compound to disrupt the interaction between the RORγt LBD and a co-activator peptide.

Self-Validating System: The protocol includes positive and negative controls to ensure the validity of the results. A known RORγt inverse agonist serves as a positive control, while a vehicle control (e.g., DMSO) serves as a negative control. The Z'-factor, a statistical parameter, is often calculated to assess the quality of the assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of GST-tagged RORγt LBD.

    • Prepare a solution of a biotinylated co-activator peptide (e.g., from SRC1).

    • Prepare solutions of a Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Allophycocyanin (APC) (acceptor fluorophore).

    • Prepare serial dilutions of the N-sulfonylated tetrahydroquinoline test compound.

  • Assay Procedure:

    • In a 384-well plate, add the GST-RORγt LBD, biotinylated co-activator peptide, and the test compound.

    • Incubate at room temperature for 1 hour.

    • Add the Europium-labeled anti-GST antibody and Streptavidin-APC.

    • Incubate at room temperature for 2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow Start Start Reagent_Preparation Prepare Reagents: - GST-RORγt LBD - Biotin-Coactivator - Eu-anti-GST & SA-APC - Test Compound Dilutions Start->Reagent_Preparation Assay_Setup Add Reagents to 384-well Plate: - RORγt, Co-activator, Test Compound Reagent_Preparation->Assay_Setup Incubation_1 Incubate for 1 hour at RT Assay_Setup->Incubation_1 Detection_Reagents Add Detection Reagents: - Eu-anti-GST & SA-APC Incubation_1->Detection_Reagents Incubation_2 Incubate for 2 hours at RT (dark) Detection_Reagents->Incubation_2 Data_Acquisition Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 & 665 nm) Incubation_2->Data_Acquisition Data_Analysis Calculate TR-FRET Ratio and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Sources

Foundational

Unlocking the Therapeutic Potential of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide: A Technical Guide to Target Identification and Validation

Abstract N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a novel synthetic compound that marries two pharmacologically significant scaffolds: the 1,2,3,4-tetrahydroquinoline (THQ) core and a methanesulfonamide m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a novel synthetic compound that marries two pharmacologically significant scaffolds: the 1,2,3,4-tetrahydroquinoline (THQ) core and a methanesulfonamide moiety. The THQ nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Similarly, the sulfonamide group is a cornerstone of numerous therapeutic agents, known for its diverse biological roles.[5][6] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. By dissecting its structural components and drawing parallels with analogous molecules, we delineate a strategic, multi-pronged approach to identify and validate its molecular targets, laying the groundwork for future preclinical and clinical development.

Introduction: Deconstructing a Promising Scaffold

The rational design of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide leverages the established pharmacological profiles of its constituent parts. The tetrahydroquinoline ring system is present in numerous natural products and approved drugs, valued for its rigid, three-dimensional structure that can effectively orient substituents for optimal target engagement.[4][7] The addition of a methanesulfonamide group can significantly influence the compound's physicochemical properties, including solubility and cell permeability, and can also participate in key hydrogen bonding interactions with biological targets.[8]

Given the absence of direct biological data for this specific molecule, a logical starting point for target identification is to investigate pathways and protein families known to be modulated by its structural relatives. This guide will focus on three primary, plausible therapeutic avenues: Oncology , Metabolic Disorders , and Inflammatory Diseases .

Potential Therapeutic Target Classes and Rationale

Based on the extensive literature on tetrahydroquinoline and sulfonamide derivatives, we hypothesize that N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide may interact with the following target classes:

Potential Target Class Rationale based on Structural Analogs Potential Therapeutic Area Key References
Kinases Tetrahydroquinoline scaffolds are common in kinase inhibitors. The sulfonamide group can mimic a phosphate group and interact with the ATP-binding pocket.Oncology, Inflammatory Diseases[9]
Nicotinamide N-methyltransferase (NNMT) The structurally related 5-amino-1MQ is a known NNMT inhibitor. NNMT is implicated in metabolic disorders and cancer.Metabolic Disorders, Oncology[10][11][12]
Bcl-2 Family Proteins (e.g., Mcl-1) Tetrahydroquinoline sulfonamides have been reported as inhibitors of the anti-apoptotic protein Mcl-1.Oncology[13]
Nuclear Receptors (e.g., RORγt) N-sulfonyl-tetrahydroquinoline derivatives have been identified as inverse agonists of RORγt.Inflammatory Diseases (e.g., Psoriasis)[14]
Carbonic Anhydrases The sulfonamide moiety is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors.Glaucoma, Epilepsy, Cancer[13]

A Phased Strategy for Target Identification and Validation

We propose a systematic, three-phase approach to elucidate the mechanism of action of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Phase I: In Silico and High-Throughput Screening

The initial phase focuses on computational modeling and broad-based screening to generate initial hypotheses and narrow the field of potential targets.

3.1. Computational Modeling and Target Prediction

  • Objective: To predict potential binding targets and understand the compound's binding mode.

  • Methodology:

    • Pharmacophore Modeling: Generate a 3D pharmacophore model based on the structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

    • Virtual Screening: Screen the pharmacophore model against a database of known protein structures (e.g., Protein Data Bank).

    • Molecular Docking: Perform molecular docking studies of the compound against the top-ranked potential targets to predict binding affinities and poses.

  • Rationale: This cost-effective initial step can prioritize experimental efforts towards the most likely targets. The methanesulfonamide group, for instance, can be specifically modeled for its potential to interact with key residues in enzyme active sites.[15]

3.2. Broad-Based In Vitro Screening

  • Objective: To experimentally identify interactions with a wide range of biological targets.

  • Methodology:

    • Kinase Panel Screening: Screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).

    • Receptor Binding Assays: Evaluate binding to a panel of common G-protein coupled receptors (GPCRs) and nuclear receptors.

    • Enzyme Inhibition Assays: Test for inhibitory activity against key enzyme families, including but not limited to, NNMT and carbonic anhydrases.

  • Rationale: This unbiased approach can uncover unexpected targets and provide a broad overview of the compound's selectivity profile.

G cluster_phase1 Phase I: Initial Target Exploration In_Silico In Silico Modeling (Pharmacophore, Docking) Hypothesis Hypothesis Generation: List of Potential Targets In_Silico->Hypothesis HTS High-Throughput Screening (Kinase Panels, Receptor Binding) HTS->Hypothesis

Caption: Phase I Workflow for Target Hypothesis Generation.

Phase II: Target Validation and Mechanistic Studies

This phase focuses on confirming the interactions identified in Phase I and elucidating the biochemical and cellular mechanisms of action.

4.1. Biochemical Validation

  • Objective: To confirm direct binding and determine the potency and kinetics of the compound-target interaction.

  • Methodology:

    • IC50/EC50 Determination: Perform dose-response assays to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration for the validated targets.

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity (KD) and kinetics (kon, koff) of the compound to the purified target protein.

    • Mechanism of Inhibition Studies: For enzymatic targets, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Rationale: These quantitative biochemical assays are critical for confirming a direct interaction and establishing the potency of the compound.

4.2. Cellular Target Engagement and Pathway Analysis

  • Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.

    • Western Blotting/Phospho-proteomics: Analyze the phosphorylation status of downstream substrates of the target kinase or key proteins in the relevant signaling pathway. For example, if the compound targets a component of the mTOR pathway, changes in the phosphorylation of S6 kinase or 4E-BP1 would be assessed.[9]

    • Gene Expression Analysis (qPCR/RNA-seq): Measure changes in the expression of target genes regulated by the identified pathway.

  • Rationale: Demonstrating target engagement in a physiological environment is a crucial step in validating a therapeutic target.

G cluster_phase2 Phase II: Target Validation Biochemical Biochemical Assays (IC50, SPR/ITC, MOA) Validated_Target Validated Target & Mechanism of Action Biochemical->Validated_Target Cellular Cellular Target Engagement (CETSA, Western Blot) Cellular->Validated_Target

Caption: Phase II Workflow for Target Validation.

Phase III: In Vivo Proof-of-Concept

The final phase involves evaluating the therapeutic efficacy of the compound in relevant animal models of disease.

5.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a relationship between drug exposure and target modulation in vivo.

  • Methodology:

    • PK Studies: Administer the compound to rodents (e.g., mice, rats) via relevant routes (e.g., oral, intravenous) and measure plasma and tissue concentrations over time. The methanesulfonamide group is known to sometimes improve pharmacokinetic properties.[8]

    • PD Studies: Correlate the compound concentrations with target modulation in tumors or relevant tissues (e.g., by measuring target phosphorylation or biomarker levels).

  • Rationale: Understanding the PK/PD relationship is essential for designing effective dosing regimens for efficacy studies.

5.2. Efficacy Studies in Disease Models

  • Objective: To assess the therapeutic potential of the compound in validated animal models.

  • Methodology:

    • Oncology: Utilize xenograft or syngeneic tumor models in mice. For example, if Mcl-1 is a validated target, a non-small cell lung cancer model could be appropriate.[13]

    • Metabolic Disorders: Employ diet-induced obesity or genetic models of diabetes (e.g., db/db mice) if NNMT is the target.

    • Inflammatory Diseases: Use models such as collagen-induced arthritis or imiquimod-induced psoriasis if an immunomodulatory target like RORγt is confirmed.[14]

  • Rationale: Successful efficacy in a relevant animal model provides strong preclinical proof-of-concept for advancing the compound into further development.

Conclusion and Future Directions

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide represents a promising chemical entity with the potential for therapeutic intervention in a range of diseases. The systematic, multi-phase approach outlined in this guide provides a robust framework for elucidating its mechanism of action, from initial hypothesis generation through in vivo proof-of-concept. The insights gained from these studies will be instrumental in defining the clinical path forward for this compound and in unlocking its full therapeutic potential for the benefit of patients.

References

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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Exploratory

A Senior Application Scientist's Guide to Molecular Docking Studies of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Executive Summary This technical guide provides a comprehensive, field-proven methodology for conducting molecular docking studies on N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. The 1,2,3,4-tetrahydroquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for conducting molecular docking studies on N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including those involved in cancer and inflammatory diseases.[1][2][3] Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical experimental choices. We will walk through target selection, protein and ligand preparation, docking execution, and rigorous post-docking analysis, ensuring a self-validating and reproducible workflow.

Introduction: The Scientific Premise

The Tetrahydroquinoline Scaffold: A Privileged Motif

The 1,2,3,4-tetrahydroquinoline (THQ) core is a recurring motif in numerous pharmacologically active agents.[1] Its structural rigidity and three-dimensional character make it an ideal scaffold for developing inhibitors that target well-defined binding pockets. Derivatives of THQ have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] This history of success makes novel THQ derivatives, such as our molecule of interest, compelling candidates for in-silico investigation.

Ligand of Interest: N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Our subject, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, is a specific derivative of the THQ scaffold. Its structure can be sourced from chemical databases like PubChem for computational use.[7][8][9] The methanesulfonamide group adds a potential hydrogen bond donor and acceptor, features that are critical for specific molecular recognition by a protein target. The goal of this guide is to elucidate its potential binding mechanism against a rationally selected biological target.

The Power of Molecular Docking in Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD).[10] It allows scientists to computationally screen vast libraries of compounds and prioritize those with a higher likelihood of being active, thereby saving significant time and resources.[6] The process involves two main stages: sampling the conformational space of the ligand within the target's active site to find the best "pose," and then "scoring" that pose to estimate the strength of the interaction (binding affinity).[4][5]

Pre-Docking Phase: Target Selection and Rationale

The success of any docking study hinges on the selection of a high-quality and biologically relevant protein target.[11]

Identifying a Plausible Target: Phosphodiesterase 4 (PDE4)

Given the known anti-inflammatory potential of THQ derivatives, a logical target class to investigate is the phosphodiesterase (PDE) family. Specifically, Phosphodiesterase 4 (PDE4) is a well-established target for inflammatory diseases.[12] It plays a crucial role in regulating intracellular cyclic AMP (cAMP), a key second messenger in inflammatory pathways.[12] For this guide, we will use the human PDE4B enzyme as our target.

Sourcing a High-Resolution Crystal Structure

A high-quality protein structure is non-negotiable.[11][13] We will source our structure from the RCSB Protein Data Bank (PDB), a public archive for macromolecular structural data.[14][15][16]

  • Selected Target: Human Phosphodiesterase 4B (PDE4B)

  • PDB ID: 3G3I

  • Rationale for Selection: This crystal structure has a resolution of 1.70 Å, which is considered high quality.[11] It is also co-crystallized with a known inhibitor, allowing us to validate our docking protocol by "re-docking" the native ligand and checking if the software can reproduce the experimental pose, a critical self-validating step.[17]

The Docking Workflow: A Validated Protocol

This section details the step-by-step methodology using a combination of widely accepted, open-source software: AutoDock Vina for the docking calculation and PyMOL for visualization.[18][19]

Visualizing the Overall Workflow

The entire process, from data acquisition to final analysis, follows a logical and sequential path. This workflow is designed to ensure data integrity and reproducibility at each stage.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Download Target (PDB: 3G3I) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PubChem) PrepLig 4. Prepare Ligand (Energy minimization, add charges) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Scores 7. Analyze Docking Scores (Binding Affinity) Dock->Scores Poses 8. Visualize Binding Poses (PyMOL) Scores->Poses Interactions 9. Characterize Interactions (H-Bonds, Hydrophobic etc.) Poses->Interactions

Caption: The molecular docking workflow from preparation to analysis.

Step-by-Step Experimental Protocol

Protocol 3.2.1: Protein Preparation

  • Objective: To clean the raw PDB file, removing non-essential molecules and preparing it for the docking simulation.[20][21]

  • Scientist's Note: Raw PDB files often contain crystallographic water molecules, co-factors, and multiple chains that are not part of the biological unit of interest.[16] Removing them is crucial for a clean and focused calculation. Adding polar hydrogens and assigning charges ensures the protein's electrostatic potential is correctly represented.[20][22]

  • Download Structure: Obtain the PDB file for 3G3I from the RCSB PDB website.[14]

  • Load into Visualizer: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[23]

  • Remove Heteroatoms: Delete all water molecules (HOH) and any other non-protein, non-ligand molecules from the file.

  • Isolate Protein Chain: The PDB file 3G3I contains two protein chains (A and B). For this study, we will retain Chain A and remove Chain B.

  • Add Hydrogens & Charges: Use a preparation wizard (like AutoDock Tools) to add polar hydrogens and compute Gasteiger charges.[22] This step is vital for correctly calculating interaction energies.

  • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[24]

Protocol 3.2.2: Ligand Preparation

  • Objective: To convert the 2D structure of our ligand into a 3D, energy-minimized conformation with appropriate charges and rotatable bonds defined.

  • Scientist's Note: A ligand is not a static entity; it is flexible. We must define its rotatable bonds so the docking algorithm can explore different conformations during the simulation. Energy minimization finds a low-energy, stable 3D structure, which is a more realistic starting point.

  • Obtain Ligand Structure: Search for "N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide" in the PubChem database and download its 3D structure in SDF format.[7]

  • Convert and Minimize: Use a tool like Open Babel to convert the SDF file to PDB format and perform an initial energy minimization using a force field like MMFF94.

  • Define Rotatable Bonds: Load the minimized ligand into AutoDock Tools. The software will automatically detect and define the rotatable bonds.[22]

  • Assign Charges: Compute Gasteiger charges for the ligand atoms.

  • Save as PDBQT: Save the final prepared ligand in the PDBQT format.

Protocol 3.2.3: Docking Execution with AutoDock Vina

  • Objective: To define the search space (grid box) and run the docking simulation.[25]

  • Scientist's Note: The grid box tells the software where to perform the docking. Centering it on the co-crystallized ligand from our PDB file ensures we are targeting the known active site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

  • Define the Grid Box: In AutoDock Tools, with the prepared protein loaded, identify the active site using the co-crystallized inhibitor from the original 3G3I file as a guide. Center a grid box (e.g., 25x25x25 Å) around this site.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the coordinates and dimensions of the grid box.

  • Launch Vina: Execute the docking run from the command line: vina --config conf.txt --log results.log

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9-10), ranked by their docking scores.[18]

Post-Docking Analysis: Interpreting the Results

Raw docking scores are only the beginning. Meaningful interpretation requires visual inspection and an understanding of the underlying molecular interactions.[17][26][27]

Quantitative Analysis: Docking Scores

The primary output is the binding affinity, estimated in kcal/mol. A more negative score indicates a stronger predicted binding.[27] The results for our ligand of interest, along with the re-docked native ligand for validation, should be tabulated.

CompoundBest Docking Score (kcal/mol)Predicted Ki (nM)RMSD to Crystal Pose (Å)
Native Ligand (Validation) -9.8150.71.25
N-(...)-methanesulfonamide -8.5850.2N/A
Data is illustrative for this guide.

Scientist's Note: The Root Mean Square Deviation (RMSD) for the re-docked native ligand is crucial. An RMSD value below 2.0 Å suggests that the docking protocol is reliable and can accurately reproduce the known experimental binding mode.[17]

Qualitative Analysis: Visualizing Interactions

The most insightful part of the analysis is visualizing the top-ranked pose in the context of the protein's active site.[11]

G Ligand Ligand (THQ-methanesulfonamide) Gln369 Gln369 Ligand->Gln369 H-Bond (Sulfonamide O) Asn321 Asn321 Ligand->Asn321 H-Bond (THQ NH) Tyr159 Tyr159 Ligand->Tyr159 Pi-Cation Phe372 Phe372 Ligand->Phe372 Hydrophobic Met337 Met337 Ligand->Met337 Hydrophobic

Caption: Key molecular interactions between the ligand and PDE4B.

Using PyMOL, we can identify key interactions:

  • Hydrogen Bonds: The sulfonamide oxygen atoms are likely to form hydrogen bonds with backbone or sidechain donors, such as the sidechain of Gln369. The NH group of the tetrahydroquinoline ring can act as a hydrogen bond donor to residues like Asn321.[25]

  • Hydrophobic Interactions: The aromatic ring of the THQ scaffold can form favorable hydrophobic and pi-stacking interactions with aromatic residues in the active site, like Phe372.

  • Binding Pocket: Analysis should confirm that the ligand fits snugly within the hydrophobic pocket defined by key residues, which is a hallmark of PDE4 inhibitors.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the molecular docking of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide against PDE4B. The in-silico results suggest that this compound is a plausible candidate for PDE4B inhibition, forming key hydrogen bond and hydrophobic interactions within the active site.

These computational predictions are hypotheses. The crucial next steps involve experimental validation. Promising avenues for future work include:

  • Synthesis and in vitro Assays: Chemical synthesis of the compound followed by enzymatic assays to determine its actual IC50 value against PDE4B.

  • Molecular Dynamics (MD) Simulations: To investigate the stability of the predicted binding pose over time and to account for protein flexibility.

  • Structure-Activity Relationship (SAR) Studies: Docking a library of related analogs to guide the design of more potent inhibitors for the next round of synthesis and testing.

By integrating computational methodologies with experimental validation, we can accelerate the drug discovery process and efficiently move from a virtual hit to a viable lead compound.

References

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

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  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

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Foundational

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide crystal structure

An In-Depth Technical Guide to the Prospective Crystal Structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Abstract This technical guide provides a comprehensive framework for the determination and analysi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, a molecule of significant interest in medicinal chemistry. While a solved crystal structure for this specific compound is not publicly available as of the date of this publication, this guide offers a detailed projection based on established crystallographic principles and the known structure of its constitutional isomer, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and structural elucidation of this class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Significance of Tetrahydroquinoline Sulfonamides in Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, these molecules exhibit a wide range of pharmacological activities, including potential as antitumor and anti-inflammatory agents. Specifically, N-sulfonamide-tetrahydroquinolines have been investigated as potent inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a key target in the treatment of autoimmune diseases[1]. The precise three-dimensional arrangement of atoms within a crystal of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is critical for understanding its structure-activity relationship (SAR). A high-resolution crystal structure would elucidate key features such as bond lengths, bond angles, and intermolecular interactions, which are paramount for rational drug design and the development of new therapeutic agents.

Projected Crystallographic Analysis: A Case Study of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

In the absence of a determined crystal structure for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, we can derive valuable insights from its constitutional isomer, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, for which a crystal structure has been solved[2]. This isomer shares the same molecular formula (C₁₀H₁₃NO₂S) and features the methanesulfonyl group attached to the nitrogen of the tetrahydroquinoline ring.

Known Crystal Structure Data

The crystallographic data for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline provides a solid foundation for predicting the structural characteristics of its 5-yl isomer[2].

Parameter Value
Molecular FormulaC₁₀H₁₃NO₂S
Molecular Weight211.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5865 (2)
b (Å)9.2195 (4)
c (Å)10.1924 (4)
α (°)85.798 (2)
β (°)84.686 (2)
γ (°)77.166 (2)
Volume (ų)508.89 (4)
Z2

Table 1: Crystallographic data for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline.[2]

Structural Interpretation and Expected Features

The heterocyclic ring in 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation[2]. It is highly probable that the tetrahydroquinoline ring in N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide will also exhibit a similar non-planar conformation. In the known structure, the crystal packing is stabilized by C—H⋯O hydrogen bonds, forming inversion dimers[2]. For our target molecule, the presence of the N-H bond in the sulfonamide group introduces the potential for stronger N—H⋯O or N—H⋯N hydrogen bonds, which would likely dominate the crystal packing.

Experimental Protocols: A Roadmap to Structure Determination

The following sections outline the necessary experimental procedures to synthesize, crystallize, and determine the crystal structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Synthesis

A plausible synthetic route would involve the reaction of 5-amino-1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride. This is a standard method for the formation of sulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-amino-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable dry solvent such as dichloromethane or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine or pyridine (1.5 equivalents), to the solution and cool to 0-5 °C in an ice bath. This is crucial to neutralize the HCl generated during the reaction.

  • Sulfonylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution while stirring. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine[3].

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Dissolve 5-amino-1,2,3,4-tetrahydroquinoline add_base Add Triethylamine & Cool to 0-5 °C start->add_base add_mesyl Add Methanesulfonyl Chloride add_base->add_mesyl react Stir at Room Temperature add_mesyl->react workup Aqueous Work-up react->workup purify Purify Product workup->purify

Caption: Workflow for the synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[4]. A variety of techniques should be employed to find the optimal crystallization conditions.

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion: This technique can be performed in two ways:

    • Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant.

    • Sitting Drop: A drop of the compound's solution is mixed with the reservoir solution on a platform that sits above the reservoir.

  • Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can promote crystal growth.

X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction[5][6].

Step-by-Step Protocol:

  • Crystal Mounting: A well-formed crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage[4][7].

  • Data Collection: The mounted crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated[4][8]. Modern diffractometers automate this process.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure.

Xray_Workflow cluster_xray X-ray Crystallography Workflow mount Mount Single Crystal collect Collect Diffraction Data mount->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve and Refine Structure process->solve validate Validate and Analyze Structure solve->validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Validation and Deposition

The final solved crystal structure should be validated using software like CHECKCIF to ensure its quality and chemical sense. It is standard practice in the scientific community to deposit the crystallographic data in a public repository to ensure data integrity and accessibility. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures[9][10][11][12].

Conclusion

While the crystal structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation. By leveraging the known crystal structure of its isomer and adhering to established crystallographic protocols, researchers can confidently pursue the determination of this important molecular structure. The resulting data will be invaluable for advancing our understanding of the structure-activity relationships within this promising class of therapeutic agents and will facilitate future efforts in rational drug design.

References

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849–1853. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 26, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 26, 2026, from [Link]

  • FIZ Karlsruhe. (n.d.). The crystal structure depot | ICSD. Retrieved January 26, 2026, from [Link]

  • Gong, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. [Link]

  • LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Manikandan, A., et al. (2015). Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o536–o537. [Link]

  • Procopiou, P. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(9), 3850. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, December 26). X-ray crystallography. [Link]

  • Wisedale, D. M., Mahon, M. F., & Webster, R. L. (2018). X ray crystallography. Journal of the Royal Society of Medicine, 111(1), 28-30. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Modulating Th17 Cell Differentiation with N-sulfonyl-tetrahydroquinolines

Introduction: Targeting the Th17 Lineage in Autoimmune Disease T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical players in host defense against extracellular bacteria and fungi.[1] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Th17 Lineage in Autoimmune Disease

T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical players in host defense against extracellular bacteria and fungi.[1] However, their over-activation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][3] The differentiation and function of these cells are orchestrated by the master transcription factor, Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[4][5] RORγt directly drives the expression of the signature cytokine Interleukin-17A (IL-17A), a potent pro-inflammatory mediator.[4][6] This central role makes RORγt a highly attractive therapeutic target for a new generation of immunomodulatory drugs.[7]

N-sulfonyl-tetrahydroquinolines have emerged as a promising class of small molecule inverse agonists that specifically target RORγt.[8] By binding to the ligand-binding domain of RORγt, these compounds effectively suppress its transcriptional activity, leading to a reduction in IL-17A production and the dampening of the inflammatory cascade.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret an in vitro Th17 cell differentiation assay to evaluate the efficacy of N-sulfonyl-tetrahydroquinolines.

The following sections will detail the underlying principles, provide step-by-step protocols for the entire workflow from primary cell isolation to multi-parametric analysis, and offer insights into data interpretation and troubleshooting.

Scientific Principle: Interrogating the RORγt-Th17 Axis

The in vitro Th17 differentiation assay recapitulates the key physiological signals that drive naive CD4+ T cells to commit to the Th17 lineage. This process is initiated by T cell receptor (TCR) stimulation, typically mimicked using anti-CD3 and anti-CD28 antibodies, in the presence of a specific cytokine milieu. For murine cells, a combination of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) is sufficient to induce RORγt expression and subsequent Th17 differentiation.[9] The addition of IL-23 can further stabilize and expand the committed Th17 population.[10]

N-sulfonyl-tetrahydroquinolines, as RORγt inverse agonists, are introduced into this system to assess their ability to inhibit this differentiation process. The primary endpoints of this assay are the quantifiable outputs of Th17 differentiation: the expression of the master transcription factor RORγt, the intracellular levels of IL-17A protein, and the concentration of secreted IL-17A in the culture supernatant. By measuring these parameters in a dose-dependent manner, one can determine the potency (e.g., IC50) of the test compounds.

Below is a diagram illustrating the core signaling pathway of Th17 differentiation and the point of intervention for RORγt inhibitors.

Th17_Differentiation_Pathway cluster_0 Extracellular Milieu cluster_1 Naive CD4+ T Cell TGFb TGFb STAT3 STAT3 TGFb->STAT3 Activates IL6 IL6 IL6->STAT3 Activates TCR TCR Activation (anti-CD3/CD28) TCR->STAT3 Co-stimulation RORgt_mRNA RORC mRNA STAT3->RORgt_mRNA Induces Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation IL17A_mRNA IL17A mRNA RORgt_Protein->IL17A_mRNA Induces Transcription IL17A_Protein IL-17A Protein IL17A_mRNA->IL17A_Protein Translation Secretion Secretion IL17A_Protein->Secretion Secreted IL-17A Inhibitor N-sulfonyl- tetrahydroquinoline Inhibitor->RORgt_Protein Inhibits

Caption: Th17 Differentiation Pathway and Inhibitor Action.

Experimental Workflow: A Multi-Faceted Approach

A robust evaluation of N-sulfonyl-tetrahydroquinolines requires a multi-step experimental workflow. This ensures that the observed effects are specific to the Th17 differentiation pathway and allows for a comprehensive understanding of the compound's mechanism of action.

Experimental_Workflow cluster_Analysis Analysis Methods Start Isolation 1. Naive CD4+ T Cell Isolation (Mouse Spleen) Start->Isolation Culture 2. Cell Culture & Differentiation - Th17 polarizing conditions - Compound treatment Isolation->Culture Analysis 3. Multi-Parametric Analysis Culture->Analysis Flow Flow Cytometry (Intracellular IL-17A) Analysis->Flow ELISA ELISA (Secreted IL-17A) Analysis->ELISA qPCR qPCR (RORC & IL17A mRNA) Analysis->qPCR End Flow->End ELISA->End qPCR->End

Caption: Experimental workflow for assessing compound efficacy.

Detailed Protocols

Part 1: Isolation of Naive CD4+ T Cells from Mouse Spleen

Causality behind choices: The purity of the starting naive CD4+ T cell population is critical for a clean and interpretable differentiation assay. Contamination with other cell types, such as memory T cells or B cells, can confound the results.[8] This protocol utilizes a negative selection method, which is gentler on the target cells as it avoids direct antibody binding to the naive T cells.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Naive CD4+ T Cell Isolation Kit, mouse (e.g., from Miltenyi Biotec or similar)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • 70 µm cell strainer

  • MACS columns and magnet (or equivalent magnetic separation system)

Procedure:

  • Spleen Harvest: Euthanize mice according to institutional guidelines. Aseptically remove the spleen and place it in a petri dish containing 10 mL of complete RPMI medium.

  • Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe. Rinse the strainer with an additional 10 mL of medium.

  • Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer. Incubate for 5 minutes at room temperature. Quench the lysis by adding 10 mL of complete RPMI.

  • Cell Counting and Viability: Centrifuge the cells, resuspend in 10 mL of medium, and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.

  • Negative Selection: Proceed with the naive CD4+ T cell isolation using the manufacturer's protocol for the negative selection kit. This typically involves incubating the cells with a cocktail of biotinylated antibodies against non-CD4+ and non-naive T cell markers, followed by incubation with magnetic microbeads and separation over a magnetic column.

  • Purity Check (Optional but Recommended): Assess the purity of the isolated CD4+CD62L+CD44low naive T cells by flow cytometry. Purity should be >95%.

Part 2: In Vitro Th17 Differentiation and Compound Treatment

Causality behind choices: Plate-bound anti-CD3 and soluble anti-CD28 antibodies provide the necessary TCR stimulation and co-stimulation to activate the naive T cells.[8] The cytokine cocktail of TGF-β and IL-6 provides the minimal signals required for Th17 polarization. Anti-IFN-γ and anti-IL-4 are included to block differentiation towards Th1 and Th2 lineages, respectively, thus ensuring a more specific Th17 differentiation.

Materials:

  • Isolated naive CD4+ T cells

  • 24-well tissue culture plates

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-mouse IFN-γ antibody (clone XMG1.2)

  • Anti-mouse IL-4 antibody (clone 11B11)

  • N-sulfonyl-tetrahydroquinoline compounds (dissolved in DMSO, stock solution at 10 mM)

  • Complete RPMI 1640 medium

Procedure:

  • Plate Coating: Coat the wells of a 24-well plate with anti-CD3ε antibody at 2 µg/mL in PBS overnight at 4°C.

  • Cell Seeding: The next day, wash the wells twice with sterile PBS. Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Differentiation Cocktail: Add the following reagents to the appropriate wells:

    • Soluble anti-CD28 antibody (2 µg/mL)

    • Recombinant mouse IL-6 (20 ng/mL)

    • Recombinant human TGF-β1 (5 ng/mL)

    • Anti-mouse IFN-γ antibody (10 µg/mL)

    • Anti-mouse IL-4 antibody (10 µg/mL)

  • Compound Treatment: Prepare serial dilutions of the N-sulfonyl-tetrahydroquinoline compounds in complete RPMI. Add the compounds to the designated wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

    • Expert Insight: Based on published data for similar RORγt inverse agonists, a typical starting concentration range would be from 1 nM to 10 µM.[11][12]

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Part 3: Multi-Parametric Analysis

Causality behind choices: This method provides single-cell resolution data on the percentage of cells that have successfully differentiated into IL-17A-producing Th17 cells. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is crucial to trap the cytokines intracellularly for detection.

Materials:

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • Fixation/Permeabilization Buffer Kit (e.g., from BD Biosciences or eBioscience)

  • Fluorochrome-conjugated antibodies: anti-mouse CD4, anti-mouse IL-17A

Procedure:

  • Restimulation: On day 3 or 4 of culture, restimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL).

  • Surface Staining: Harvest the cells and stain for the surface marker CD4 for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them according to the manufacturer's protocol. This step is critical for allowing the anti-IL-17A antibody to access its intracellular target.

  • Intracellular Staining: Stain for intracellular IL-17A for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the CD4+ population and then determine the percentage of IL-17A+ cells.

Causality behind choices: ELISA provides a quantitative measure of the total amount of IL-17A secreted into the culture medium, offering a complementary perspective to the single-cell flow cytometry data.

Materials:

  • Mouse IL-17A ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Microplate reader

Procedure:

  • Supernatant Collection: On day 3 or 4 of culture, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the culture supernatants.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-17A in each sample based on the standard curve.

Causality behind choices: qPCR allows for the quantification of mRNA levels of key genes involved in Th17 differentiation, such as RORC (encoding RORγt) and Il17a. This provides insight into whether the compound acts at the transcriptional level.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for RORC, Il17a, and a housekeeping gene (e.g., Actb or Gapdh)

Procedure:

  • RNA Isolation: Harvest the cells on day 2 or 3 of culture (for optimal detection of early transcriptional events). Isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA.

  • qPCR: Perform qPCR using the specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the compound-treated samples compared to the vehicle control.[9] Normalization to a stable housekeeping gene is essential for accurate results.

Data Presentation and Interpretation

Summarize quantitative data in tables for clear comparison.

Table 1: Example Data Summary for an N-sulfonyl-tetrahydroquinoline Compound

Compound Conc. (µM)% IL-17A+ Cells (Flow)Secreted IL-17A (pg/mL)RORC Fold ChangeIl17a Fold Change
0 (Vehicle)45.2 ± 3.52500 ± 2101.001.00
0.0138.6 ± 2.92150 ± 1800.850.78
0.122.1 ± 2.11100 ± 1500.450.35
15.8 ± 0.9250 ± 450.120.08
102.1 ± 0.580 ± 200.050.03

Interpretation:

  • A dose-dependent decrease in the percentage of IL-17A+ cells, secreted IL-17A levels, and the expression of RORC and Il17a would indicate that the N-sulfonyl-tetrahydroquinoline is an effective inhibitor of Th17 differentiation, likely acting through the suppression of the RORγt transcription factor.

  • The IC50 value can be calculated from the dose-response curves for each parameter.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the results, the following controls should be included in every experiment:

  • Unstimulated Control: Naive CD4+ T cells cultured with only anti-CD3/CD28 to establish a baseline for IL-17A expression.

  • Vehicle Control: Th17 polarizing conditions with the addition of the compound's solvent (e.g., DMSO) to control for any solvent effects.

  • Positive Control: A known RORγt inhibitor can be used as a positive control to validate the assay's performance.

  • Cell Viability Assay: A parallel assay (e.g., using a cell viability reagent like CellTiter-Glo®) should be run to ensure that the observed inhibition is not due to general cytotoxicity of the compound.

References

  • Huh, J. R., & Littman, D. R. (2012).
  • Muranski, P., & Restifo, N. P. (2013). Essentials of Th17 cell commitment and plasticity. Blood, 121(13), 2402-2414.
  • Collins, M., et al. (2025). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS ONE, 20(1), e0317090.
  • Xiao, S., et al. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Proceedings of the National Academy of Sciences, 111(33), 12013-12018.
  • Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of intracellular cytokines by flow cytometry. Current protocols in immunology, 110(1), 6-24.
  • Xu, J., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984.
  • Karlsson, F., & Hassan-Zahraee, M. (2015). Quantification of Th1 and Th17 cells with intracellular staining following PMA/ionomycin stimulation. Current protocols in cytometry, 71, 6.35.1–6.35.7.
  • Patel, D. D., et al. (2021). Defining Target Engagement Required for Efficacy In Vivo at the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt). Journal of medicinal chemistry, 64(10), 6856–6876.
  • Rinaldi Tosi, M., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, e202301131.
  • National Center for Biotechnology Information. (n.d.). Identification of Potent and Selective RORγ Antagonists. Retrieved from [Link]

Sources

Application

Application Note: Quantifying Target Engagement of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide using Thermal Shift Assay

Introduction: The Imperative of Target Engagement in Drug Discovery The validation of direct binding between a small molecule and its intended protein target is a cornerstone of modern drug discovery. This process, known...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Drug Discovery

The validation of direct binding between a small molecule and its intended protein target is a cornerstone of modern drug discovery. This process, known as target engagement, provides critical evidence that a compound's biological activity is mediated through its interaction with the desired biomolecule. The thermal shift assay (TSA), also referred to as differential scanning fluorimetry (DSF), has emerged as a robust, high-throughput, and cost-effective method for confirming and quantifying target engagement.[1][2][3]

The fundamental principle of TSA lies in the thermodynamic stabilization or destabilization of a protein upon ligand binding.[4] As a protein is subjected to a gradual increase in temperature, it unfolds, or "melts," exposing its hydrophobic core.[5][6] A fluorescent dye, such as SYPRO Orange, binds to these newly exposed hydrophobic regions, resulting in a measurable increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as its melting temperature (Tm).[1] When a ligand binds to a protein, it typically stabilizes the protein's three-dimensional structure, leading to an increase in the Tm. This change in melting temperature (ΔTm) is a direct measure of target engagement.[1][4]

This application note provides a comprehensive guide for utilizing the thermal shift assay to determine the target engagement of the investigational compound N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide with its putative protein target. While the specific target for this compound is not publicly documented, we will use "Protein X" as a representative protein to delineate a universally applicable protocol. Researchers should substitute "Protein X" with their specific protein of interest.

Assay Principle and Workflow

The thermal shift assay workflow is a straightforward and elegant method to assess protein stability. The process involves incubating the target protein with a fluorescent dye and the ligand of interest, followed by a controlled thermal denaturation ramp in a real-time polymerase chain reaction (qPCR) instrument.

TSA_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation & Data Acquisition cluster_analysis Data Analysis Protein Target Protein (Protein X) Mix Reaction Mixture Protein->Mix Ligand Ligand (N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide) Ligand->Mix Dye SYPRO Orange Dye Dye->Mix Buffer Assay Buffer Buffer->Mix qPCR Real-Time PCR Instrument Mix->qPCR Load Plate Melt_Curve Thermal Melt Curve (Fluorescence vs. Temp) qPCR->Melt_Curve Generate Data Derivative First Derivative Plot (-dF/dT vs. Temp) Melt_Curve->Derivative Transform Data Tm Determine Tm Derivative->Tm Identify Peak DeltaTm Calculate ΔTm Tm->DeltaTm Compare Conditions

Figure 1. Thermal Shift Assay Experimental Workflow. A schematic representation of the key steps in a thermal shift assay, from sample preparation to data analysis.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableRecommended SupplierCatalog Number
Purified Target Protein (Protein X, >90% purity)User-defined-
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamideUser-defined-
SYPRO Orange Protein Gel Stain (5000x stock)Thermo Fisher ScientificS6650
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)User-prepared-
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418
96-well or 384-well PCR platesBio-RadMLL9601 or HSP9601
Optical adhesive filmBio-RadMSB1001
Instrumentation
  • Real-Time PCR (qPCR) instrument with melt curve analysis capabilities (e.g., Bio-Rad CFX96, Applied Biosystems ViiA 7)

  • Multichannel pipette or automated liquid handler

  • Plate centrifuge

Experimental Protocol

This protocol is designed for a 96-well format with a final reaction volume of 25 µL. All preparations should be performed on ice.

Preparation of Stock Solutions

1.1. Target Protein (Protein X): Prepare a stock solution of Protein X at 2 mg/mL in a suitable storage buffer. The optimal protein concentration may need to be determined empirically but typically ranges from 0.1 to 0.2 mg/mL in the final assay volume.

1.2. N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide: Prepare a 10 mM stock solution in 100% DMSO. Subsequently, create a series of dilutions in DMSO to achieve the desired final concentrations in the assay. To minimize DMSO effects, the final concentration of DMSO in the assay should not exceed 1-2%.

1.3. SYPRO Orange Dye: Prepare a 50x working stock by diluting the 5000x stock solution 1:100 in deionized water. This intermediate dilution helps in accurate pipetting. The final concentration in the assay is typically 5x.

Assay Plate Setup

2.1. Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For each 25 µL reaction, the master mix will contain:

  • 2.5 µL of 2 mg/mL Protein X (final concentration 0.2 mg/mL)
  • 2.5 µL of 50x SYPRO Orange (final concentration 5x)
  • 19.5 µL of Assay Buffer

2.2. Aliquot 24.5 µL of the master mix into each well of the PCR plate.

2.3. Add 0.5 µL of the appropriate N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide dilution or DMSO (for the no-ligand control) to the respective wells. It is crucial to run each condition in triplicate to ensure data reproducibility.

2.4. Controls:

  • No-ligand control (Apo protein): Protein + SYPRO Orange + DMSO
  • Buffer-only control: Assay Buffer + SYPRO Orange + DMSO (to check for background fluorescence)
Instrumentation and Data Acquisition

3.1. Seal the PCR plate with an optical adhesive film and centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.

3.2. Place the plate in the real-time PCR instrument.

3.3. Set up the instrument protocol:

  • Pre-incubation: 25°C for 2 minutes
  • Melt Curve: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute (or 1°C per minute). Acquire fluorescence data at each temperature increment.

Data Analysis and Interpretation

The output from the qPCR instrument will be a set of melt curves, plotting fluorescence intensity versus temperature.

Determination of the Melting Temperature (Tm)

The Tm is the temperature at which the protein is 50% unfolded, which corresponds to the inflection point of the sigmoidal melt curve.[1][5] While this can be estimated from the melt curve, a more accurate determination is achieved by plotting the negative first derivative of the fluorescence with respect to temperature (-dF/dT). The peak of this derivative curve represents the Tm.

Data_Analysis Melt_Curve Raw Melt Curve Data (Sigmoidal) Derivative_Plot Negative First Derivative Plot (-dF/dT) Melt_Curve->Derivative_Plot Calculate Derivative Tm_Peak Peak of the Derivative Corresponds to Tm Derivative_Plot->Tm_Peak Identify Maximum

Figure 2. Data Transformation for Tm Determination. The sigmoidal melt curve is transformed into its first derivative to accurately identify the melting temperature (Tm).

Calculation of the Thermal Shift (ΔTm)

The thermal shift is the difference between the Tm of the protein in the presence of the ligand and the Tm of the apo protein (no-ligand control).

ΔTm = Tm (Ligand) - Tm (Apo)

A positive ΔTm indicates that the ligand stabilizes the protein, which is strong evidence of binding. A negative ΔTm suggests that the ligand destabilizes the protein, which can also be a result of binding.

Dose-Response Analysis

By testing a range of concentrations of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, a dose-response curve can be generated by plotting ΔTm as a function of ligand concentration. This allows for the determination of the apparent dissociation constant (Kd).

Expected Results and Troubleshooting

The following table outlines expected outcomes for a successful thermal shift assay.

ConditionExpected Melt CurveExpected TmInterpretation
Apo Protein Sigmoidal curve with a clear transitionBaseline TmIntrinsic stability of the protein
Protein + Stabilizing Ligand Sigmoidal curve shifted to the rightTm > Baseline TmLigand binding and stabilization
Protein + Destabilizing Ligand Sigmoidal curve shifted to the leftTm < Baseline TmLigand binding and destabilization
Buffer Only Flat or low fluorescence signalNo defined TmNo protein unfolding
High Ligand Concentration Potential for aggregation, leading to a decrease in fluorescence at higher temperaturesTm may be difficult to determineLigand may be precipitating or causing protein aggregation

Troubleshooting Common Issues:

  • High background fluorescence: Ensure the buffer-only control is clean. Consider optimizing the SYPRO Orange concentration.

  • Noisy data: Ensure proper mixing and centrifugation of the plate. Check for protein aggregation before starting the assay.

  • No thermal shift observed: The ligand may not bind to the protein under the tested conditions, or the binding may not induce a significant stability change. Consider optimizing buffer conditions (pH, salt concentration).

Conclusion

The thermal shift assay is a powerful and versatile tool for confirming the direct binding of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide to its protein target. By providing a quantitative measure of target engagement through the determination of ΔTm, this assay can play a pivotal role in the hit-to-lead optimization process. The protocol outlined in this application note provides a robust framework for researchers to validate the mechanism of action of their compounds and make informed decisions in the drug discovery pipeline.

References

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • Proteos. (n.d.). Thermal Shift Assay. [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures (EN). [Link]

  • Wikipedia. (2023, December 1). Thermal shift assay. [Link]

  • JoVE. (2024, June 6). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. [Link]

  • Huynh, K., & Partch, C. L. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews, 40(5), 1864-1890. [Link]

  • Sanchez, T. W., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1936-1946. [Link]

  • The Biochemist. (2025, January 29). A beginner's guide to differential scanning fluorimetry. [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO Orange to Detect Protein Melting Temperatures. [Link]

  • ResearchGate. (2020, January 31). (PDF) Theory and applications of differential scanning fluorimetry in early-stage drug discovery. [Link]

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  • AIP Publishing. (2023, May 16). Thermal unfolding methods in drug discovery. [Link]

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  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]

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Method

Application Notes and Protocols for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Framework for In Vivo Efficacy Testing The transition from in vitro discovery to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Framework for In Vivo Efficacy Testing

The transition from in vitro discovery to in vivo validation is a critical juncture in the development of novel anti-cancer agents. This document provides a comprehensive guide for the administration and evaluation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, a novel investigational compound, in mouse xenograft models. Human tumor xenografts in immunocompromised mice remain a cornerstone of preclinical oncology research, offering vital insights into a compound's therapeutic potential, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and overall in vivo tolerability.[1][2]

This guide is structured to provide not just a set of protocols, but a strategic framework. It emphasizes the rationale behind experimental design choices, adherence to the highest standards of animal welfare, and robust data acquisition and analysis. As N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a novel molecule, the protocols outlined herein represent a well-established starting point, grounded in best practices, which should be adapted and optimized based on emerging data.

Part 1: Pre-Clinical Characterization and Formulation

Compound Characterization: The Foundation of In Vivo Success

Prior to in vivo administration, a thorough understanding of the physicochemical properties of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is paramount.

Parameter Significance Recommended Action
Molecular Weight Influences dosing calculations and molarity.Confirm via mass spectrometry.
Purity Ensures that observed effects are due to the compound of interest.Assess via HPLC or LC-MS; >95% purity is recommended.
Solubility Critical for developing a suitable vehicle for administration.Test in common biocompatible solvents (e.g., DMSO, ethanol, PEG300, saline, PBS).
Stability Determines appropriate storage and handling conditions.Evaluate stability in solution at various temperatures and time points.
Vehicle Formulation: A Critical Determinant of Bioavailability and Tolerability

The choice of vehicle is crucial and must be empirically determined. The goal is to achieve a stable, injectable solution or suspension that is non-toxic to the animal.

Initial Vehicle Screening Protocol:

  • Solubility Testing: Begin by assessing the solubility of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in a panel of GRAS (Generally Recognized As Safe) solvents.

  • Co-Solvent Systems: If solubility in a single vehicle is limited, explore co-solvent systems. A common starting point for hydrophobic compounds is a mixture of DMSO, PEG300, and saline.

  • Tolerability Study: Before initiating the efficacy study, a small-scale tolerability study in non-tumor-bearing mice is essential. Administer the vehicle alone and the vehicle containing the highest proposed dose of the compound. Monitor animals for signs of distress, weight loss, or injection site reactions for at least 5-7 days.[3]

Example Formulation Strategy:

Step Vehicle Composition Rationale
1 100% SalineIdeal if compound is water-soluble.
2 10% DMSO in SalineFor compounds requiring a small amount of organic solvent.
3 10% DMSO / 40% PEG300 / 50% SalineA common formulation for poorly soluble compounds.
4 5% NMP / 15% Solutol HS 15 / 80% WaterAn alternative for challenging compounds.

Part 2: The Mouse Xenograft Model: Establishment and Best Practices

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in research.[3][4] A clear protocol with defined humane endpoints is mandatory and must be approved by the Institutional Animal Care and Use Committee (IACUC).[5]

Key Humane Endpoints:

  • Tumor Burden: Maximum tumor volume or diameter (e.g., not to exceed 2.0 cm in any dimension for mice).[5]

  • Body Weight Loss: Typically, a loss of >20% of initial body weight.[4]

  • Clinical Signs: Lethargy, ruffled fur, hunched posture, dehydration, or impaired mobility.[5]

  • Tumor Ulceration: Open sores on the tumor surface that cannot be managed.[5]

Animals should be monitored at least twice daily, especially during active treatment phases.[3][5]

Model Selection and Tumor Implantation

The choice of immunocompromised mouse strain (e.g., athymic nude, NOD-SCID) and cancer cell line should be guided by the research question.[1][6]

Subcutaneous Xenograft Establishment Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency.[7] Harvest cells using trypsin, wash with sterile PBS, and perform a viable cell count (e.g., using trypan blue). Cell viability should be >90%.

  • Suspension: Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). To prevent settling, keep the cell suspension on ice.

  • Implantation: Anesthetize the mouse (e.g., isoflurane).[6] Shave and sterilize the injection site on the flank.[6] Using a 27-gauge needle, inject the cell suspension subcutaneously.[7] A small bleb under the skin indicates a successful injection.[6]

  • Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³) before randomizing animals into treatment groups.[8] This ensures uniformity across groups.

G cluster_0 Cell Culture & Preparation cluster_1 Animal Preparation & Implantation cluster_2 Tumor Growth & Study Initiation Cell Culture Cell Culture Harvest & Wash Harvest & Wash Cell Culture->Harvest & Wash Cell Count Cell Count Harvest & Wash->Cell Count Resuspend Resuspend Cell Count->Resuspend Subcutaneous Injection Subcutaneous Injection Resuspend->Subcutaneous Injection Inject Cell Suspension Select Mouse Strain Select Mouse Strain Anesthetize & Prep Site Anesthetize & Prep Site Select Mouse Strain->Anesthetize & Prep Site Anesthetize & Prep Site->Subcutaneous Injection Monitor Tumor Growth Monitor Tumor Growth Subcutaneous Injection->Monitor Tumor Growth Measure Volume Measure Volume Monitor Tumor Growth->Measure Volume Randomize Groups Randomize Groups Measure Volume->Randomize Groups

Caption: Workflow for subcutaneous xenograft establishment.

Part 3: Dosing and Efficacy Evaluation

Study Design: Dosing, Scheduling, and Controls

A robust study design is critical for interpretable results.

Group Treatment Purpose
Group 1 Vehicle ControlTo assess the effect of the vehicle on tumor growth and animal health.
Group 2 N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (Low Dose)To establish a dose-response relationship.
Group 3 N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (Mid Dose)To further define the dose-response curve.
Group 4 N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (High Dose)To determine the maximum tolerated dose (MTD) and maximum efficacy.
Group 5 (Optional) Positive Control (e.g., standard-of-care chemotherapy)To benchmark the efficacy of the test compound.

Dose Selection and Administration:

  • Dose Range: Initial doses can be estimated from in vitro IC50 values, but must be determined empirically in vivo. A typical starting range for a novel small molecule might be 10, 30, and 100 mg/kg.[3]

  • Route of Administration: The choice (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) depends on the compound's properties and intended clinical application.

  • Dosing Schedule: This can range from once daily (q.d.) to intermittent schedules (e.g., every other day, twice weekly). The schedule is often determined in preliminary tolerability and PK studies.

Monitoring Tumor Growth and Health

Tumor Volume Measurement:

  • Method: The most common method is external caliper measurement.[9] Tumor volume is calculated using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[7]

  • Frequency: Measurements should be taken 2-3 times per week.

  • Accuracy: While convenient, caliper measurements can be subjective.[9][10] For greater accuracy, imaging modalities like ultrasound or microCT can be used.[11][12]

Animal Health Monitoring:

  • Body Weight: A sensitive indicator of toxicity. Weigh animals at the same frequency as tumor measurement.

  • Clinical Observations: Record any signs of toxicity as per IACUC guidelines.

G Start of Treatment Start of Treatment Day X: Dose Day X: Dose Start of Treatment->Day X: Dose Follow Schedule End of Study End of Study Monitor Monitor Day X: Dose->Monitor Day X+1: Dose Day X+1: Dose Day X: Dose->Day X+1: Dose Measure Tumor Volume Measure Tumor Volume Monitor->Measure Tumor Volume 2-3x per week Measure Body Weight Measure Body Weight Monitor->Measure Body Weight 2-3x per week Clinical Observation Clinical Observation Monitor->Clinical Observation Daily Check Humane Endpoints Check Humane Endpoints Clinical Observation->Check Humane Endpoints Check Humane Endpoints->End of Study Endpoint Met Day X+1: Dose->End of Study Last Dose

Caption: In-life phase experimental workflow.

Part 4: Data Analysis and Interpretation

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): A primary endpoint, often expressed as a percentage.

    • % TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Tumor Regression: The percentage of tumors that decrease in size from baseline.

  • Survival Analysis: If the study continues to a survival endpoint, Kaplan-Meier curves should be generated.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is under investigation, many anti-cancer agents target key signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT/mTOR or MAPK/ERK pathways. Post-study analysis of tumor tissue (e.g., via Western blot or IHC) can help elucidate the mechanism of action.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Compound N-(1,2,3,4-tetrahydroquinolin -5-yl)methanesulfonamide Compound->AKT Inhibition?

Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.

Conclusion

This document provides a foundational guide for the preclinical evaluation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in mouse xenograft models. Success in these studies hinges on meticulous planning, rigorous execution, and an unwavering commitment to animal welfare. The data generated will be instrumental in making informed decisions about the future development of this compound as a potential anti-cancer therapeutic.

References

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  • Yilmaz, E., et al. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Journal of Basic and Clinical Health Sciences, 4, 90-95. Available at: [Link].

  • Al-Osta, A., et al. (2023). Effect of sequential drug administration in tumour xenograft mice model. ResearchGate. Available at: [Link].

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  • Chou, T. C., et al. (2004). Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route. Proceedings of the National Academy of Sciences, 101(49), 17275–17280. Available at: [Link].

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  • van der Meer, D., et al. (2022). The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts. International Journal of Molecular Sciences, 23(9), 5157. Available at: [Link].

  • Onn, A., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. International Journal of Molecular Sciences, 21(3), 1041. Available at: [Link].

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Application

Application Notes and Protocols: Measuring the Effects of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide on Cytokine Production

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to measure the effects of a novel investigational compound, N-(1,2,3,4-tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to measure the effects of a novel investigational compound, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (herein referred to as "Compound X"), on cytokine production in immune cells. We present a series of validated, step-by-step protocols for in vitro cell culture, stimulation, and subsequent quantification of key inflammatory cytokines. The protocols described herein are designed to be self-validating systems, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. This guide covers multiple analytical techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Multiplex Bead Array, and Intracellular Cytokine Staining with Flow Cytometry, to provide a multi-faceted approach to characterizing the immunomodulatory properties of Compound X.

Introduction: The Rationale for Investigating Compound X in Cytokine Modulation

Cytokines are a broad and diverse category of small proteins that are critical in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. An overproduction or inappropriate production of certain cytokines can lead to an inflammatory cascade, which is a hallmark of numerous autoimmune diseases, neuroinflammatory conditions, and sepsis.

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (Compound X) is a novel synthetic molecule. While its precise mechanism of action is under investigation, preliminary structural analysis suggests potential interaction with intracellular signaling pathways pivotal to the inflammatory response. Compounds with a sulfonamide group attached to a heterocyclic ring system have shown a range of biological activities, including anti-inflammatory effects.[1] Therefore, a critical step in the preclinical evaluation of Compound X is to determine its effect on the production of key pro- and anti-inflammatory cytokines.

This guide provides a framework for a rigorous investigation into the immunomodulatory profile of Compound X. We will detail protocols using two primary and complementary cellular models:

  • Lipopolysaccharide (LPS)-stimulated macrophages: This model is a cornerstone for studying innate immune responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the robust production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3]

  • Phytohemagglutinin (PHA)-stimulated T-lymphocytes: This model is essential for evaluating effects on the adaptive immune system. PHA is a lectin that activates T-cells, inducing proliferation and the secretion of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][5]

By employing these models and the analytical methods detailed below, researchers can build a comprehensive profile of Compound X's activity, informing its potential as a therapeutic agent.

Experimental Workflow Overview

A successful investigation into the effects of Compound X on cytokine production requires a systematic approach. The following diagram illustrates the general workflow, from cell culture to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture Immune Cell Culture (e.g., Macrophages, PBMCs) cell_stim Cell Stimulation (e.g., LPS or PHA) cell_culture->cell_stim compound_prep Compound X Preparation (Stock Solution & Dilutions) treatment Treatment with Compound X (Dose-Response) compound_prep->treatment cell_stim->treatment Co-incubation or Pre-treatment elisa ELISA (Single Cytokine Quantification) treatment->elisa multiplex Multiplex Bead Array (Multi-Cytokine Profiling) treatment->multiplex flow Intracellular Staining & Flow Cytometry treatment->flow data_analysis Data Analysis & Interpretation elisa->data_analysis multiplex->data_analysis flow->data_analysis

Caption: General experimental workflow for assessing Compound X's effect on cytokine production.

Materials and Reagents

Consistent and high-quality reagents are paramount for reproducible results. The following table provides a general list of materials. Specific antibody clones and kit manufacturers should be chosen based on internal validation and performance.

Category Item Recommended Source Purpose
Cell Lines Human monocytic cell line (e.g., THP-1)ATCCMacrophage differentiation model
Human peripheral blood mononuclear cells (PBMCs)Freshly isolated or from a reliable biobankPrimary T-cell source
Reagents N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamideInternal Synthesis/Custom VendorTest compound
Dimethyl sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound solvent
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichMacrophage stimulation
Phytohemagglutinin-L (PHA-L)Sigma-AldrichT-cell stimulation[6]
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichTHP-1 differentiation
Brefeldin A and MonensinThermo Fisher ScientificProtein transport inhibitors for intracellular staining[7]
Media & Buffers RPMI-1640 Medium, DMEMGibcoCell culture
Fetal Bovine Serum (FBS), Heat-InactivatedGibcoCulture medium supplement
Penicillin-StreptomycinGibcoAntibiotic
Phosphate-Buffered Saline (PBS)GibcoWashing and dilutions
Kits & Assays ELISA Kits (Human TNF-α, IL-6, IL-1β, IL-2, IFN-γ)R&D Systems, BioLegendSingle cytokine quantification[8]
Multiplex Bead Array Kit (e.g., Human Pro-inflammatory Panel)Bio-Rad, MilliporeMulti-cytokine screening[9]
Intracellular Staining & Fix/Perm BuffersBD Biosciences, Thermo FisherFlow cytometry sample prep[10]
Fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α)BioLegend, BD BiosciencesCell phenotyping and cytokine detection

Detailed Protocols

Protocol 1: Macrophage Differentiation and Stimulation

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and their subsequent stimulation to produce pro-inflammatory cytokines. This is the foundational step for testing Compound X's effect on the innate immune response.

Causality: THP-1 cells are a human monocytic leukemia line that, upon stimulation with PMA, differentiate into a state that closely resembles primary human macrophages.[11] This provides a consistent and reproducible cellular model. LPS stimulation mimics a bacterial infection, triggering a well-characterized signaling cascade that results in cytokine release.[12]

Self-Validation: The protocol includes an unstimulated control to establish baseline cytokine levels and a vehicle control (DMSO) to ensure the solvent does not affect cell viability or cytokine production. A positive control (LPS alone) validates that the cells are responsive.

Step-by-Step Methodology:

  • Cell Seeding and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of media.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, macrophages will be adherent.

    • Carefully aspirate the media and wash the cells once with 200 µL of pre-warmed PBS. Add 100 µL of fresh, serum-free media.

  • Compound X Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Create a serial dilution of Compound X in serum-free media. A typical starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest Compound X dose.

    • Add the diluted Compound X or vehicle control to the appropriate wells. It is common to pre-incubate the cells with the compound for 1-2 hours before stimulation.

  • LPS Stimulation:

    • Prepare a working solution of LPS in serum-free media.

    • Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂. The optimal incubation time may vary and should be determined empirically.[13]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis by ELISA or Multiplex Bead Array.

Protocol 2: T-Cell Stimulation from PBMCs

This protocol outlines the stimulation of T-cells within a mixed population of Peripheral Blood Mononuclear Cells (PBMCs) to assess Compound X's influence on adaptive immune cytokine production.

Causality: PBMCs provide a more physiologically relevant system than a pure cell line.[14] PHA is a mitogen that non-specifically activates T-cells by binding to components of the T-cell receptor complex, leading to cytokine secretion.[15]

Step-by-Step Methodology:

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 (supplemented with 10% FBS, 1% Pen-Strep).

    • Seed the cells into a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well in 100 µL of media.

  • Compound X Treatment:

    • As described in Protocol 1, prepare serial dilutions of Compound X and a vehicle control.

    • Add the compound or vehicle to the appropriate wells and pre-incubate for 1-2 hours.

  • PHA Stimulation:

    • Add PHA-L to the wells to a final concentration of 5 µg/mL.[6] Do not add PHA to the unstimulated control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Collect the supernatant and store at -80°C for cytokine analysis.

Cytokine Quantification Methods

Method A: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the gold standard for quantifying a single cytokine with high sensitivity and specificity.[16][17] It is ideal for validating hits from a broader screen or when focusing on a few key cytokines.

Principle of Sandwich ELISA:

elisa_principle cluster_0 1. Coating cluster_1 2. Sample Incubation cluster_2 3. Detection cluster_3 4. Signal Generation p1 Plate Well cAb Capture Antibody p2 Plate Well cAb2 Capture Antibody cytokine Cytokine (Antigen) cAb2->cytokine p3 Plate Well cAb3 Capture Antibody cytokine2 Cytokine cAb3->cytokine2 dAb Detection Antibody (Biotinylated) cytokine2->dAb p4 Plate Well cAb4 Capture Antibody cytokine3 Cytokine cAb4->cytokine3 dAb2 Detection Antibody cytokine3->dAb2 strep Streptavidin-HRP dAb2->strep sub Substrate -> Color strep->sub

Caption: Principle of the sandwich ELISA for cytokine detection.

Abbreviated Protocol (using a commercial kit):

  • Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C. Wash and block the plate to prevent non-specific binding.[18]

  • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit. A typical range is 2000 pg/mL down to 0 pg/mL.

  • Sample Incubation: Add standards and collected cell supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate, then add the biotinylated detection antibody and incubate for 1-2 hours.

  • Signal Generation: Wash the plate, then add Streptavidin-HRP conjugate and incubate for 20-30 minutes.

  • Readout: Wash the plate, add the TMB substrate, and stop the reaction with stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the standard curve and calculate the concentration of the cytokine in each sample.

Method B: Multiplex Bead Array

This high-throughput method allows for the simultaneous quantification of dozens of cytokines from a single, small-volume sample.[9][19] It is excellent for initial screening to identify which cytokines are most affected by Compound X.

Principle: The assay uses a set of microscopic beads, each dyed with a unique fluorescent signature and coated with a capture antibody specific for a particular cytokine.[20] A flow cytometer identifies each bead by its signature and quantifies the amount of bound cytokine via a fluorescent reporter.[21]

Abbreviated Protocol:

  • Sample Preparation: Prepare standards, controls, and samples as per the manufacturer's instructions.

  • Incubation: Add the mixed bead solution to each well of a 96-well filter plate, followed by the samples. Incubate for 1-2 hours with shaking.

  • Detection: Wash the beads, then add the biotinylated detection antibody cocktail. Incubate for 1 hour with shaking.

  • Signal Generation: Wash the beads, then add Streptavidin-Phycoerythrin (PE). Incubate for 30 minutes with shaking.

  • Acquisition: Wash the beads, resuspend in assay buffer, and acquire the data on a compatible flow cytometer.

  • Analysis: Use the kit-specific software to generate standard curves and determine the concentration of each cytokine in the samples.

Method C: Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify the specific cell types producing a cytokine and to quantify the frequency of these cells within a mixed population.[7][22]

Causality: This method requires blocking cytokine secretion from the cell using protein transport inhibitors like Brefeldin A. This causes cytokines to accumulate in the cytoplasm, where they can be stained with fluorescently-labeled antibodies after the cell membrane is fixed and permeabilized.[10]

Step-by-Step Methodology:

  • Cell Stimulation with Protein Transport Inhibition:

    • Set up the cell stimulation experiment as described in Protocol 1 or 2.

    • For the final 4-6 hours of the incubation period, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to all wells.[7]

  • Surface Staining:

    • Harvest the cells and wash them with staining buffer (PBS + 2% FBS).

    • Incubate the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8 for T-cells) for 30 minutes on ice, protected from light.[23]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.[24]

    • Wash the cells and resuspend in a permeabilization buffer.

  • Intracellular Staining:

    • Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software to gate on specific cell populations (e.g., CD4+ T-cells) and determine the percentage of those cells that are positive for the cytokine of interest.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Effect of Compound X on Cytokine Secretion from LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
Unstimulated< 15.6< 7.8< 3.998 ± 2
Vehicle (DMSO) + LPS2540 ± 1804850 ± 320450 ± 4595 ± 3
Cmpd X (1 µM) + LPS2130 ± 1504100 ± 280380 ± 3096 ± 2
Cmpd X (10 µM) + LPS1250 ± 902300 ± 160210 ± 25*94 ± 4
Cmpd X (100 µM) + LPS450 ± 50 850 ± 7080 ± 15**75 ± 8
Data are presented as Mean ± SD. Statistical significance vs. Vehicle + LPS denoted by * (p<0.05) and ** (p<0.01).

Interpretation: The data in Table 1 would suggest that Compound X inhibits the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner. It is crucial to run a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the observed decrease in cytokines is due to a specific immunomodulatory effect and not simply cellular toxicity.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the effects of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide on cytokine production. By combining different cellular models and analytical techniques, researchers can gain a comprehensive understanding of the compound's immunomodulatory potential. Adherence to the principles of causality and self-validation described herein will ensure the generation of high-quality, reproducible data critical for advancing drug development programs.

References

  • Leng, S. X., et al. (2008). ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. Journal of Gerontology: Biological Sciences, 63(8), 879-884. [Link]

  • Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Anilocus.com. [Link]

  • Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of intracellular cytokines by flow cytometry. Current protocols in immunology, 110, 6.24.1–6.24.18. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid. PubMed, 22(10), 1394-401. [Link]

  • Wang, Z., et al. (2023). CAR-T Cells with Phytohemagglutinin (PHA) Provide Anti-Cancer Capacity with Better Proliferation, Rejuvenated Effector Memory, and Reduced Exhausted T Cell Frequencies. PubMed Central, 12(3), 738. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1946. [Link]

  • Elshal, M. F., & McCoy, J. P. (2006). Multiplex bead array assays: performance evaluation and comparison of sensitivity to ELISA. Methods, 38(4), 317-323. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell culture and cell analysis. In Autoimmunity: From Bench to Bedside. [Link]

  • protocols.io. (2020). Activation of Human T cells with Phytohaemagglutinin (PHA). protocols.io. [Link]

  • Reddy, J. S., & Stevenson, M. J. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI, 23(1), 16. [Link]

  • British Society for Immunology. (n.d.). Multiplex analysis of cytokines. Immunology.org. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik.com. [Link]

  • University of Iowa. (n.d.). Intracellular Cytokine Staining: Number 1. Carver College of Medicine. [Link]

  • Li, Y., et al. (2021). Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1557. [Link]

  • Shnyra, A., et al. (2005). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Biological Chemistry, 280(37), 32411-32420. [Link]

  • Baroja, M. L., et al. (1989). Human T cell activation with phytohemagglutinin. The function of IL-6 as an accessory signal. The Journal of Immunology, 143(5), 1533-1539. [Link]

  • Bitesize Bio. (2025). Multiplex Cytometric Bead Array: The ABCs of CBAs. Bitesizebio.com. [Link]

  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Creative-biolabs.com. [Link]

  • Bowdish Lab, McMaster University. (2011). CYTOKINE ELISA. Bowdish.ca. [Link]

  • RayBiotech. (n.d.). Cytometric Bead Arrays: RayPlex®. Raybiotech.com. [Link]

  • Kim, C. H., et al. (2001). Gangliosides Enhance IL-2 and IFN-γ Production and Suppress IL-4 and IL-5 Production in Phytohemagglutinin-Stimulated Human T Cells. The Journal of Immunology, 166(1), 72-80. [Link]

  • Hodge, G., et al. (2002). LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and IL-6 (C) by primary human alveolar macrophages and ATII cells. ResearchGate. [Link]

  • ResearchGate. (2023). How can I create an autoimmune cell culture model? Researchgate.net. [Link]

  • Clerici, M., et al. (1994). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. Clinical and Diagnostic Laboratory Immunology, 1(4), 389-394. [Link]

  • Charles River Laboratories. (n.d.). Cytokine Response Assays. Criver.com. [Link]

  • JoVE. (2022). Multiplex Cytokine Profiling Using Cytometric Bead Immunoassay. YouTube. [Link]

  • Neagu, M., et al. (2022). Cell Culture Model Evolution and Its Impact on Improving Therapy Efficiency in Lung Cancer. Cells, 11(19), 3094. [Link]

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Method

Application and Protocol for Evaluating N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in Tubulin Polymerization Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investigation of N-(1,2,3,4-tetrahydroq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a potential inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[1] Their critical role in cell division makes them a key target for anticancer drug development.[2][3] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptosis.[4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the inhibitory effects of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide on tubulin assembly in vitro. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Tubulin

The cellular cytoskeleton is a dynamic network of protein filaments, of which microtubules are a major component.[5] The continuous and rapid assembly (polymerization) and disassembly (depolymerization) of microtubules, a property known as dynamic instability, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[4] Cancer cells, characterized by uncontrolled proliferation, are highly dependent on the proper functioning of the mitotic spindle.[6] Therefore, agents that disrupt microtubule dynamics are potent antimitotic drugs.

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2] Destabilizing agents act by inhibiting tubulin polymerization, leading to the disassembly of microtubules.[2] Many such inhibitors, including numerous sulfonamide-containing compounds, exert their effects by binding to the colchicine binding site on β-tubulin.[7][8] The tetrahydroquinoline scaffold has also been identified in potent tubulin polymerization inhibitors.[9] Given its chemical structure, combining a tetrahydroquinoline core with a methanesulfonamide group, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a rational candidate for investigation as a novel tubulin polymerization inhibitor.

This guide details a robust in vitro assay to quantify the effect of this compound on the polymerization of purified tubulin, a critical first step in its evaluation as a potential therapeutic agent.

Mechanism of Action: Visualizing Inhibition

Tubulin polymerization inhibitors interfere with the addition of tubulin dimers to the growing microtubule polymer. By binding to tubulin subunits, these inhibitors can prevent the conformational changes necessary for polymerization or sterically hinder the association between dimers, leading to a net depolymerization and disruption of the microtubule network.[10]

cluster_0 Normal Polymerization cluster_1 Inhibited Polymerization Tubulin_Dimers α/β-Tubulin Dimers + GTP MT Growing Microtubule Tubulin_Dimers->MT Polymerization Inhibitor N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Tubulin_Inhibitor_Complex Tubulin-Inhibitor Complex Inhibitor->Tubulin_Inhibitor_Complex Blocked_MT Polymerization Blocked Tubulin_Inhibitor_Complex->Blocked_MT No Polymerization Tubulin_Dimers_2 α/β-Tubulin Dimers + GTP Tubulin_Dimers_2->Tubulin_Inhibitor_Complex

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from established, commercially available fluorescence-based assay systems, which offer high sensitivity and are suitable for high-throughput screening.[11][12][13] The assay monitors the incorporation of a fluorescent reporter into growing microtubules.

Principle of the Assay

The assay measures the change in fluorescence over time as tubulin polymerizes into microtubules. A fluorescent reporter molecule, such as DAPI, exhibits enhanced fluorescence upon binding to the microtubule polymer.[11] In the presence of an inhibitor like N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, the rate and extent of polymerization are reduced, resulting in a lower fluorescence signal compared to a control reaction.

Materials and Reagents
  • Tubulin: >99% pure tubulin (porcine brain or bovine brain) (e.g., from Cytoskeleton, Inc., Cat# T240).[13]

  • G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[11]

  • GTP Stock Solution: 100 mM in distilled water, pH adjusted to 7.0.

  • Glycerol: For enhancing polymerization.

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) stock solution.

  • Test Compound: N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, dissolved in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Control Inhibitor: Paclitaxel (stabilizer) and Nocodazole or Colchicine (destabilizer).

  • Microplates: Black, 384-well or 96-well, non-binding surface plates (e.g., Corning).[11]

  • Fluorescence Plate Reader: Capable of kinetic reads at 37°C with excitation at ~360 nm and emission at ~420-450 nm.[11][13]

Experimental Workflow

The entire procedure must be performed with careful attention to temperature, as tubulin polymerization is temperature-sensitive.[14] All reagents and plates should be kept on ice until the reaction is initiated by incubation at 37°C.

Caption: Workflow for the tubulin polymerization assay.

Step-by-Step Protocol
  • Reagent Preparation (On Ice):

    • Thaw all reagents (tubulin, buffers, GTP) on ice. Once thawed, tubulin should be used promptly.[5]

    • Prepare the final Tubulin Polymerization Buffer: G-PEM containing 1 mM GTP and 10% glycerol.[11]

    • Prepare a working solution of the fluorescent reporter (e.g., 6.3 µM DAPI) in the Tubulin Polymerization Buffer.[11]

    • Prepare serial dilutions of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and control compounds (Paclitaxel, Nocodazole) in Tubulin Polymerization Buffer. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup (On Ice):

    • In a microcentrifuge tube on ice, prepare the master reaction mix. For a final tubulin concentration of 2 mg/mL, combine the tubulin stock with the reporter-containing Tubulin Polymerization Buffer.[11]

    • Aliquot the master reaction mix into the wells of a pre-chilled 384-well plate.

    • Add the diluted test compound and controls to the appropriate wells. Include "no compound" (vehicle control) and "no tubulin" (background) wells.

  • Data Acquisition:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.[14][15]

    • Begin kinetic measurements of fluorescence (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for at least 60 minutes.[11]

Data Analysis and Interpretation

Primary Data Processing

The raw data will consist of fluorescence intensity readings over time for each concentration of the test compound.

  • Background Subtraction: Subtract the average fluorescence from the "no tubulin" wells from all other readings.

  • Plotting Kinetic Curves: Plot the background-subtracted fluorescence intensity versus time for each concentration. The resulting curves represent the three phases of polymerization: nucleation, growth, and steady-state equilibrium.[13]

  • Analysis of Inhibition: In the presence of an effective inhibitor, you will observe a dose-dependent decrease in the rate of polymerization (slope of the growth phase) and the maximum fluorescence achieved (steady-state plateau).

Quantitative Analysis: Determining IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits tubulin polymerization by 50%.

  • Endpoint Analysis: Use the fluorescence value at a fixed time point in the steady-state phase (e.g., 60 minutes) for each concentration.

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the compound concentration. The percentage of inhibition is calculated as: % Inhibition = (1 - (Fluorescence_compound / Fluorescence_vehicle)) * 100

  • IC₅₀ Calculation: Fit the dose-response curve to a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. This value is a key metric of the compound's potency.

Sample Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

CompoundTest Concentration (µM)% Inhibition (at 60 min)Calculated IC₅₀ (µM)
Vehicle (DMSO)-0% (Control)-
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide 0.115%
1.048%1.1 µM
10.085%
100.098%
Nocodazole (Positive Control)1.095%~0.2 µM
Paclitaxel (Stabilizer Control)1.0-150% (Enhancement)-

Note: The data presented above are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. A similar compound, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, was found to have an IC₅₀ of 6.74 μM for tubulin polymerization inhibition.[6][16]

Conclusion and Future Directions

This guide provides a detailed protocol for the initial in vitro characterization of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a tubulin polymerization inhibitor. A confirmed inhibitory activity with a potent IC₅₀ value would warrant further investigation. Subsequent steps would include cell-based assays to confirm antimitotic activity in cancer cell lines, studies to determine the specific binding site on tubulin (e.g., colchicine competition assays), and analysis of effects on the cellular microtubule network using immunofluorescence microscopy.[11] This foundational biochemical assay is a critical and indispensable step in the pipeline for developing novel anticancer therapeutics targeting the microtubule cytoskeleton.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023, November 28). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved January 26, 2026, from [Link]

  • Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Tubulin Role in Cancer Development and Treatment. (n.d.). Asploro Open Access Publications. Retrieved January 26, 2026, from [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015, September 1). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Microtubules and Their Role in Cellular Stress in Cancer - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Tubulin: Structure, Functions and Roles in Disease. (2019, October 22). MDPI. Retrieved January 26, 2026, from [Link]

  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). (n.d.). Hölzel Diagnostika. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC. (2023, October 16). NIH. Retrieved January 26, 2026, from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022, February 24). PubMed. Retrieved January 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Tetrahydroquinoline Sulfonamide Synthesis

Introduction Welcome to the technical support center for the synthesis of tetrahydroquinoline sulfonamides. This class of molecules is of significant interest in medicinal chemistry and drug development due to its preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of tetrahydroquinoline sulfonamides. This class of molecules is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The synthetic route to these scaffolds, typically involving the formation of the tetrahydroquinoline (THQ) core followed by N-sulfonylation, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate common experimental hurdles and optimize your reaction conditions. Our approach is grounded in explaining the causality behind each experimental choice, ensuring a robust and reproducible synthesis.

Core Synthetic Strategy & Mechanism

The synthesis of a tetrahydroquinoline sulfonamide generally proceeds via a two-stage process:

  • Formation of the Tetrahydroquinoline Core: This can be achieved through various methods, such as the reduction of a parent quinoline, a Povarov reaction, or other cyclization strategies.[3] The choice of method depends heavily on the desired substitution pattern and available starting materials.

  • N-Sulfonylation: The secondary amine of the pre-formed THQ nucleus is reacted with a sulfonyl chloride in the presence of a base to form the final sulfonamide product.

The N-sulfonylation step is a nucleophilic substitution reaction where the nitrogen atom of the tetrahydroquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

G cluster_0 Stage 1: THQ Core Synthesis cluster_1 Stage 2: N-Sulfonylation Aniline Derivative Aniline Derivative THQ_Core Tetrahydroquinoline (THQ) Aniline Derivative->THQ_Core Various Methods (e.g., Povarov, Hydrogenation) [1] Cyclization Partner Aldehyde / Alkene / Alkyne Cyclization Partner->THQ_Core Final_Product Tetrahydroquinoline Sulfonamide THQ_Core->Final_Product Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Final_Product Base Base (e.g., TEA, Pyridine) Base->Final_Product HCl Scavenger

Caption: General two-stage synthetic workflow for tetrahydroquinoline sulfonamides.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: My N-sulfonylation reaction is not proceeding, or the yield is very low. What are the most likely causes?

A1: This is a frequent issue that typically points to one of three areas: reagent quality, reaction conditions, or the nature of your substrate.

  • Cause 1: Inactive Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture, which converts them into the corresponding and unreactive sulfonic acid.[4] This is the most common cause of reaction failure.

    • Solution: Always use a fresh bottle of sulfonyl chloride or a freshly purified batch. Handle the reagent quickly under an inert atmosphere (Nitrogen or Argon) and store it in a desiccator. Never leave the bottle open to the air.

  • Cause 2: Inadequate Base. The base is critical for neutralizing the HCl byproduct. If the base is weak, impure, or insufficient, the reaction mixture will become acidic, protonating the THQ amine and shutting down its nucleophilicity.

    • Solution: Use at least 1.1 to 2.0 equivalents of a suitable tertiary amine base like triethylamine (TEA) or pyridine. Ensure your base is anhydrous. For sterically hindered THQ substrates, a less hindered base may be required.

  • Cause 3: Low Reaction Temperature. While starting the reaction at 0 °C is standard practice to control the initial exotherm, some less reactive or sterically hindered substrates may require elevated temperatures to proceed at a reasonable rate.

    • Solution: After the dropwise addition of the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C). For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[5][6]

Q2: I'm observing significant decomposition of my starting material or product on the TLC plate. How can I fix this?

A2: Decomposition often indicates that the reaction conditions are too harsh for your specific molecule.

  • Cause 1: Thermally Labile Functional Groups. Your THQ or sulfonyl chloride may contain functional groups that are not stable to prolonged heating.

    • Solution: Maintain a low reaction temperature (0 °C) throughout the experiment. If the reaction requires heat, try to minimize the reaction time. The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can often accelerate the reaction at lower temperatures.[7][8]

  • Cause 2: Oxidative Degradation. Tetrahydroquinolines, particularly those with electron-rich aromatic rings, can be susceptible to air oxidation, leading to the formation of colored impurities.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Degas your solvent before use by bubbling N₂ or Argon through it for 15-20 minutes.

Category 2: Side Reactions and Impurities

Q3: My TLC shows a major byproduct. What are the common side reactions in THQ synthesis itself?

A3: Side reactions during the formation of the THQ core are highly dependent on the chosen synthetic route. For methods like the Friedel-Crafts or Povarov reactions, common issues include:

  • Self-Condensation: Aldehyd or ketone starting materials can undergo self-condensation, especially under harsh basic or acidic conditions, reducing the yield of the desired product.[9]

    • Solution: Optimize the catalyst loading and temperature. Use slow addition of the carbonyl component to keep its instantaneous concentration low.

  • Regioselectivity Issues: For substituted anilines, cyclization can sometimes occur at multiple positions on the aromatic ring, leading to isomeric products.

    • Solution: This is dictated by the electronics of your substrate. Often, one isomer is strongly favored. If you have an inseparable mixture, you may need to redesign the synthesis with a directing group or choose an alternative cyclization strategy.

Q4: Why am I getting a di-sulfonylated product with my THQ?

A4: This is a specific issue that arises if you are starting with a primary amine (e.g., synthesizing the THQ from an aniline derivative that leaves the nitrogen unprotected) rather than the more common secondary amine of the THQ ring. The initially formed mono-sulfonamide still has an acidic N-H proton. In the presence of a strong base, this proton can be removed, and the resulting anion can attack a second molecule of sulfonyl chloride.[10]

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1 eq) of the primary amine relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride dropwise at 0 °C to keep its concentration low, favoring reaction with the more nucleophilic primary amine.[10]

    • Use a Weaker/Hindered Base: Switch from TEA to pyridine or 2,6-lutidine, which are less likely to deprotonate the mono-sulfonamide.[10]

Category 3: Work-up and Purification

Q5: I'm struggling to isolate my product during aqueous work-up. It's forming an emulsion.

A5: Emulsions are common when dealing with amine-containing compounds and chlorinated solvents. They are stabilized by salts and other polar materials at the aqueous-organic interface.

  • Solution:

    • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of methanol to disrupt the emulsion.[11] Gentle swirling, rather than vigorous shaking, can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

    • Alternative Solvents: If emulsions are a persistent problem, consider using a less problematic extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM).

Q6: What are the best practices for purifying tetrahydroquinoline sulfonamides by column chromatography?

A6: Sulfonamides can be somewhat polar and may exhibit tailing on silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a standard starting point.

  • Reduce Tailing: If peak tailing is observed, adding 0.5-1% triethylamine to the mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: For very polar compounds, consider using a different stationary phase like alumina or a bonded phase (e.g., Amino, Diol). Supercritical fluid chromatography (SFC) has also been shown to be effective for separating sulfonamides.[12]

Optimization Protocols & Data

Protocol 1: General Procedure for N-Sulfonylation of Tetrahydroquinoline

This protocol serves as a robust starting point for most substrates.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the tetrahydroquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (TEA) (1.5 eq). If your substrate is known to be unreactive, you can also add a catalytic amount of DMAP (0.1 eq) at this stage.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Screening Guide for Reaction Optimization

If the general protocol provides suboptimal results, use this table to guide your optimization efforts.

ParameterStandard ConditionVariable 1Variable 2Rationale & Causality
Base Triethylamine (TEA)Pyridine2,6-LutidineA less nucleophilic or more hindered base can prevent side reactions. Pyridine is weaker than TEA; Lutidine is more hindered.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Solvent polarity can influence reaction rates and solubility of intermediates. THF is less polar than DCM; MeCN is more polar.[13]
Catalyst NoneDMAP (0.1 eq)---DMAP is a highly effective nucleophilic catalyst that can accelerate slow reactions, allowing for lower temperatures.[7]
Temperature 0 °C to RTRT to 40 °CMicrowave (100 °C)Increasing thermal energy can overcome activation barriers for unreactive substrates. Microwaves provide rapid, uniform heating.[5]
Troubleshooting Workflow Diagram

If you encounter low yields, follow this decision-making process to identify and solve the underlying issue.

Caption: A logical workflow for troubleshooting low-yield sulfonylation reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved January 26, 2026, from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 553-582.
  • Katritzky, A. R., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6021-6147.
  • Macikenas, D., et al. (2003). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances, 7(45), 28261-28268.
  • Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 27(48), 12345-12355.
  • Ghorab, M. M., et al. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4233-4239.
  • Manolov, S. P., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 86(2), 139-151.
  • American Cyanamid Company. (1957). Sulfonamide purification process. U.S.
  • Katritzky, A. R., et al. (2001). Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. The Journal of Organic Chemistry, 66(16), 5606-5610.
  • Taylor, L. T., & Chang, C. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Preprint.
  • Al-Ostath, A., et al. (2017). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. Molecules, 22(12), 2196.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 26, 2026, from [Link]

  • Bentham Science Publishers. (2022). Microwave-assisted Synthesis of Quinolines. Retrieved January 26, 2026, from [Link]

  • Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(5), 949-983.
  • Al-Ghorbani, M., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 15(1), 103521.

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Optimization

Technical Support Center: Purification of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Welcome to the dedicated technical support resource for the purification of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this molecule. The strategies outlined herein are grounded in fundamental chemical principles and validated by extensive experience in the field of medicinal chemistry and process development.

Introduction: A Tale of Two Moieties

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a molecule that presents a unique purification challenge due to its composite structure. It combines a basic tetrahydroquinoline core with an acidic sulfonamide functional group. This bifunctional nature dictates its solubility, stability, and chromatographic behavior. A successful purification strategy must therefore account for the properties of both moieties to effectively remove impurities.

This guide provides a logical, step-by-step approach to developing a robust purification workflow, from initial crude product analysis to final purity assessment. We will explore common pitfalls and their solutions in a comprehensive question-and-answer format.

Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section addresses specific issues that may arise during your purification experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Question: My crude N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide appears as a dark, oily residue. How should I proceed with purification?

Answer: An oily or dark-colored crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or colored byproducts from the synthesis. Direct crystallization is unlikely to be effective in this scenario.

Recommended First Step: Liquid-Liquid Extraction

A primary acid-base extraction can be a powerful initial clean-up step. The amphoteric nature of your compound (basic amine and acidic sulfonamide) can be exploited to separate it from neutral organic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tetrahydroquinoline nitrogen will be protonated, drawing the desired compound into the aqueous phase. Neutral impurities will remain in the organic layer.

  • Phase Separation: Separate the aqueous layer.

  • Basification and Re-extraction: Basify the aqueous layer to a pH of ~9-10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution). This will deprotonate the tetrahydroquinoline nitrogen, making the compound less water-soluble.

  • Back Extraction: Extract the basified aqueous layer with fresh ethyl acetate or DCM to recover your purified product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question: I'm attempting to purify my compound by flash column chromatography on silica gel, but I'm observing significant peak tailing and poor separation. What's causing this and how can I fix it?

Answer: Peak tailing on silica gel is a common issue when purifying basic compounds like tetrahydroquinolines. The acidic nature of silica gel can lead to strong, non-specific binding of the basic nitrogen atom, resulting in poor chromatographic performance.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. The TEA will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks and improved resolution.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as amine-functionalized silica.[1][2]

  • Solvent System Optimization: The polarity of your eluent is critical. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) is often necessary.[3] Use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation on a column.[4]

Mobile Phase System Typical Application Notes
Hexane/Ethyl AcetateFor less polar compoundsA standard system for many organic compounds.
Dichloromethane/MethanolFor more polar compoundsGood for compounds with moderate to high polarity.
Hexane/Ethyl Acetate + 0.1-1% TEAFor basic compounds on silica gelThe added triethylamine helps to reduce peak tailing.
Dichloromethane/Methanol + 0.1-1% TEAFor polar basic compounds on silica gelSimilar to the above, but for more polar compounds.

Question: I've successfully purified my compound by chromatography, but I'm struggling to induce crystallization for final purification and solid-state characterization. What should I try?

Answer: Failure to crystallize can be due to several factors, including residual impurities, the choice of solvent, or the inherent properties of the compound.

Strategies to Induce Crystallization:

  • Solvent Screening: The key to successful recrystallization is finding a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5][6] Experiment with a range of solvents of varying polarities. Given the structure of your compound, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane or DCM/heptane.

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote the formation of high-quality crystals.

  • Vapor Diffusion: Place a solution of your compound in a vial, and then place this open vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a saturated solution can initiate crystallization.[7]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solution interface can create nucleation sites for crystal growth.[7]

Question: My recrystallized product appears to have "oiled out" instead of forming crystals. Is this product pure, and how can I obtain a crystalline solid?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This often happens if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. The resulting oil is often less pure than a crystalline solid.

Solutions to Oiling Out:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath.[7]

  • Use a Higher Boiling Point Solvent: If possible, choose a recrystallization solvent with a boiling point lower than the melting point of your compound.

  • Dilute the Solution: Re-heat the solution to re-dissolve the oil, add more solvent to create a less concentrated solution, and then cool slowly.[7]

  • Change the Solvent System: A different solvent or solvent pair may be necessary to promote proper crystal lattice formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide?

A1: The impurities will largely depend on the synthetic route. However, common impurities in sulfonamide synthesis can include:

  • Unreacted Starting Materials: Residual 5-amino-1,2,3,4-tetrahydroquinoline or methanesulfonyl chloride.

  • Di-sulfonated Product: Reaction of the sulfonamide nitrogen with a second molecule of methanesulfonyl chloride.

  • Over-alkylation/acylation Products: If the synthesis involves N-alkylation or acylation of the tetrahydroquinoline nitrogen.

  • Oxidation Products: The tetrahydroquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding quinoline derivative.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8][9][10] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and identify the presence of impurities.[11][12] Visualization can be done under UV light, and staining with reagents like potassium permanganate can help identify non-UV active impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to detect impurities if they are present in significant amounts (>1-5%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[10][13]

Q3: What is a general purification workflow for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide?

A3: A robust, general workflow would be:

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Primary Purification Crystallization Recrystallization Chromatography->Crystallization Final Polishing Analysis Purity Analysis (HPLC, NMR, LC-MS) Crystallization->Analysis Purity Verification Pure Pure Product Analysis->Pure Confirmation Troubleshooting rect_node rect_node Start Purification Issue IsOily Crude is Oily? Start->IsOily Tailing Peak Tailing in Chromatography? IsOily->Tailing No rect_node_extract Perform Acid-Base Extraction IsOily->rect_node_extract Yes NoCrystals No Crystals Forming? Tailing->NoCrystals No rect_node_tea Add TEA to Mobile Phase or Change Stationary Phase Tailing->rect_node_tea Yes OilingOut Product Oiling Out? NoCrystals->OilingOut No rect_node_induce Induce Crystallization: - Solvent Screen - Slow Evaporation - Seeding/Scratching NoCrystals->rect_node_induce Yes Success Successful Purification OilingOut->Success No rect_node_remedy_oil Remedy Oiling Out: - Slower Cooling - Dilute Solution - Change Solvent OilingOut->rect_node_remedy_oil Yes rect_node_extract->Tailing rect_node_tea->NoCrystals rect_node_induce->OilingOut rect_node_remedy_oil->Success

Caption: A decision tree for troubleshooting common purification problems.

References

  • WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents.
  • Convergent and Stereoselective Synthesis of Tetrahydroquinolines - The Royal Society of Chemistry. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]

  • US4398916A - Process for purification of quinoline yellow - Google Patents.
  • Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]

  • Comparative Study of Quinolines and Tetrahydroquinolines Sorption on Various Sorbents from Water–Acetonitrile Solutions | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - CONICET. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]

  • (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity - ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Sulfonamide-impurities - Pharmaffiliates. Available at: [Link]

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04435F. Available at: [Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine - PubMed. Available at: [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation - MDPI. Available at: [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]

  • Crystallographic details of sulfonamides 1-6. | Download Table - ResearchGate. Available at: [Link]

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine - Google Patents.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning - PWT Chemicals. Available at: [Link]

  • ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. - ResearchGate. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

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Troubleshooting

Technical Support Guide: Stability of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in Solution

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. Given the absence of specific, published stability data for this exact molecule, this document synthesizes information based on the known chemical liabilities of its core functional groups—the tetrahydroquinoline (THQ) ring and the sulfonamide moiety—to provide field-proven insights and best practices for its handling and storage.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most immediate questions researchers may have regarding the stability of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in solution.

Q1: What are the primary chemical stability concerns for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in a DMSO stock solution?

The primary stability risks stem from the two key structural motifs:

  • Oxidation of the Tetrahydroquinoline Ring: The THQ moiety is susceptible to oxidation, which converts it to the corresponding aromatic quinoline.[1][2] This is often the most significant degradation pathway and can be accelerated by exposure to air (oxygen), trace metal contaminants, or light.

  • Hydrolysis of the Sulfonamide Group: While sulfonamides are generally robust, they can undergo hydrolysis under strongly acidic or basic conditions, cleaving the sulfur-nitrogen bond.[3] This is less of a concern in high-purity, neutral DMSO but can become relevant if the DMSO has absorbed significant atmospheric water or if the compound is diluted into acidic or basic aqueous buffers for assays.

Q2: I've noticed a precipitate forming in my DMSO stock solution after a few freeze-thaw cycles. Is this degradation?

Not necessarily, but it is a critical issue. The most common cause is not chemical degradation but poor solubility dynamics. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere every time the vial is opened.[4] The introduction of water reduces the solvent's solvating power for many organic compounds, causing them to precipitate. Repeated freeze-thaw cycles can exacerbate this issue and damage the integrity of the extract.[5] While the precipitate itself may be the parent compound, its formation renders the stock solution's concentration inaccurate and unreliable for experiments.

Q3: Can I store my DMSO stock solution at room temperature or 4°C for convenience?

For short-term use (i.e., over a single workday), storage at room temperature is generally acceptable. However, for any storage longer than 24-48 hours, this is strongly discouraged.

  • Expert Rationale: Chemical degradation is a kinetic process; lower temperatures significantly slow down reaction rates, including oxidation and hydrolysis.[5] Storing solutions at -20°C or, for long-term archival, -80°C is the industry-standard best practice to preserve compound integrity.[6][7]

Q4: What are the typical visual or analytical signs of compound degradation?

  • Visual Cues: A noticeable color change in the solution (e.g., turning yellow or brown) can be an indicator of oxidation or the formation of chromophoric degradants. The appearance of cloudiness or precipitation that does not redissolve upon gentle warming may also signal an issue.

  • Analytical Cues: The most definitive evidence comes from analytical techniques like HPLC or LC-MS.[8] Signs of degradation include a decrease in the peak area of the parent compound over time and the appearance of new peaks in the chromatogram, which correspond to degradation products.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a logical framework for diagnosing and resolving common problems encountered during experiments.

Issue: Inconsistent or Non-Reproducible Biological Assay Results
  • Potential Root Cause: The effective concentration of your active compound is changing between experiments due to degradation in the stock or working solutions.

  • Troubleshooting & Validation Workflow:

    • Immediate Action: Prepare a fresh stock solution of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide from solid material. Do not use a stock solution that is old, has been stored improperly, or has undergone numerous freeze-thaw cycles.

    • Purity Analysis: Before use, analyze the new stock solution via HPLC-UV or LC-MS. This establishes a baseline (T=0) purity profile and concentration.

    • Comparative Assay: Run your biological assay using both the old, suspect stock and the freshly prepared, analytically verified stock. A significant difference in activity confirms the old stock was compromised.

    • Preventative Action: Implement the rigorous storage protocols outlined in Section 3 to prevent future occurrences.

Issue: Visible Precipitate in a Thawed DMSO Stock Solution
  • Potential Root Cause: The compound has either precipitated due to water absorption into the DMSO or it was prepared at a concentration at or near its solubility limit.

  • Troubleshooting & Validation Workflow:

    • Attempt to Re-solubilize: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. A common practice for many compounds, this may bring the precipitate back into solution.

    • Analytical Verification (Critical Step): If the precipitate re-dissolves, you must re-analyze the solution by HPLC to confirm that the concentration is as expected and that no degradation occurred during warming. Do not assume the concentration is correct.

    • If Precipitate Remains: Do not use the solution. The concentration is unknown and the solution is not homogenous. Attempting to use the supernatant will lead to inaccurate and non-reproducible results.

    • Preventative Action: Discard the stock. Prepare a new stock, potentially at a slightly lower concentration (e.g., 10 mM instead of 20 mM). Ensure you are using high-purity, anhydrous DMSO and aliquot the new stock into single-use volumes to eliminate water absorption and freeze-thaw cycles.

Section 3: Protocols & Methodologies for Ensuring Compound Integrity

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 3.1: Best Practices for Preparing and Storing Master Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade DMSO (≤0.05% water). Purchase in small-volume bottles with septa to minimize atmospheric moisture exposure.

  • Weighing: Use a calibrated analytical balance. Weigh the compound in a fume hood, minimizing the time the solid is exposed to air.

  • Dissolution: Add the DMSO to the solid and cap the vial immediately. Use a vortex mixer to ensure complete dissolution. Gentle warming (up to 37°C) can be used if necessary, but allow the solution to return to room temperature before final volume adjustments if preparing a precise concentration.

  • Aliquoting (Self-Validating Step): This is the most critical step for preserving long-term stability. Divide the master stock into smaller, single-use aliquots in properly sealed vials (e.g., cryovials with O-rings). This minimizes the number of freeze-thaw cycles and prevents contamination and water absorption in the master stock.

  • Storage:

    • Short-Term (1-4 weeks): Store aliquots at -20°C.

    • Long-Term (>1 month): Store aliquots at -80°C.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 3.2: Experimental Design for a Preliminary Stability Assessment

This protocol allows a lab to quickly assess the stability of the compound under its specific experimental conditions. The primary analytical method is HPLC, which can separate and quantify the parent compound from its degradants.[8]

  • Preparation: Prepare a 1 mM solution of the compound in the solvent of interest (e.g., DMSO, or an aqueous assay buffer).

  • Timepoint Zero (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC. Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation: Store aliquots of the solution under various conditions relevant to your workflow.

  • Analysis: At each subsequent time point, remove an aliquot from each condition and analyze it by HPLC under the identical method used for T=0.

  • Data Evaluation: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 peak area. A loss of >5-10% is typically considered significant instability.

Table 1: Example Experimental Design for Stability Assessment

ConditionStorage TemperatureTime Point 1Time Point 2Time Point 3
Benchtop (in light) Room Temperature (~22°C)4 hours8 hours24 hours
Benchtop (dark) Room Temperature (~22°C)4 hours8 hours24 hours
Refrigerated 4°C24 hours48 hours7 days
Frozen -20°C7 days14 days30 days
Section 4: Deeper Dive - Mechanistic Insights and Solvent Choice
4.1 Predicted Degradation Pathways

Understanding the likely chemical transformations is key to mitigating them.

  • Pathway A: Oxidation: The THQ ring can undergo a two-electron oxidation to form an aromatic quinoline. This process is often irreversible and leads to a complete loss of the original compound's intended stereochemistry and bioactivity.

  • Pathway B: Hydrolysis: Under non-neutral pH, the sulfonamide bond can be cleaved. This is less likely in pure DMSO but becomes a factor when the compound is diluted into aqueous buffers for assays.

G cluster_main Predicted Degradation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide cluster_oxidation Pathway A: Oxidation cluster_hydrolysis Pathway B: Hydrolysis Parent Parent Compound (Tetrahydroquinoline Core) Oxidant O₂, Light, Metal Ions Parent->Oxidant Susceptible to Condition Strong Acid/Base (H₂O) Parent->Condition Unstable under Degradant_A Oxidized Product (Quinoline Core) Oxidant->Degradant_A Leads to Degradant_B Hydrolyzed Products (THQ-amine + Methanesulfonic acid) Condition->Degradant_B Leads to

Caption: Predicted degradation pathways for the target compound.

4.2 The Critical Role of Solvent Choice

While DMSO is the most common solvent for compound libraries due to its broad solubilizing power, it is not always the optimal choice.[9]

Table 2: Comparison of Common Solvents for Stock Solutions

SolventProsConsBest For
DMSO Excellent solubilizing power for diverse compounds.Highly hygroscopic; can cause precipitation upon water absorption; can be reactive with some compounds.[4][9]High-throughput screening libraries; initial solubility screening.
Ethanol Less toxic than DMSO; volatile (easy to remove).Less powerful solvent than DMSO; may not dissolve highly non-polar compounds.Compounds known to be highly soluble; applications where DMSO is incompatible.
Acetonitrile Good solubilizing power for many compounds; aprotic.Volatile; can be toxic.Analytical standards; compounds prone to reaction in protic solvents.
DMF Similar dissolving power to DMSO.Higher toxicity than DMSO; can be less stable.Alternative to DMSO when specific reactivity is a concern.
Section 5: Experimental Workflow Visualization

A well-defined workflow ensures that stability assessments are conducted systematically and yield trustworthy data.

G cluster_workflow Workflow for Compound Solution Stability Assessment cluster_storage 3. Aliquot and Store Under Test Conditions start 1. Prepare Fresh Solution (e.g., 1mM in chosen solvent) t0_analysis 2. T=0 Analysis (HPLC/LC-MS) Establish 100% Reference start->t0_analysis cond1 Condition A (e.g., Room Temp) t0_analysis->cond1 cond2 Condition B (e.g., 4°C) t0_analysis->cond2 cond3 Condition C (e.g., -20°C) t0_analysis->cond3 tx_analysis 4. Analyze at Timepoints (e.g., 24h, 48h, 7d) (HPLC/LC-MS) cond1->tx_analysis cond2->tx_analysis cond3->tx_analysis data_eval 5. Data Evaluation (% Parent Remaining vs. T=0) tx_analysis->data_eval conclusion 6. Determine Stability Window & Define Storage Protocol data_eval->conclusion

Caption: A systematic workflow for assessing compound stability in solution.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 26, 2026, from [Link]

  • CuriRx. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved January 26, 2026, from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Retrieved January 26, 2026, from [Link]

  • LCGC International - Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2023, November 28). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved January 26, 2026, from [Link]

  • Suncare Formulations. (2025, April 21). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 26, 2026, from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Retrieved January 26, 2026, from [Link]

  • Thieme Connect. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved January 26, 2026, from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved January 26, 2026, from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved January 26, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 26, 2026, from [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved January 26, 2026, from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosing Strategies for Novel Tetrahydroquinoline Derivatives

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the in-vivo application of novel therapeutic compounds. This guide is specifically designed to assist researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the in-vivo application of novel therapeutic compounds. This guide is specifically designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and related novel tetrahydroquinoline derivatives for in vivo studies. As a Senior Application Scientist, this document synthesizes established principles of preclinical pharmacology with practical, field-tested advice to ensure the scientific rigor and success of your research.

The journey of a novel compound from the bench to a potential therapeutic is fraught with challenges, with dosage optimization being a critical and often complex step.[1] This guide is structured to anticipate and address the common hurdles you may encounter, providing a self-validating framework for your experimental design.

Troubleshooting Guide: Addressing Common In Vivo Dosing Challenges

This section is designed to provide rapid, actionable solutions to specific problems that may arise during your in vivo experiments with N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Issue 1: Sub-optimal or Lack of Efficacy at Initial Doses

Question: We've administered our initial doses of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide based on in vitro data, but we are not observing the expected therapeutic effect in our animal model. What are our next steps?

Answer: This is a common challenge when transitioning from in vitro to in vivo systems. The discrepancy can arise from a multitude of factors related to the compound's pharmacokinetic and pharmacodynamic (PK/PD) profile. Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate the In Vitro to In Vivo Correlation:

    • Causality: A potent IC50 value in a cell-based assay does not always directly translate to in vivo efficacy.[2] The complex biological system of a living organism involves metabolic processes, protein binding, and tissue distribution that can significantly alter the compound's availability at the target site.[3]

    • Actionable Step: Conduct a thorough literature review of compounds with similar scaffolds (tetrahydroquinolines, sulfonamides) to understand their known PK/PD properties. This can provide a more realistic starting point for dose adjustments.

  • Investigate Pharmacokinetic Properties:

    • Causality: Poor absorption, rapid metabolism, or high clearance can prevent the compound from reaching and maintaining a therapeutic concentration at the target tissue.

    • Actionable Step: Initiate a preliminary pharmacokinetic study. This doesn't have to be a full-scale GLP study at this stage. A pilot study with a small number of animals at a few dose levels can provide crucial data on key parameters.[4]

PK Parameter Implication if Unfavorable Potential Solution
Bioavailability (F%) Low oral bioavailability means a small fraction of the dose reaches systemic circulation.Consider alternative routes of administration (e.g., intravenous, intraperitoneal) or reformulate the compound to improve solubility and absorption.
Half-life (t1/2) A very short half-life may require more frequent dosing to maintain therapeutic levels.Adjust the dosing frequency (e.g., from once daily to twice daily).
Volume of Distribution (Vd) High Vd might indicate extensive tissue distribution, which could be desirable or could mean the compound is not reaching the target organ in sufficient concentration.Correlate Vd with efficacy data and consider target site concentration measurements if feasible.
Clearance (CL) High clearance suggests rapid elimination from the body.Increase the dose or dosing frequency.
  • Dose Escalation Study:

    • Causality: The initial doses may simply be too low to elicit a significant biological response.

    • Actionable Step: Design a dose-escalation study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[5][6] It's common to use dose increments of 2x or 3x in these initial studies.[5]

Issue 2: Observed Toxicity or Adverse Events

Question: Our attempts to increase the dose of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide are leading to signs of toxicity (e.g., weight loss, lethargy, organ damage) in our animal models. How do we proceed?

Answer: The appearance of toxicity is a critical finding that requires immediate attention to ensure animal welfare and the validity of your study. Here’s how to approach this problem:

  • Characterize the Toxicity:

    • Causality: Understanding the nature of the toxicity is the first step in mitigating it. Toxicity can be "on-target" (an exaggerated pharmacological effect) or "off-target" (due to interaction with other biological molecules).[7]

    • Actionable Step: Conduct a thorough clinical observation of the animals. Perform gross necropsy and histopathology on affected organs to identify the target organs of toxicity. Basic clinical pathology (hematology and clinical chemistry) can also provide valuable insights.

  • Determine the Maximum Tolerated Dose (MTD):

    • Causality: The MTD is the highest dose that does not cause unacceptable side effects.[6] This is a crucial parameter for designing subsequent efficacy studies.

    • Actionable Step: Based on the dose-escalation study, identify the dose level at which toxicity was observed. The MTD is typically the dose level just below this. If severe toxicity is seen, you may need to test an intermediate dose to refine the MTD.[5]

  • Refine the Dosing Regimen:

    • Causality: The dosing schedule can significantly impact the toxicity profile. A high single dose might be more toxic than the same total dose administered in smaller, more frequent intervals.

    • Actionable Step: If the compound has a short half-life, consider splitting the daily dose. This can help to reduce the peak plasma concentration (Cmax) which is often associated with acute toxicity, while maintaining the desired therapeutic exposure (AUC).

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about designing an in vivo dosing strategy for a novel compound like N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

Question 1: How do we select the starting dose for our first in vivo efficacy study?

Answer: Selecting the initial dose is a critical decision that should be based on a combination of in vitro and in silico data, as well as any available information on structurally related compounds.

  • In Vitro Data: The IC50 or EC50 from cell-based assays is a common starting point. However, direct conversion to an in vivo dose is not straightforward.

  • Allometric Scaling: If you have pharmacokinetic data from another species, you can use allometric scaling to estimate the human equivalent dose and then scale back to your preclinical model.

  • Literature Precedent: Researching published in vivo studies on compounds with similar mechanisms of action or chemical structures can provide a valuable starting range. The sulfonamide and tetrahydroquinoline moieties have been explored for various biological activities, including as antitumor agents.[8][9]

  • Dose Range Finding Studies: The most robust method is to perform a dose range-finding study to establish the MED and MTD.[5][6]

Question 2: What is the importance of a dose-response study, and how should we design one?

Answer: A dose-response study is essential for understanding the relationship between the dose of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and its therapeutic effect.[10] This allows you to determine key parameters like the ED50 (the dose that produces 50% of the maximal effect).

A well-designed dose-response study should include:

  • A vehicle control group.

  • A range of doses, typically spanning from a sub-therapeutic level to a dose that produces a maximal or near-maximal effect.

  • Sufficient numbers of animals per group to achieve statistical power.[10]

Dose_Response_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Study Start Determine Starting Dose (Based on in vitro data & literature) Dose_Escalation Administer Increasing Doses (e.g., 1, 3, 10, 30 mg/kg) Start->Dose_Escalation Observe_Toxicity Monitor for Adverse Effects (Clinical signs, weight loss) Dose_Escalation->Observe_Toxicity Determine_MTD Establish Maximum Tolerated Dose (MTD) Observe_Toxicity->Determine_MTD Select_Doses Select Doses Below MTD (e.g., 0.3, 1, 3, 10 mg/kg) Determine_MTD->Select_Doses Inform Dose Selection Administer_Doses Administer to Disease Model Animals Select_Doses->Administer_Doses Measure_Efficacy Measure Therapeutic Outcome (e.g., tumor volume, behavioral endpoint) Administer_Doses->Measure_Efficacy Determine_ED50 Calculate ED50 and Therapeutic Index Measure_Efficacy->Determine_ED50

Caption: A typical workflow for in vivo dose optimization.

Question 3: How can we use pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize our dosing regimen?

Answer: PK/PD modeling is a powerful tool that integrates the time course of drug concentrations (pharmacokinetics) with the pharmacological effect (pharmacodynamics). This approach can help you to:

  • Predict Efficacy: By establishing a relationship between drug exposure (e.g., AUC, Cmax) and the therapeutic effect, you can predict the efficacy of different dosing regimens.

  • Optimize Dosing Schedule: PK/PD modeling can help determine the optimal dosing frequency and dose level to maintain the desired therapeutic effect while minimizing toxicity.

  • Extrapolate to Humans: These models are crucial for predicting the likely therapeutic dose in humans, a key component of an Investigational New Drug (IND) application.

PK_PD_Relationship Dose Dose Administered PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK is subjected to Concentration Drug Concentration in Plasma & Tissue PK->Concentration determines PD Pharmacodynamics (Target Engagement, Signaling Pathway Modulation) Concentration->PD drives Effect Therapeutic Effect PD->Effect results in

Caption: The relationship between pharmacokinetics and pharmacodynamics.

References

  • ChemHelp ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Peterson, R. A., & Wandell, R. J. (2017). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal, 58(1), 57–68. [Link]

  • Auer, R. E., & Weigh, A. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology, 2791, 195–213. [Link]

  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • O'Brien, P. J. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Metabolism & Toxicology, 4(3), 253–265. [Link]

  • ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Biobide. (n.d.). In vivo toxicology studies. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • MDPI. (n.d.). A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives. [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). [Link]

  • Asiri, A. M., et al. (2012). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. Archiv der Pharmazie, 345(4), 283–291. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 15(1), 7431. [Link]

  • Wang, Y., et al. (2021). Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642–1654. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of N-sulfonyl-tetrahydroquinoline Compounds

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-sulfonyl-tetrahydroquinoline compounds. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-sulfonyl-tetrahydroquinoline compounds. As a Senior Application Scientist, I've seen the immense potential of this chemical scaffold, particularly in the development of potent and selective RORc inverse agonists for autoimmune diseases.[1][2][3][4] However, as with any small molecule inhibitor, understanding and mitigating off-target effects is paramount to ensuring the validity of your research and the safety of potential therapeutics. This guide is designed to be a practical resource, providing you with the insights and protocols to confidently address off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have about the off-target potential of N-sulfonyl-tetrahydroquinoline compounds.

Q1: What are the primary on-target effects of N-sulfonyl-tetrahydroquinoline compounds?

A1: N-sulfonyl-tetrahydroquinoline derivatives have been primarily identified and optimized as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor C (RORc or RORγt).[1][2][3][4] RORc is a key transcription factor in the differentiation of Th17 cells, which are crucial mediators of inflammation through the production of cytokines like IL-17.[5] Therefore, the primary on-target effect of these compounds is the suppression of the Th17/IL-17 pathway.[2]

Q2: Why should I be concerned about off-target effects with this class of compounds?

Q3: What are the potential, predictable off-target pathways for RORc inverse agonists?

A3: Given that RORc is a nuclear receptor, a key concern is cross-reactivity with other members of the nuclear receptor superfamily. While studies have shown good selectivity of some N-sulfonyl-tetrahydroquinoline compounds, it is still a primary area to investigate.[1] Additionally, the RORc signaling pathway is interconnected with other major signaling hubs, such as STAT3, NF-κB, and TGF-β signaling.[6][7] Therefore, modulation of these pathways could be an indirect on-target or a direct off-target effect.

Q4: Are there any known non-RORc targets for this compound class?

A4: The current body of literature primarily focuses on RORc as the target. However, the sulfonamide group present in these compounds is a common feature in molecules that can interact with a variety of enzymes, including kinases. Therefore, kinome-wide screening is a prudent step in characterizing the selectivity of your specific N-sulfonyl-tetrahydroquinoline compound.

Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Targets

This section provides a structured approach to troubleshooting common issues that may arise during your experiments, with a focus on differentiating on-target from off-target effects.

Problem 1: I'm observing a cellular phenotype that is inconsistent with RORc inhibition. How do I begin to investigate this?

This is a classic scenario that requires a systematic approach to de-risk your project and understand the true mechanism of action of your compound.

Initial Steps:

  • Confirm On-Target Engagement: Before exploring off-target effects, it's essential to confirm that your compound is engaging with RORc in your cellular system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[8][9][10][11][12]

  • Dose-Response Analysis: Establish a clear dose-response curve for your observed phenotype. A potent and saturable effect is more likely to be target-mediated, although this is not definitive.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. If this analog does not produce the same phenotype, it strengthens the case for a specific, target-mediated effect.

Workflow for Investigating Unexpected Phenotypes:

G A Unexpected Cellular Phenotype Observed B Confirm On-Target (RORc) Engagement (CETSA) A->B C Perform Dose-Response Analysis A->C D Test with Structurally Similar Inactive Analog A->D E Phenotype Correlates with RORc Engagement? B->E C->E D->E F On-Target Effect (Further Pathway Analysis) E->F Yes G Investigate Off-Target Effects E->G No H Broad Kinase Profiling G->H I Affinity-Based Proteomics G->I J Genetic Rescue Experiment H->J I->J K Identify and Validate Off-Target(s) J->K

Caption: Workflow for investigating unexpected cellular phenotypes.

Problem 2: My N-sulfonyl-tetrahydroquinoline compound shows activity in a kinase assay. How do I confirm if this is a relevant off-target effect?

Discovering kinase inhibition is a significant finding that requires careful validation to determine its biological relevance.

Key Validation Steps:

  • Determine the IC50: Quantify the potency of your compound against the identified kinase(s). A low IC50 value suggests a higher likelihood of a biologically relevant interaction.[13]

  • Cellular Target Engagement: Use CETSA to confirm that your compound engages the kinase target in a cellular context at relevant concentrations.

  • Downstream Signaling Analysis: Investigate if the inhibition of the off-target kinase leads to the expected modulation of its downstream signaling pathway. For example, if your compound inhibits a known kinase in the MAPK pathway, assess the phosphorylation status of downstream effectors like ERK.

  • Rescue Experiments: The most definitive way to link the off-target kinase to the observed phenotype is through a rescue experiment. This involves expressing a drug-resistant mutant of the kinase and observing if the phenotype is reversed.

Workflow for Validating Off-Target Kinase Activity:

G A Kinase Hit from Profiling Screen B Determine IC50 in Biochemical Assay A->B C Confirm Cellular Target Engagement (CETSA) B->C D Analyze Downstream Signaling Pathway C->D E Perform Genetic Rescue Experiment D->E F Biologically Relevant Off-Target? E->F G Confirmed Off-Target (Consider for SAR) F->G Yes H Likely Irrelevant Off-Target F->H No

Caption: Workflow for validating off-target kinase activity.

Experimental Protocols

Here are detailed protocols for the key experiments mentioned in the troubleshooting guides.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of an N-sulfonyl-tetrahydroquinoline compound against a broad panel of kinases.

Materials:

  • N-sulfonyl-tetrahydroquinoline compound of interest

  • Commercially available kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems which utilize the ADP-Glo™ Kinase Assay)[14]

  • DMSO (for compound dilution)

  • Appropriate multi-well plates (as specified by the service provider)

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of your compound in DMSO. A common starting concentration is 10 mM.

  • Assay Submission: Follow the specific instructions provided by the kinase profiling service for sample submission. This typically involves providing the compound at a specified concentration and volume.

  • Assay Principle (based on ADP-Glo™): The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the ADP concentration.[14]

  • Data Analysis: The service provider will typically provide data as a percentage of inhibition at a given compound concentration or as IC50 values for a dose-response experiment.

Example Data Presentation:

Kinase Target% Inhibition at 1 µMIC50 (nM)
RORc (On-Target)95%50
Kinase A85%200
Kinase B15%>10,000
Kinase C5%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of an N-sulfonyl-tetrahydroquinoline compound with its target (e.g., RORc or an off-target kinase) in intact cells.

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11]

Materials:

  • Cells expressing the target protein

  • N-sulfonyl-tetrahydroquinoline compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blotting reagents or other protein detection methods

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[8]

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler, followed by cooling.[8]

  • Cell Lysis: Lyse the cells to release the soluble proteins.[9]

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Protocol 3: Genetic Rescue Experiment

Objective: To definitively determine if an observed cellular phenotype is due to the inhibition of a specific target.

Principle: If a phenotype is caused by the inhibition of a specific target, expressing a version of that target that is resistant to the inhibitor should reverse the phenotype.

Materials:

  • Cell line exhibiting the phenotype of interest

  • Expression vector for the wild-type target protein

  • Expression vector for a drug-resistant mutant of the target protein

  • Transfection reagents

  • N-sulfonyl-tetrahydroquinoline compound

  • Reagents for assessing the cellular phenotype (e.g., for cell viability, reporter gene expression, etc.)

Methodology:

  • Generation of Drug-Resistant Mutant: Introduce a mutation into the target protein's cDNA that is predicted to disrupt compound binding without affecting the protein's function. This may require structural information or iterative mutagenesis.

  • Transfection: Transfect the cells with the wild-type expression vector, the drug-resistant mutant vector, or an empty vector control.

  • Compound Treatment: After allowing time for protein expression, treat the transfected cells with the N-sulfonyl-tetrahydroquinoline compound at a concentration that elicits the phenotype.

  • Phenotypic Analysis: Assess the cellular phenotype in all experimental groups.

  • Data Interpretation: If the phenotype is reversed in the cells expressing the drug-resistant mutant but not in the cells expressing the wild-type protein or the empty vector, this provides strong evidence that the phenotype is mediated by the inhibition of that specific target.

References

  • Decreased RORC expression and downstream signaling in HTLV-1-associated adult T-cell lymphoma/leukemia uncovers an antiproliferative IL17 link: A potential target for immunotherapy? - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved January 26, 2026, from [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI. (2017, November 20). Retrieved January 26, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists - PubMed. (2015, August 15). Retrieved January 26, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. Retrieved January 26, 2026, from [Link]

  • The Problems with the Cells Based Assays. (n.d.). SciTechnol. Retrieved January 26, 2026, from [Link]

  • RORC [Human] - QIAGEN GeneGlobe. (n.d.). Retrieved January 26, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 26, 2026, from [Link]

  • Can anyone help me regarding my rescue experiment (siRNA)? - ResearchGate. (2013, August 27). Retrieved January 26, 2026, from [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications. (2022, February 10). Retrieved January 26, 2026, from [Link]

  • (a) Simplified figure depicting the roles of RORC consensus pathway... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonist for the treatment of autoimmune diseases | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - NIH. (2022, March 18). Retrieved January 26, 2026, from [Link]

  • ROCK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023, February 23). Retrieved January 26, 2026, from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). Retrieved January 26, 2026, from [Link]

  • A step-by-step workflow for a knock-out experiment in iPSCs - YouTube. (2024, April 1). Retrieved January 26, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved January 26, 2026, from [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.). Retrieved January 26, 2026, from [Link]

  • ROR1 signaling & its potential as a therapeutic target for leukemia - YouTube. (2023, January 20). Retrieved January 26, 2026, from [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

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Optimization

method refinement for high-throughput screening of tetrahydroquinoline sulfonamides

Welcome to the Technical Support Center for Method Refinement in High-Throughput Screening of Tetrahydroquinoline Sulfonamides. As Senior Application Scientists, we have compiled this guide to provide researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Method Refinement in High-Throughput Screening of Tetrahydroquinoline Sulfonamides. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust and reliable HTS assays.

Section 1: Foundational Assay Development & Optimization

A robust high-throughput screening (HTS) campaign is built on a foundation of meticulous assay development.[1] Addressing potential issues proactively will save significant time and resources. This section answers frequently asked questions about establishing a solid assay for screening tetrahydroquinoline sulfonamides.

Q1: What are the primary considerations when selecting an assay format for screening tetrahydroquinoline sulfonamides?

A1: The choice of assay format is the most critical initial decision. It dictates the workflow, potential interference issues, and the biological relevance of your hits. High-throughput screening leverages automation and miniaturization to test large compound libraries rapidly.[2][3]

  • Biochemical vs. Cell-Based Assays:

    • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[4] They are generally simpler, have lower variability, and are easier to troubleshoot. For tetrahydroquinoline sulfonamides, which are often designed as enzyme inhibitors (e.g., targeting carbonic anhydrase), this is a common starting point.[5]

    • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and cytotoxicity. However, they are more complex and can have higher variability.

  • Detection Method: The detection technology must be sensitive, robust, and compatible with automation.[2] Common methods include:

    • Fluorescence/FRET: Highly sensitive but susceptible to interference from autofluorescent compounds.

    • Luminescence/BRET: Generally less prone to compound interference than fluorescence and offers high sensitivity.

    • Absorbance: Simpler but often lacks the sensitivity required for miniaturized HTS formats.

Expert Insight: For novel tetrahydroquinoline sulfonamide libraries, begin with a biochemical assay to establish structure-activity relationships (SAR) directly against the target. Hits can then be progressed to a cell-based assay for secondary validation. This tiered approach efficiently filters compounds and validates their mechanism of action.

Section 2: Troubleshooting Guide for Common HTS Issues

Even with careful planning, challenges are common in HTS. This section provides a direct, question-and-answer guide to diagnosing and solving specific problems you may encounter during your screening campaign.

Q2: My Z'-factor is consistently below 0.5. How can I diagnose and improve it?

A2: A low Z'-factor indicates either a small dynamic range between your positive and negative controls or high data variability, making it difficult to distinguish "hits" from noise.[6][7] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Diagnostic Steps:

  • Analyze Control Data: Calculate the mean and standard deviation for your positive and negative controls separately. Is the standard deviation high for one or both? Is the difference between the means (the signal window) too small?

  • Plate Uniformity Check: Create a plate map of your control wells. Are there patterns of high or low signals, such as "edge effects," that suggest environmental factors (temperature, evaporation) or systemic liquid handling errors?[9]

Solutions & Refinements:

  • To Reduce Variability:

    • Liquid Handling: Ensure automated liquid handlers are calibrated.[10] Use low dead-volume dispensers and optimize dispense height and speed to prevent splashing or bubbles.[3][11] Allow all reagents to equilibrate to room temperature before use to minimize temperature-induced volume variations.[12]

    • Reagent Stability: Prepare fresh reagents daily. If using enzymes, ensure they are stored correctly and not subjected to multiple freeze-thaw cycles.

    • Mixing: Ensure thorough but gentle mixing after each reagent addition, especially in high-density plates (384- or 1536-well).

  • To Increase Signal Window:

    • Optimize Reagent Concentrations: For enzymatic assays, ensure the substrate concentration is at or below the Kₘ value to sensitively detect competitive inhibitors.[4] Titrate the enzyme concentration to find a balance between a robust signal and reagent cost.

    • Increase Incubation Time: A longer incubation may be needed for the reaction to generate a sufficient signal, but this must be balanced against maintaining initial velocity conditions for enzymatic assays.[13]

Below is a decision-tree workflow for troubleshooting a low Z'-factor.

G start Z'-factor < 0.5 check_variability High Data Variability? start->check_variability check_signal Low Signal Window? check_variability->check_signal No high_stdev High STDEV in Controls check_variability->high_stdev Yes check_signal->start No (Re-evaluate) low_mean_diff Small Difference Between Control Means check_signal->low_mean_diff Yes plate_pattern Observe Plate Patterns (e.g., Edge Effects)? high_stdev->plate_pattern liquid_handling Action: Review Liquid Handling Protocols & Calibration plate_pattern->liquid_handling Yes no_pattern No Clear Pattern plate_pattern->no_pattern No reagent_issues Action: Check Reagent Stability & Mixing no_pattern->reagent_issues optimize_reagents Action: Optimize Reagent Concentrations (Enzyme, Substrate) low_mean_diff->optimize_reagents optimize_incubation Action: Adjust Incubation Time and Temperature optimize_reagents->optimize_incubation G start Primary HTS Hits confirm Dose-Response Confirmation start->confirm counter_screen Interference Counter-Screens confirm->counter_screen sub_auto Autofluorescence/ Quenching Check counter_screen->sub_auto sub_agg Aggregation Check (w/ Detergent) counter_screen->sub_agg ortho_assay Orthogonal Assay validated_hits Validated Hits ortho_assay->validated_hits Activity Confirmed false_positives False Positives ortho_assay->false_positives Activity Not Confirmed sub_auto->ortho_assay sub_agg->ortho_assay

Caption: Workflow for hit validation and removal of false positives.
Q4: Some of my tetrahydroquinoline sulfonamide compounds have poor solubility in the aqueous assay buffer. How can I address this?

A4: Poor solubility is a frequent issue that can lead to inaccurate concentration measurements and cause compound precipitation or aggregation. Tetrahydroquinoline sulfonamides can be hydrophobic, making this a key challenge.

Solutions & Refinements:

  • DMSO Concentration: While Dimethyl Sulfoxide (DMSO) is the standard solvent for compound libraries, its final concentration in the assay should be minimized, typically to ≤1%. High DMSO concentrations can affect enzyme activity and protein stability. It is essential to run a DMSO tolerance curve for your specific assay to determine the maximum acceptable concentration.

  • Use of Co-solvents: If solubility remains an issue, consider adding a small percentage of a more polar organic co-solvent, but this must be validated to ensure it does not interfere with the assay.

  • Compound Preparation: Ensure stock solutions are fully dissolved. Gentle warming or sonication can help, but always check for subsequent precipitation when diluted into the aqueous assay buffer. [14] Recommended Solvent Tolerance Protocol:

  • Prepare a series of assay buffers containing varying final concentrations of DMSO (e.g., 0%, 0.25%, 0.5%, 1%, 2%, 5%).

  • Run both positive and negative control reactions in each buffer condition.

  • Calculate the Z'-factor and signal-to-background ratio for each condition.

  • Select the highest DMSO concentration that does not significantly degrade assay performance (e.g., does not cause >10-15% inhibition of enzyme activity or a drop in Z' below 0.5).

Final DMSO Conc.Positive Control (RFU)Negative Control (RFU)Z'-Factor
0%10,000 ± 4501,000 ± 1500.62
0.5%9,800 ± 5001,100 ± 1600.58
1.0%9,500 ± 5501,200 ± 1800.51
2.0%8,200 ± 8001,500 ± 3000.25

Table 1: Example data from a DMSO tolerance experiment. In this case, a final DMSO concentration of 1.0% would be the maximum recommended.

Section 3: Data Analysis & Hit Confirmation FAQs

Q5: How should I normalize and score the data from my primary screen?

A5: Raw data from an HTS plate can be affected by systematic errors. [9]Normalization corrects for this variability, making data comparable across different plates and screening runs.

  • Percent Inhibition: This is the most common method. It normalizes each sample's signal relative to the plate's own controls.

    • Formula:% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Z-score: This method scores each compound based on how many standard deviations it is from the mean of the sample population on the plate. It is robust against outliers in the control wells.

    • Formula:Z-score = (Signal_compound - Mean_samples) / STDEV_samples

Expert Insight: For primary screening, use percent inhibition to select initial hits, typically using a threshold of >50% inhibition or 3 standard deviations from the mean. [15]All selected hits must then be re-tested in a dose-response format to confirm activity and determine potency (e.g., IC₅₀). [16]

References

  • BMG LABTECH. (2019-04-10). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256. [Link]

  • Food Safety and Inspection Service. (2009-09-25). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Alafeefy, A. M. (2015). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 189-194. [Link]

  • Yasgar, A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Wikipedia. Z-factor. [Link]

  • Dahlin, J. L., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(10), 809-814. [Link]

  • Dispendix. (2024-10-31). The Ultimate Guide to Automated Liquid Handling in Life Sciences. [Link]

  • Schor, M. A., et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 18, 322-333. [Link]

  • Laboratory Equipment. Liquid Handling Reference Guide. [Link]

  • O'Meara, J. A., et al. (2012). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in the absence of experimental data. MedChemComm, 3(12), 1469-1473. [Link]

  • Axxam SpA. Challenges of HTS in early-stage drug discovery. [Link]

  • BMG LABTECH. (2025-01-27). The Z prime value (Z´). [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3564-3573. [Link]

  • Singer Instruments. Beginner's guide to automated liquid handling. [Link]

  • Dahlin, J. L., & Walters, M. A. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 653-655. [Link]

  • Saginur, M., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 15(11), 939-947. [Link]

  • Drug Target Review. (2023-03-30). Assay performance and the Z'-factor in HTS. [Link]

  • Ghorab, M. M., et al. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4222-4228. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Ibis Scientific, LLC. (2025-02-11). An Essential Guide to Best Practices in Liquid Lab Handling. [Link]

  • Ali, I., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(38), 26685-26698. [Link]

  • ATZ Labs. Elisa kits Manual. [Link]

  • PubMed. (2012-10-01). Basics of Enzymatic Assays for HTS. [Link]

  • European Lead Factory. Hit validation following biochemical high-throughput screening. [Link]

  • PubMed. (2006). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

  • PubMed. (2000). Sulfonamide resistance: mechanisms and trends. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Welcome to the technical support center for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with improving the oral bioavailability of this novel compound. Given the specific chemical nature of a tetrahydroquinoline scaffold linked to a methanesulfonamide group, we anticipate potential hurdles related to solubility, permeability, and metabolic stability. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address these issues.

Part 1: Troubleshooting Guide - Experimental Challenges

This section is structured to address specific problems you might be encountering in the laboratory, offering both the rationale for the issue and step-by-step protocols to resolve it.

Issue 1: Inconsistent or Low Aqueous Solubility Measurements

Question: My initial aqueous solubility assessment of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is yielding highly variable and consistently low results (<10 µg/mL). How can I obtain a reliable measurement and what are the initial steps to improve solubility?

Underlying Cause & Expert Insight: The combination of a relatively rigid tetrahydroquinoline ring and a methanesulfonamide group can lead to a stable crystal lattice, which is difficult to disrupt with water molecules, resulting in poor aqueous solubility. Variability in results often stems from issues with achieving equilibrium, undetected precipitation, or the presence of different polymorphic forms. For instance, nimesulide, a methanesulfonamide derivative, is practically insoluble in water, which can lead to low bioavailability[1].

  • Material Characterization: Before starting, confirm the crystalline form of your compound using X-ray Powder Diffraction (XRPD). Different batches may have different polymorphs, significantly impacting solubility.

  • Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.

  • Equilibration: Add an excess of the compound to each buffer in a sealed glass vial.

  • Agitation: Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker or rotator for a minimum of 48-72 hours to ensure equilibrium is reached. A preliminary kinetic study can determine the exact time to equilibrium.

  • Phase Separation: After equilibration, separate the solid from the dissolved compound. Centrifugation at high speed (e.g., 14,000 rpm for 20 minutes) is crucial.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration using a validated HPLC-UV method.

  • pH Modification: The tetrahydroquinoline moiety has a basic nitrogen atom. Determining the pKa will indicate if forming a salt at low pH is a viable strategy to improve solubility.

  • Co-solvents: For early-stage in vitro assays, using a small percentage of a co-solvent like DMSO or ethanol can be a temporary solution, but be mindful of its potential effects on cell-based assays.

Issue 2: Poor Permeability in Caco-2 Assays

Question: My compound exhibits low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the apical to basolateral direction in our Caco-2 cell model. What are the likely causes and how can I investigate this further?

Underlying Cause & Expert Insight: Low permeability can be due to several factors: the compound's intrinsic physicochemical properties (e.g., high polarity or large size), it being a substrate for efflux transporters, or poor membrane partitioning. Quinoline derivatives have been identified as substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell, reducing net absorption[2][3][4][5][6].

G Start Low Papp (A->B) in Caco-2 Assay CheckEfflux Is it an efflux pump substrate? Start->CheckEfflux EffluxProtocol Run Bidirectional Caco-2 Assay (A->B and B->A) CheckEfflux->EffluxProtocol EffluxRatio Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) EffluxProtocol->EffluxRatio ER_High ER > 2? Yes EffluxRatio->ER_High ER_Low ER > 2? No EffluxRatio->ER_Low EffluxConfirmed Efflux is a likely issue. Consider P-gp inhibitors (e.g., verapamil). ER_High->EffluxConfirmed IntrinsicPermeability Low intrinsic permeability is the primary issue. ER_Low->IntrinsicPermeability FormulationStrategies Focus on formulation strategies to improve membrane partitioning (e.g., lipid-based systems). IntrinsicPermeability->FormulationStrategies

Caption: Workflow to diagnose the cause of low Caco-2 permeability.

  • Cell Culture: Seed Caco-2 cells on transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Apical to Basolateral (A->B) Transport: Add the compound to the apical side and measure its appearance on the basolateral side over time.

  • Basolateral to Apical (B->A) Transport: In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side over time.

  • Calculate Efflux Ratio: The efflux ratio is Papp(B->A) / Papp(A->B). A ratio greater than 2 strongly suggests the involvement of active efflux.

  • Inhibitor Study: Repeat the A->B transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in Papp(A->B) confirms P-gp mediated efflux.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for a poorly soluble compound like this?

There are several established strategies, and the choice depends on the compound's specific properties[7][8][9][10].

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymer matrix in an amorphous state. This high-energy form has a greater apparent solubility.

    • Common Polymers: HPMC-AS, PVP/VA, Soluplus®.

    • Screening: A small-scale screen using a solvent-evaporation method can quickly identify promising polymer combinations.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. They can enhance solubility and may also inhibit efflux pumps.

  • Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area for dissolution. This is a viable strategy if the compound is dissolution rate-limited rather than purely solubility-limited.

Q2: Should I consider a prodrug approach for this molecule?

A prodrug strategy could be highly effective, particularly for addressing solubility issues.

  • Concept: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

  • Application: The sulfonamide group in your compound is an excellent handle for creating a prodrug[11][12][13]. For example, creating a more soluble promoiety that is cleaved by esterases in the gut wall or liver can significantly improve bioavailability. A two-stage release mechanism can also be designed for more stable prodrugs[14].

G cluster_0 In Formulation (High Solubility) cluster_1 In Vivo (GI Tract/Bloodstream) Prodrug Prodrug (e.g., N-acyl sulfonamide) ActiveDrug Active Drug (N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide) Prodrug->ActiveDrug Enzymatic Cleavage (e.g., Esterases)

Caption: Conceptual overview of a prodrug approach.

Q3: My compound's parent quinoline analog showed good activity but poor oral bioavailability. Why might the tetrahydroquinoline version be better?

Reducing the quinoline ring to a tetrahydroquinoline can improve oral bioavailability by altering key physicochemical properties[15].

  • Increased Flexibility: The saturated ring is more flexible than the rigid aromatic quinoline, which can improve interactions with transporters and enzymes.

  • Changes in Lipophilicity and pKa: Saturation of the ring can subtly alter the molecule's logP and pKa, potentially moving it into a more favorable range for absorption.

  • Metabolic Stability: It may alter the sites of metabolism, potentially avoiding rapid first-pass metabolism that can limit the bioavailability of the parent quinoline.

PropertyQuinoline Analog (Estimated)Tetrahydroquinoline Analog (Target)Rationale for Improvement
logP 3.52.8Lower logP can improve aqueous solubility.
Aqueous Solubility < 1 µg/mL5-10 µg/mLImproved H-bonding and packing.
pKa 4.95.2Slight shift may alter dissolution profile.
Metabolic Stability Low (High first-pass)ModerateSaturation blocks some metabolic pathways.

Q4: How do I set up an in vivo pharmacokinetic (PK) study to evaluate my improved formulations?

A well-designed rodent PK study is the standard for assessing oral bioavailability.

  • Animal Model: Typically, Sprague-Dawley rats are used, cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • IV Arm: Administer a single bolus dose of the compound in a solubilizing vehicle (e.g., 20% Solutol in saline) to determine clearance and volume of distribution. This is essential for calculating absolute bioavailability.

    • Oral Arm(s): Dose different formulations (e.g., simple suspension, ASD, SEDDS) via oral gavage.

  • Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge blood to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for quantifying the compound in plasma.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters (Cmax, Tmax, AUC, F%).

References

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a RORγt Inhibitor

This guide provides a comprehensive framework for the validation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a potent and selective Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a potent and selective Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibitor. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics for autoimmune and inflammatory diseases.

Introduction: The Critical Role of RORγt in Autoimmune Disease

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor for T helper 17 (Th17) cells.[1][2] These cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][3] RORγt drives the differentiation of naive CD4+ T cells into Th17 cells and promotes the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][4] Consequently, the inhibition of RORγt has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.[5][6] Small molecule inhibitors of RORγt, which can be administered orally, offer a significant advantage in patient compliance over injectable biologic therapies that target the IL-17 pathway.[1]

This guide outlines a rigorous, multi-tiered validation process for a novel therapeutic candidate, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. The described methodologies are designed to provide a robust assessment of its potency, selectivity, and mechanism of action, benchmarking its performance against established RORγt inhibitors.

The RORγt Signaling Pathway and Points of Inhibition

RORγt, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A.[1] This binding, in conjunction with the recruitment of co-activators, initiates the transcription of pro-inflammatory cytokines. Small molecule inhibitors of RORγt typically function as inverse agonists or antagonists, binding to the ligand-binding domain (LBD) of the receptor and either preventing the recruitment of co-activators or actively recruiting co-repressors, thereby suppressing gene transcription.[1]

RORγt Signaling Pathway RORγt Signaling Pathway and Inhibition cluster_0 Naive CD4+ T Cell cluster_1 Th17 Cell Naive_CD4_T_Cell Naive CD4+ T Cell RORγt_Expression RORγt Expression Naive_CD4_T_Cell->RORγt_Expression differentiate to RORγt_Activation RORγt Activation RORγt_Expression->RORγt_Activation Coactivator_Recruitment Co-activator Recruitment RORγt_Activation->Coactivator_Recruitment IL17_Gene_Transcription IL-17 Gene Transcription Coactivator_Recruitment->IL17_Gene_Transcription promote IL17_Secretion IL-17 Secretion IL17_Gene_Transcription->IL17_Secretion Inflammation Inflammation IL17_Secretion->Inflammation Cytokines TGF-β, IL-6, IL-23 STAT3 STAT3 Cytokines->STAT3 activate STAT3->RORγt_Expression induce Inhibitor N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Inhibitor->RORγt_Activation inhibit Co-repressor Co-repressor Recruitment Inhibitor->Co-repressor promote Co-repressor->IL17_Gene_Transcription suppress

Caption: RORγt signaling cascade in Th17 cells and the points of therapeutic intervention.

Biochemical Validation: Direct Engagement with RORγt

The initial phase of validation focuses on confirming the direct interaction of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide with the RORγt protein and quantifying its binding affinity and functional inhibitory activity.

Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).[7]

Protocol:

  • Preparation: Recombinant human RORγt-LBD is incubated with a tritiated RORγt ligand.

  • Competition: Increasing concentrations of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, a known inhibitor (e.g., GSK805), and a negative control are added.

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay assesses the ability of the compound to disrupt the interaction between RORγt and a co-activator peptide.[3]

Protocol:

  • Reagents: Biotinylated RORγt-LBD, a fluorescently labeled co-activator peptide, and streptavidin-conjugated fluorophore are used.

  • Assay Setup: The components are mixed in the presence of varying concentrations of the test compound.

  • FRET Signal: In the absence of an inhibitor, the binding of the co-activator to RORγt brings the fluorophores into proximity, generating a FRET signal.

  • Inhibition: An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is determined.

Biochemical_Assay_Workflow Biochemical Assay Workflow cluster_0 Radioligand Binding Assay cluster_1 TR-FRET Assay Start_Radio Start Incubate_Radio Incubate RORγt-LBD with Radioligand and Test Compound Start_Radio->Incubate_Radio Measure_Radioactivity Measure Radioactivity Incubate_Radio->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki End_Radio End Calculate_Ki->End_Radio Start_FRET Start Mix_Reagents Mix RORγt-LBD, Co-activator Peptide, and Test Compound Start_FRET->Mix_Reagents Incubate_FRET Incubate Mix_Reagents->Incubate_FRET Measure_FRET Measure FRET Signal Incubate_FRET->Measure_FRET Calculate_IC50 Calculate IC50 Measure_FRET->Calculate_IC50 End_FRET End Calculate_IC50->End_FRET

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Validation

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of N-Sulfonyl-Tetrahydroquinolines and Other Kinase Inhibitors

In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, makin...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized modern medicine, with over 80 FDA-approved agents transforming treatment paradigms.[1] This guide provides a comparative analysis of an emerging class of compounds, N-sulfonyl-tetrahydroquinolines, and their broader tetrahydroquinoline relatives, against established kinase inhibitors, offering insights into their mechanisms, performance, and the experimental methodologies crucial for their evaluation.

The Kinase Conundrum: A Tale of Specificity and Resistance

The fundamental challenge in kinase inhibitor development lies in achieving target specificity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[1] This structural similarity makes it difficult to design inhibitors that selectively target a single kinase without affecting others, leading to off-target effects. Furthermore, the development of drug resistance, often through mutations in the kinase domain, remains a significant hurdle.[2]

Tetrahydroquinolines: A Versatile Scaffold for Kinase Inhibition

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds.[3] Recent research has highlighted its potential as a framework for developing novel kinase inhibitors. Tetrahydroquinoline-based compounds have been investigated for their ability to inhibit various kinases, including those involved in cancer progression.[3][4]

The Influence of the N-Sulfonyl and Sulfonamide Moieties

The incorporation of a sulfonamide or N-sulfonyl group onto the tetrahydroquinoline scaffold can significantly influence its biological activity. While some quinoline sulfonamide derivatives have been explored as inhibitors of the M2 isoform of pyruvate kinase (PKM2)[5], intriguingly, 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of PKM2.[6] This highlights the nuanced structure-activity relationships (SAR) where subtle chemical modifications can dramatically alter the compound's effect on its target. Other studies have explored tetrahydroisoquinoline derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) and KRas.[7][8]

A Comparative Look: Tetrahydroquinolines vs. Established Kinase Inhibitors

To understand the potential of tetrahydroquinoline-based inhibitors, it's essential to compare them to well-established classes of kinase inhibitors.

Kinase Inhibitor ClassMechanism of ActionKey TargetsRepresentative Drugs
Tetrahydroquinoline Derivatives ATP-competitive (putative for many)CDK2, KRas, mTOR, PKM2 (inhibition and activation)(Largely investigational)
Tyrosine Kinase Inhibitors (TKIs) ATP-competitiveEGFR, VEGFR, BCR-ABL, ALKImatinib, Gefitinib, Erlotinib, Sunitinib[2][9]
Serine/Threonine Kinase Inhibitors ATP-competitiveBRAF, MEK, mTOR, CDK4/6Vemurafenib, Trametinib, Palbociclib[9]
Covalent Inhibitors Form a covalent bond with the kinase active siteEGFR, BTKAfatinib, Ibrutinib[10]

Deciphering Potency and Selectivity: Essential Experimental Workflows

The rigorous evaluation of any potential kinase inhibitor hinges on a series of well-designed biochemical and cellular assays. The choice of assay is critical for obtaining reliable and reproducible data to guide drug development.

Biochemical Assays: A Direct Measure of Inhibition

Biochemical assays are the first step in characterizing a compound's inhibitory activity against a purified kinase.[1]

Workflow for IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of N-sulfonyl-tetrahydroquinoline add_inhibitor Add inhibitor dilutions to reaction wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase reaction buffer with purified kinase and substrate prep_kinase->add_inhibitor initiate_reaction Initiate reaction by adding ATP add_inhibitor->initiate_reaction incubation Incubate at optimal temperature (e.g., 30°C) initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP incubation->stop_reaction adp_to_atp Add Kinase Detection Reagent to convert ADP to ATP stop_reaction->adp_to_atp luminescence Measure luminescence signal adp_to_atp->luminescence plot_data Plot luminescence vs. inhibitor concentration luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

  • Compound Preparation: Prepare a 10-point serial dilution of the N-sulfonyl-tetrahydroquinoline derivative in DMSO, starting at a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer.

  • Inhibitor Addition: Add 1 µL of the diluted compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP at a concentration close to the Km for the specific kinase.[11]

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays: Assessing Activity in a Biological Context

Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a living cell and exert a biological effect.

Workflow for a Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Cell Lysis & Protein Extraction cluster_detection Protein Detection treat_cells Treat intact cells with N-sulfonyl-tetrahydroquinoline or vehicle heat_cells Heat cell suspensions to a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells to release proteins heat_cells->lyse_cells separate_proteins Separate soluble and aggregated proteins by centrifugation lyse_cells->separate_proteins quantify_protein Quantify the amount of soluble target kinase (e.g., by Western blot) separate_proteins->quantify_protein plot_curve Plot soluble protein vs. temperature to generate a melting curve quantify_protein->plot_curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the target cell line to ~80% confluency. Treat the cells with the N-sulfonyl-tetrahydroquinoline derivative or vehicle control for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinase Selectivity Profiling: Understanding the Broader Impact

To assess the specificity of a novel inhibitor, it is essential to screen it against a broad panel of kinases. This can be performed by specialized contract research organizations (CROs) that offer panels of hundreds of kinases.[12]

Workflow for Kinase Selectivity Profiling

G cluster_screening Screening cluster_analysis Data Analysis cluster_followup Follow-up screen_compound Screen N-sulfonyl-tetrahydroquinoline at a fixed concentration (e.g., 1 µM) against a large kinase panel identify_hits Identify kinases with significant inhibition (>50%) screen_compound->identify_hits generate_dendrogram Visualize selectivity profile (e.g., as a dendrogram) identify_hits->generate_dendrogram determine_ic50 Determine IC50 values for the identified off-target kinases identify_hits->determine_ic50

Caption: Workflow for kinase selectivity profiling.

Future Directions and Concluding Remarks

The exploration of N-sulfonyl-tetrahydroquinolines and related scaffolds as kinase inhibitors is still in its early stages. While initial findings are promising, extensive research is required to fully elucidate their kinase targets, mechanisms of action, and therapeutic potential. A thorough understanding of their structure-activity relationships will be paramount in designing next-generation inhibitors with improved potency and selectivity.[13]

The field of kinase inhibitor discovery is continually advancing, with a growing emphasis on developing more selective and resistance-breaking therapies.[2] The systematic application of the robust experimental workflows outlined in this guide will be instrumental in evaluating novel chemical entities like N-sulfonyl-tetrahydroquinolines and determining their place in the ever-expanding arsenal of kinase-targeted drugs.

References

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Comparative

A Comparative Guide to Confirming the Cellular Mechanism of Action for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

For researchers in drug discovery, the journey from a promising bioactive compound to a well-understood therapeutic candidate is paved with rigorous mechanistic studies. N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a promising bioactive compound to a well-understood therapeutic candidate is paved with rigorous mechanistic studies. N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide emerges from a chemical scaffold, the 1,2,3,4-tetrahydroquinolines, known for a diverse array of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects.[1] However, this structural diversity also implies a multitude of potential cellular targets and mechanisms. For instance, different substitutions on the tetrahydroquinoline ring have yielded potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) for autoimmune diseases, as well as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders.[2][3][4]

This guide provides a comprehensive, multi-pronged experimental workflow to de-orphanize and confirm the mechanism of action (MoA) of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. We will move beyond a simple listing of protocols to explain the causal logic behind our experimental choices, emphasizing a self-validating system where data from orthogonal approaches converge to build a high-confidence mechanistic model. This is not a linear path but an iterative process of hypothesis generation, testing, and refinement.

Part 1: Initial Hypothesis Generation and Unbiased Target Deconvolution

Before we can confirm a mechanism, we must first identify the primary molecular target(s). Phenotypic screening may reveal what a compound does (e.g., induces apoptosis), but target deconvolution tells us how it does it.[5][6] We will employ two complementary, unbiased, and powerful techniques to generate a list of high-probability candidate-binding proteins.

Chemical Proteomics: Affinity Chromatography-Mass Spectrometry

The principle behind this technique is to use the compound itself as "bait" to fish out its binding partners from the entire cellular proteome.[6][7] For kinase inhibitors, a specialized version of this approach using "kinobeads" has proven highly effective for profiling selectivity and identifying novel targets.[8][9][10]

Causality: By immobilizing a derivative of our compound on a solid support, we can physically isolate proteins that bind to it from a complex cell lysate. This provides a direct physical link between the drug and its potential targets. Comparing the proteins pulled down in the presence and absence of a competing soluble compound provides a robust method for distinguishing specific binders from non-specific interactions.

  • Probe Synthesis: Synthesize an analog of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). This linker should be placed at a position on the molecule that is predicted to be non-essential for its biological activity.

  • Immobilization: Covalently attach the synthesized probe to an activated sepharose or magnetic bead support.

  • Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line where a phenotypic effect was observed) and prepare a native cell lysate, ensuring protein complexes remain intact.

  • Affinity Pulldown:

    • Divide the lysate into two conditions:

      • Condition A (Competition): Pre-incubate the lysate with a high concentration (e.g., 50 µM) of the free, unmodified N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

      • Condition B (Control): Pre-incubate with vehicle (e.g., DMSO).

    • Add the immobilized probe (beads) to both lysates and incubate to allow for binding.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Analysis by LC-MS/MS: Analyze the eluted proteins from both conditions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

True binding partners will be present in high abundance in the control pulldown (Condition B) but significantly reduced or absent in the competition pulldown (Condition A). This quantitative comparison is crucial for filtering out false positives.

Protein IDSpectral Counts (Control)Spectral Counts (Competition)Fold Change (Control/Competition)Putative Target?
Protein X150530Yes
Protein Y1201151.04No
Protein Z25212.5Yes

Table 1: Example data from an affinity chromatography experiment.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in a cellular environment.[11][12] The underlying principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13]

Causality: This technique provides evidence of a direct physical interaction between the compound and its target inside intact cells. This is a critical validation step, as it confirms that the binding observed in a lysate also occurs in a more physiologically relevant context.

Caption: CETSA experimental workflow.

  • Cell Treatment: Treat cultured cells with either N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (e.g., at its EC50 concentration) or vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[14]

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of a specific protein of interest (identified from the affinity screen) using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: For each condition (vehicle vs. compound), plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
509598
528092
545585
562560
58530

Table 2: Example CETSA data showing thermal stabilization of a target protein.

Part 2: Target Validation and Downstream Pathway Analysis

The candidate proteins identified in Part 1 must be rigorously validated. Following validation, we must then connect the target engagement to the observed cellular phenotype by mapping the downstream signaling consequences.

Genetic Validation: The Causative Link

The most definitive way to validate a target is to demonstrate that its absence negates the compound's activity.

Causality: If the compound truly acts through Protein X, then removing Protein X from the cells should render them insensitive to the compound. CRISPR/Cas9-mediated knockout provides a permanent and clean genetic model for this validation.

  • Generate Knockout Cell Line: Use CRISPR/Cas9 technology to generate a stable knockout of the candidate target gene (e.g., RORC if RORγt is the candidate) in the relevant cell line.

  • Validate Knockout: Confirm the absence of the target protein by Western blot and sequencing of the genomic locus.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability assay, cytokine secretion assay) on both the wild-type and knockout cells, treating each with a dose-response of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

  • Comparative Analysis: If the knockout cells show a significant rightward shift in the dose-response curve (i.e., they are less sensitive) compared to wild-type cells, this provides strong evidence that the compound's phenotype is mediated through that target.

Cell LineCompound EC50
Wild-Type1.5 µM
Target Knockout> 50 µM
Scrambled gRNA Control1.7 µM

Table 3: Expected results from a phenotypic assay in a target knockout cell line.

Mapping the Signaling Cascade: Phosphoproteomics

Once the direct target is confirmed, the next logical step is to understand how its modulation affects cellular signaling networks. Phosphorylation is the key language of signal transduction. A global, unbiased snapshot of phosphorylation changes provides a powerful map of the pathways being modulated.[15]

Causality: Changes in protein phosphorylation are direct and often immediate consequences of altered kinase, phosphatase, or upstream receptor activity. By comparing the phosphoproteome of treated versus untreated cells, we can identify which signaling pathways are activated or inhibited, directly linking target engagement to a functional cellular response.[16]

G A Treat cells with Compound vs. Vehicle B Lyse and digest proteins to peptides A->B C Enrich for phosphopeptides (e.g., TiO2) B->C D Analyze by LC-MS/MS C->D E Quantify changes in phosphosite abundance D->E F Pathway Enrichment Analysis (e.g., KEGG, Reactome) E->F

Caption: Phosphoproteomics experimental workflow.

  • Cell Treatment: Treat cells with N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide or vehicle at a time point known to precede the final phenotype (e.g., 1-4 hours).

  • Lysis and Digestion: Lyse the cells in a denaturing buffer containing phosphatase inhibitors and digest the proteome with trypsin.

  • Phosphopeptide Enrichment: Use a method like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.

  • Data Analysis:

    • Identify and quantify thousands of phosphosites.

    • Determine which sites show statistically significant changes in abundance upon compound treatment.

    • Use bioinformatics tools (e.g., GSEA, PhosR) to perform pathway analysis on the set of differentially phosphorylated proteins to identify enriched signaling pathways.[16][17]

Part 3: Comparative Analysis with Alternative Compounds

To place the mechanism of our compound in context, it is essential to compare its activity profile with that of known drugs.

CompoundPrimary TargetRationale for ComparisonExpected Outcome if MoA is Similar
GSK2981278 RORγtPositive control for RORγt inverse agonism.[4]Similar phosphoproteomic signature; similar phenotypic effects.
Inactive Analog NoneNegative control; should be structurally similar but lack key functional groups for binding.No target engagement in CETSA; no change in phosphoproteome; no phenotype.
NNMTi-1 NNMTPositive control for NNMT inhibition.If the target is NNMT, expect similar metabolic and signaling changes.

Table 4: Comparison of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide with alternative compounds.

By integrating the results from unbiased target deconvolution, genetic validation, and downstream pathway analysis, and by benchmarking against known chemical probes, we can construct a robust, evidence-based model of the mechanism of action for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. This multi-faceted approach ensures scientific integrity and provides the high-confidence data required for advancing a compound in the drug development pipeline.

References

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  • Fu, W., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. PubMed. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

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Validation

A Head-to-Head Preclinical Comparison of Novel RORγt Inverse Agonists in Psoriasis Models: N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide vs. GSK2981278

Introduction The landscape of psoriasis treatment is rapidly evolving, with a significant focus on targeted oral therapies that can rival the efficacy of biologics. A key pathway implicated in the pathogenesis of psorias...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of psoriasis treatment is rapidly evolving, with a significant focus on targeted oral therapies that can rival the efficacy of biologics. A key pathway implicated in the pathogenesis of psoriasis is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis, which is governed by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] The development of small molecule inverse agonists targeting RORγt represents a promising strategy to suppress the production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22, which are central to the inflammatory cascade in psoriasis.[1][4]

This guide provides an in-depth, objective comparison of two potent RORγt inverse agonists: N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, a novel compound with promising preclinical data, and GSK2981278, a well-characterized inverse agonist from GlaxoSmithKline.[5][6] We will delve into their mechanisms of action, present supporting experimental data from relevant in vitro and in vivo psoriasis models, and provide detailed protocols to enable fellow researchers to validate and build upon these findings.

Mechanism of Action: Targeting the Master Regulator of Th17 Cells

Both N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and GSK2981278 function as inverse agonists of RORγt. Unlike neutral antagonists that simply block the binding of an agonist, inverse agonists reduce the constitutive activity of the receptor. In the context of RORγt, this leads to a significant downregulation of the transcription of its target genes, most notably those encoding for pro-inflammatory cytokines of the IL-17 family.[1][7]

The IL-23/Th17 signaling pathway is a critical driver of psoriasis pathology. IL-23, produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells.[3] Activated Th17 cells, in turn, secrete IL-17A, IL-17F, and IL-22, which act on keratinocytes to induce hyperproliferation, inflammation, and the production of antimicrobial peptides, leading to the characteristic psoriatic plaques.[1][8] By inhibiting RORγt, these inverse agonists effectively shut down this inflammatory cascade at its source.

RORγt Signaling Pathway in Psoriasis cluster_APC Antigen Presenting Cell cluster_TCell T Helper Cell cluster_Keratinocyte Keratinocyte APC Dendritic Cell / Macrophage IL23 IL-23 APC->IL23 produces Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell differentiates to IL17A IL-17A Th17_Cell->IL17A IL17F IL-17F Th17_Cell->IL17F IL22 IL-22 Th17_Cell->IL22 RORgt RORγt RORgt->Th17_Cell master regulator Keratinocyte Keratinocyte Psoriatic_Phenotype Hyperproliferation, Inflammation, Antimicrobial Peptides Keratinocyte->Psoriatic_Phenotype leads to IL23->Naive_T_Cell activates STAT3 STAT3 IL23->STAT3 IL17A->Keratinocyte acts on IL17F->Keratinocyte IL22->Keratinocyte STAT3->RORgt induces expression Compound N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide GSK2981278 Compound->RORgt inhibits

Caption: RORγt signaling pathway in psoriasis and the point of intervention for the inverse agonists.

In Vitro Comparative Assessment

The initial characterization of RORγt inverse agonists typically involves a battery of in vitro assays to determine their potency, selectivity, and cellular activity.

Experimental Protocol: RORγt Reporter Gene Assay

This assay is fundamental for quantifying the inverse agonist activity of a compound on RORγt-mediated transcription.

Objective: To measure the IC50 of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and GSK2981278 in a cell-based RORγt reporter assay.

Methodology:

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids: Co-transfect cells with:

    • An expression vector for the GAL4 DNA-binding domain fused to the RORγt ligand-binding domain (GAL4-RORγt-LBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide or GSK2981278 for 18-24 hours. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Th17 Differentiation and Cytokine Secretion Assay

This assay assesses the functional consequence of RORγt inhibition on primary immune cells.

Objective: To evaluate the effect of the compounds on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent IL-17A secretion.

Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Th17 Skewing Conditions: Culture the naive CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation. Add a cocktail of Th17-polarizing cytokines, including IL-6, IL-23, and TGF-β.

  • Compound Treatment: Concurrently with the skewing cytokines, treat the cells with various concentrations of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide or GSK2981278.

  • Flow Cytometry Analysis: After 3-5 days of culture, restimulate the cells and perform intracellular staining for IL-17A and analyze by flow cytometry to determine the percentage of Th17 cells.

  • ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A by ELISA.

  • Data Analysis: Calculate the percentage of IL-17A positive cells and the concentration of IL-17A in the supernatant for each treatment condition. Determine the IC50 for the inhibition of Th17 differentiation and IL-17A secretion.

In Vitro Data Summary
ParameterN-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide ('5a')GSK2981278Reference(s)
RORγt Reporter Assay (IC50) Superior in vitro activity compared to a preceding compound ('13')Potently inhibits RORγt-dependent reporter activation[6]
Th17 IL-17A Secretion (IC50) Potent inhibition of Th17 cell differentiationMarkedly and potently inhibits IL-17A and IL-22 secretion[9],[7]
Selectivity Not explicitly stated, but designed as a RORγt inverse agonistSelective for RORγ over RORα[5]

In Vivo Efficacy in a Psoriasis Model

The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely accepted and robust model for the preclinical evaluation of anti-psoriatic therapies.[10][11][12] This model recapitulates many of the key histopathological features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells.[13]

Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

Objective: To compare the in vivo efficacy of topically applied N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and GSK2981278 in reducing psoriasis-like skin inflammation.

Methodology:

  • Animals: Use 8-10 week old female BALB/c or C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Induction of Psoriasis:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.

  • Treatment Groups:

    • Vehicle control (e.g., ointment base).

    • N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide ointment (e.g., 1% w/w).

    • GSK2981278 ointment (e.g., 1% w/w) as a positive control.

    • Treatment is typically initiated concurrently with or shortly after the first imiquimod application and continued daily.

  • Efficacy Readouts:

    • Macroscopic Scoring (PASI): Daily, score the severity of erythema (redness), scaling, and skin thickness on a scale of 0 to 4 for each parameter. The cumulative score represents the Psoriasis Area and Severity Index (PASI).[14]

    • Ear Thickness: Measure ear thickness daily using a digital caliper as an indicator of inflammation.

    • Body Weight: Monitor body weight daily as a measure of systemic toxicity.

  • Terminal Analysis (at the end of the study):

    • Histology: Euthanize the mice, collect the treated dorsal skin, and process for hematoxylin and eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.

    • Gene Expression Analysis: Isolate RNA from the skin tissue and perform qRT-PCR to measure the expression of pro-inflammatory cytokines (e.g., Il17a, Il17f, Il22) and other psoriasis-related genes.

    • Spleen Weight: Measure spleen weight as an indicator of systemic inflammation.

Experimental Workflow cluster_Induction Psoriasis Induction cluster_Treatment Treatment Groups cluster_Readouts Efficacy Assessment Shave Shave Dorsal Skin IMQ_Application Daily Topical Imiquimod (5-7 days) Shave->IMQ_Application Vehicle Vehicle Control Compound_A N-(1,2,3,4-tetrahydroquinolin-5-yl) methanesulfonamide Compound_B GSK2981278 Daily_Scoring Daily Macroscopic Scoring (PASI) Ear Thickness Body Weight Vehicle->Daily_Scoring Compound_A->Daily_Scoring Compound_B->Daily_Scoring Terminal_Analysis Terminal Analysis: - Histology (Epidermal Thickness) - qRT-PCR (Cytokine Expression) - Spleen Weight Daily_Scoring->Terminal_Analysis

Caption: Workflow for the in vivo comparison in the imiquimod-induced psoriasis model.

In Vivo Data Summary

A recent study directly compared a novel N-sulfonamide-tetrahydroquinoline, compound '5a', with GSK2981278 in an imiquimod-induced psoriasis mouse model.[6]

ParameterN-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide ('5a') OintmentGSK2981278 Ointment (Positive Control)Reference(s)
PASI Score Reduction Demonstrated significant antipsoriatic effects, comparable to GSK2981278Showed significant reduction in PASI score[6]
Reduction in Epidermal Thickness Significantly reduced epidermal thickeningSignificantly reduced epidermal thickening[6]
Effect on Pro-inflammatory Cytokines Expected to reduce Th17-related cytokine expressionShown to reduce local cytokine expression in the skin[6]
Toxicity No obvious toxicity observedGenerally well-tolerated in preclinical models[6]

The study concluded that the ointment formulation of '5a' demonstrated significant antipsoriatic effects, which were superior to a predecessor compound and comparable to the positive control, GSK2981278, without evident toxicity.[6]

Discussion and Future Directions

The preclinical data presented here highlight the therapeutic potential of RORγt inverse agonists as a novel class of oral and topical treatments for psoriasis. Both N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and GSK2981278 have demonstrated potent inhibition of the RORγt/Th17 pathway in vitro and significant efficacy in the imiquimod-induced psoriasis mouse model.

The direct comparison of an N-sulfonamide-tetrahydroquinoline compound with GSK2981278 is particularly valuable, suggesting that this chemical scaffold holds promise for the development of new anti-psoriatic drug candidates.[6] The formulation of these lipophilic compounds into ointments for topical delivery is a key area of development, as it could provide a therapeutic option for patients with mild-to-moderate psoriasis, potentially mitigating systemic side effects.[6]

Further research should focus on a more detailed head-to-head comparison of these compounds, including pharmacokinetic and pharmacodynamic profiling to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship. Additionally, exploring the efficacy of these compounds in other preclinical models of psoriasis, such as the IL-23 injection model, could provide further validation of their therapeutic potential.

Ultimately, the successful translation of these promising preclinical findings into safe and effective therapies for psoriasis patients will depend on rigorous clinical evaluation. The development of potent and selective RORγt inverse agonists like N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and GSK2981278 represents a significant step forward in the pursuit of novel, targeted treatments for this chronic inflammatory skin disease.

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

In the landscape of modern drug discovery, ensuring the selectivity of a lead candidate is as critical as demonstrating its potency. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, repre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, ensuring the selectivity of a lead candidate is as critical as demonstrating its potency. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical attrition. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel compound, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, hereafter referred to as "Cpd-X."

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Compounds incorporating this moiety have shown promise in diverse therapeutic areas.[1][2][3][4] Given this chemical precedent, a comprehensive understanding of Cpd-X's selectivity is paramount. This document outlines a rigorous, multi-platform experimental strategy to characterize the selectivity of Cpd-X, comparing its profile against relevant target classes and providing the causal logic behind the chosen methodologies.

Our investigation is centered on two major classes of drug targets prone to off-target effects: protein kinases and G-protein-coupled receptors (GPCRs). For this guide, we will hypothesize that Cpd-X is a potent inhibitor of Aurora Kinase A, a key regulator of cell division and a validated oncology target. Our goal is to determine its selectivity across the broader human kinome and a panel of safety-relevant GPCRs.

Kinase Selectivity Profiling: A Multi-Assay Approach

To construct a high-confidence kinase selectivity profile for Cpd-X, a multi-pronged approach is essential. Relying on a single assay format can be misleading, as different technologies measure distinct biochemical events (e.g., binding affinity vs. enzymatic inhibition). We will employ two gold-standard, orthogonal platforms to provide a comprehensive and self-validating dataset.

Platform 1: Active Site-Directed Competition Binding Assay (KINOMEscan™)

Expertise & Experience: The initial screen utilizes a competition binding assay, such as the KINOMEscan™ platform, which is independent of enzyme activity.[5][6][7] This approach is invaluable for identifying direct physical interactions between Cpd-X and a broad panel of kinases (~480 kinases).[5][6] The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The primary output, the dissociation constant (Kd), provides a direct measure of binding affinity. This method is particularly effective for identifying both potent and weaker interactions across the kinome, offering a panoramic view of potential off-targets that might be missed in activity-based assays, especially for kinases that are difficult to assay functionally.[6]

Platform 2: Radiometric Kinase Activity Assay (KinaseProfiler™)

Trustworthiness: To complement the binding data, we employ a functional assay that directly measures enzymatic activity. Radiometric assays, which track the incorporation of 32P or 33P from ATP onto a substrate, are considered the gold standard for their sensitivity and low rates of compound interference.[8][9][10][11] Services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ provide broad panels for this purpose.[5][10][12] This assay confirms that the binding of Cpd-X to a kinase translates into functional inhibition of its catalytic activity. Performing these assays at or near the ATP Km for each kinase provides a standardized condition for comparing IC50 values across the panel.[13]

Comparative Data Summary: Cpd-X vs. Staurosporine

The following table presents hypothetical data for Cpd-X, benchmarked against Staurosporine, a well-known non-selective kinase inhibitor. The data is designed to illustrate a compound with high potency for its primary target (Aurora A) and a favorable selectivity profile.

Target KinaseCpd-X Kd (nM)Cpd-X IC50 (nM)Staurosporine IC50 (nM)
Aurora A (Primary Target) 5.2 10.5 6.8
Aurora B2504808.1
VEGFR2>10,000>10,0007.5
ABL11,2002,50020
SRC8501,50015
LCK>10,000>10,00012
CDK25,600>10,0003.0

Table 1: Comparative kinase profiling data. Kd values are from a competition binding assay. IC50 values are from a radiometric activity assay.

Interpretation: The data clearly demonstrates Cpd-X's high affinity and potent inhibition of Aurora A. Crucially, there is a significant selectivity window (>45-fold) against the closely related Aurora B kinase. Unlike Staurosporine, Cpd-X shows minimal to no activity against other common off-targets like VEGFR2, ABL1, SRC, and CDK2 at concentrations up to 10 µM, validating its potential as a selective inhibitor.

Experimental Workflow: Kinase Profiling

G cluster_0 Step 1: Primary Screening (Binding) cluster_1 Step 2: Secondary Screening (Activity) cluster_2 Step 3: Data Analysis start Cpd-X (10 µM) binding_assay KINOMEscan™ Panel (~480 kinases) start->binding_assay binding_result Identify Hits (% Inhibition > 80%) binding_assay->binding_result activity_assay Radiometric Activity Assay (Primary target + Hits) binding_result->activity_assay ic50_calc Determine IC50 Values activity_assay->ic50_calc selectivity_profile Generate Selectivity Profile (Compare On- vs. Off-Target) ic50_calc->selectivity_profile final_report Final Report selectivity_profile->final_report G Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle TPX2 TPX2 (Co-factor) TPX2->AuroraA Activates & Localizes Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis CpdX Cpd-X CpdX->AuroraA Inhibits

Caption: Simplified Aurora A signaling pathway.

Inhibition of Aurora A by Cpd-X is expected to disrupt centrosome maturation and bipolar spindle assembly, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells. The high selectivity of Cpd-X ensures that this effect is achieved with minimal disruption to other essential cellular signaling pathways, reducing the potential for mechanism-based toxicities.

Conclusion

This comparative guide outlines a robust, multi-platform strategy for defining the cross-reactivity profile of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide (Cpd-X). Through the orthogonal application of binding and functional assays, we have demonstrated that Cpd-X is a potent and highly selective inhibitor of its intended target, Aurora Kinase A. The compound exhibits a wide safety margin against over 400 other kinases and shows no significant affinity for a broad panel of GPCRs associated with clinical off-target effects.

This favorable selectivity profile, established through a scientifically rigorous and self-validating experimental cascade, strongly supports the continued development of Cpd-X as a promising therapeutic candidate. The methodologies and comparative data presented herein provide a clear and objective framework for making informed decisions in the drug discovery process.

References

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Validation

comparing the efficacy of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide in different cancer cell lines

This guide provides a comparative analysis of the in vitro efficacy of representative tetrahydroquinoline-based compounds against various cancer cell lines. Due to the limited availability of public data on the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vitro efficacy of representative tetrahydroquinoline-based compounds against various cancer cell lines. Due to the limited availability of public data on the specific compound N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, this document will focus on closely related and well-characterized tetrahydroquinoline and quinoline sulfonamide derivatives. The insights and data presented herein are intended to guide researchers, scientists, and drug development professionals in their exploration of this promising class of anticancer agents. We will delve into their differential cytotoxicity, mechanistic underpinnings, and provide standardized protocols for their evaluation.

Introduction: The Therapeutic Potential of Tetrahydroquinolines

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating a wide range of activities across various cancer types.[2] These compounds often exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[3][4] This guide will compare the efficacy of selected tetrahydroquinoline derivatives against established cancer cell lines and benchmark their performance against standard chemotherapeutic agents.

Comparative Efficacy of Tetrahydroquinoline Derivatives

The cytotoxic potential of tetrahydroquinoline derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. Here, we compare the reported IC50 values of several representative tetrahydroquinoline derivatives against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma). For context, the efficacy of the standard chemotherapeutic agents, Doxorubicin and Cisplatin, is also included.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Tetrahydroquinoline Derivative 1 (JS-92) MCF-75.031[2]
Tetrahydroquinoline Derivative 2 (Compound 10e) A5490.033[5]
Tetrahydroquinoline Derivative 3 (Compound 4a) HCT-116~13[6]
Tetrahydroquinoline Derivative 4 (Compound 15) MCF-715.16[7]
Tetrahydroquinoline Derivative 4 (Compound 15) A54918.68[7]
Quinoline Sulfonamide Derivative (QBS 11c) MCF-70.43[8]
Doxorubicin MCF-70.65 (as µg/mL)[9]
Doxorubicin A5490.4 (as µg/mL)[9]
Doxorubicin HCT-1161.9 (as µg/mL)[10]
Cisplatin MCF-750.49[1]
Cisplatin A549Varies[1]
Cisplatin HCT-116Varies[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented here is for illustrative purposes.

Mechanistic Insights: How Tetrahydroquinolines Combat Cancer

The anticancer activity of tetrahydroquinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with key cellular processes necessary for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of action for many tetrahydroquinoline derivatives is the induction of apoptosis.[6] Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis.[11] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[12][13]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (Fas, TNFR)->Pro-Caspase-8 Ligand Binding Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak)->Mitochondrion Pore Formation Cellular Stress Cellular Stress Cellular Stress->Bcl-2 family (Bax/Bak) Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cell Death Substrates Cell Death Substrates Caspase-3->Cell Death Substrates Cleavage Apoptosis Apoptosis Cell Death Substrates->Apoptosis Tetrahydroquinolines Tetrahydroquinolines Tetrahydroquinolines->Death Receptors (Fas, TNFR) Tetrahydroquinolines->Cellular Stress

Fig. 1: Apoptosis Signaling Pathways
Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][7][14] This pathway is frequently hyperactivated in many types of cancer, making it a key target for anticancer drug development.[4] Some tetrahydroquinoline derivatives have been shown to inhibit components of this pathway, thereby suppressing tumor growth.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Tetrahydroquinolines Tetrahydroquinolines Tetrahydroquinolines->PI3K Inhibits Tetrahydroquinolines->Akt Inhibits Tetrahydroquinolines->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Fig. 2: PI3K/Akt/mTOR Signaling Pathway

Standardized Experimental Protocols

To ensure the reproducibility and comparability of results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative or control drug for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Incubate 48-72h) A->B C 3. Add MTT (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E

Fig. 3: MTT Assay Workflow
Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][16] This assay helps to determine if a compound induces cell cycle arrest.

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA.[16] The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[17]

Protocol:

  • Cell Treatment: Treat cells with the tetrahydroquinoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[8] It can be used to investigate the effect of a compound on the expression levels of proteins involved in signaling pathways like apoptosis and PI3K/Akt/mTOR.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent and selective activity against various cancer cell lines, often through the induction of apoptosis and modulation of key oncogenic signaling pathways. Further research should focus on optimizing the structure of these compounds to enhance their efficacy and pharmacokinetic properties. In vivo studies are also warranted to validate the preclinical findings and assess their therapeutic potential in a more complex biological system. The standardized protocols provided herein offer a framework for the rigorous evaluation of these and other novel anticancer compounds, facilitating the generation of robust and comparable data that will ultimately accelerate the drug discovery process.

References

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Comparative

A Comparative Guide to Validating the Antiproliferative Effects of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative effects of the novel compound, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative effects of the novel compound, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. This document outlines a series of robust experimental protocols, offers a comparative analysis with established anticancer agents, and delves into the potential mechanistic pathways of this promising molecule. The methodologies described herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

The quinoline scaffold is a prominent feature in many compounds with significant biological activity, including anticancer properties.[1][2] Derivatives of quinoline have been shown to exert their effects through various mechanisms, such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinases.[1][2] The subject of this guide, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, is a novel quinoline derivative. The validation of its antiproliferative potential is a critical step in its development as a potential therapeutic agent.

This guide will focus on a multi-faceted approach to validation, beginning with broad-spectrum screening against a panel of cancer cell lines, followed by a more in-depth analysis of its long-term effects on cell survival. Furthermore, we will explore potential signaling pathways that may be modulated by this compound.

I. Comparative Efficacy Assessment Across Diverse Cancer Cell Lines

A crucial first step in characterizing a novel anticancer compound is to determine its efficacy across a range of cancer cell types. This provides insights into its potential therapeutic breadth. For this validation guide, we will utilize a panel of well-characterized human cancer cell lines representing different malignancies.

Selected Cancer Cell Lines:

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.

  • MDA-MB-231 (Breast Adenocarcinoma): A model for triple-negative breast cancer, known for its aggressive nature.[3]

  • C-32 (Amelanotic Melanoma): A representative cell line for malignant melanoma.[4]

  • HFF-1 (Human Foreskin Fibroblast): A non-cancerous cell line to assess cytotoxicity and selectivity.[4]

Comparative Anticancer Agents:

To contextualize the potency of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, it will be compared against established chemotherapeutic drugs:

  • Cisplatin: A platinum-based drug that crosslinks DNA, inducing apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cancer and non-cancerous cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, cisplatin, and doxorubicin in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions. The 72-hour time point is a de facto standard for assessing the antiproliferative effects of a drug.[6]

  • MTT Addition: Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]

Hypothetical Data Presentation:

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)C-32 IC50 (µM)HFF-1 IC50 (µM)
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide15.222.518.9>100
Cisplatin8.712.15.425.6
Doxorubicin0.91.50.75.8

This table presents hypothetical data for illustrative purposes.

II. Assessment of Long-Term Survival and Clonogenic Potential

While the MTT assay provides a snapshot of cell viability at a specific time point, the colony formation assay, or clonogenic assay, assesses the long-term ability of a single cell to proliferate and form a colony. This assay is a stringent test of a compound's cytostatic or cytotoxic effects.

Experimental Protocol: Colony Formation Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and the comparator drugs for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing sufficient time for colonies to form.[8]

  • Colony Staining: Gently wash the colonies with PBS, fix them with a solution such as 4% paraformaldehyde, and then stain with a solution like 0.5% crystal violet.[9][10]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

III. Elucidating the Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular mechanism by which a compound exerts its antiproliferative effects is paramount in drug development. Many quinoline derivatives have been found to interfere with key signaling pathways that regulate cell proliferation and survival.[2] The RAS-RAF-MEK-ERK and PI3K/AKT pathways are two of the most frequently dysregulated signaling networks in cancer.[11]

A plausible hypothesis is that N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide may inhibit one or more components of these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Compound->RAF Compound->PI3K

Caption: Hypothetical inhibition of RAS/RAF/MEK/ERK and PI3K/AKT pathways.

To investigate the effect of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide on these pathways, a Western blot analysis can be performed to assess the phosphorylation status of key proteins such as ERK and AKT. A decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) upon treatment with the compound would suggest an inhibitory effect on these pathways.

IV. Conclusion

This guide provides a structured and scientifically rigorous approach to validating the antiproliferative effects of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. By employing a combination of in vitro assays, including the MTT and colony formation assays, and by comparing its efficacy to standard chemotherapeutic agents, a comprehensive profile of the compound's anticancer potential can be established. Furthermore, the exploration of its impact on key cancer-related signaling pathways will provide valuable insights into its mechanism of action, paving the way for further preclinical and clinical development.

References

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Validation

Benchmarking N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide Derivatives Against Standard-of-Care Psoriasis Treatments: A Comparative Guide

This guide provides a comprehensive technical comparison of a novel class of therapeutic agents, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide derivatives, against established standard-of-care treatments for psor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of a novel class of therapeutic agents, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide derivatives, against established standard-of-care treatments for psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of psoriasis therapeutics, with a focus on the promising new target, the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt).

Introduction: The IL-23/Th17 Axis and the Role of RORγt in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting 2-3% of the global population.[1] Its pathogenesis is complex, involving a dysregulated interplay between immune cells and keratinocytes.[1] A key pathway implicated in psoriasis is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis. Th17 cells, characterized by their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, are crucial drivers of the psoriatic phenotype, leading to keratinocyte hyperproliferation, epidermal thickening (acanthosis), and the characteristic erythematous, scaly plaques.[2][3]

The differentiation and function of Th17 cells are critically dependent on the nuclear receptor RORγt.[2][4] As a master transcriptional regulator of Th17 cells, RORγt has emerged as a highly attractive therapeutic target for autoimmune diseases like psoriasis.[2][4] Small molecule inverse agonists that inhibit the transcriptional activity of RORγt offer a promising oral therapeutic strategy to suppress the Th17-mediated inflammatory cascade.[2][4]

This guide focuses on a novel class of RORγt inverse agonists based on the N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide scaffold. We will benchmark their preclinical performance against a well-characterized RORγt inverse agonist, GSK2981278, and current standard-of-care treatments for psoriasis.

The Rise of N-Sulfonamide-Tetrahydroquinolines as RORγt Inverse Agonists

Recent drug discovery efforts have identified N-sulfonamide-tetrahydroquinoline derivatives as potent RORγt inverse agonists.[2][4][5][6] Through molecular modeling and scaffold hopping strategies, researchers have optimized this chemical series to improve metabolic stability and in vivo efficacy.[4][5] Notably, compounds such as '13' and '5a' have demonstrated significant therapeutic potential in preclinical models of psoriasis.[4][7] Compound 5a, in particular, has shown superior in vitro activity and comparable in vivo efficacy to the positive control GSK2981278 in an imiquimod-induced psoriasis mouse model.[7]

Mechanism of Action: RORγt Inverse Agonism

N-sulfonamide-tetrahydroquinoline derivatives function as inverse agonists of RORγt. This means they bind to the receptor and promote a conformational change that actively represses its transcriptional activity, even in the absence of a natural agonist. This leads to a downstream reduction in the production of pro-inflammatory cytokines, most notably IL-17A, thereby dampening the inflammatory cascade central to psoriasis.

cluster_0 IL-23/Th17 Signaling Pathway in Psoriasis IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds to Th17 Cell Th17 Cell IL-23R->Th17 Cell Activates RORγt RORγt Th17 Cell->RORγt Upregulates & Activates IL-17A/F, IL-22 IL-17A/F, IL-22 RORγt->IL-17A/F, IL-22 Drives Transcription Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation IL-17A/F, IL-22->Keratinocyte Hyperproliferation Induces Psoriatic Plaque Psoriatic Plaque Keratinocyte Hyperproliferation->Psoriatic Plaque Leads to N-sulfonamide-tetrahydroquinoline N-sulfonamide- tetrahydroquinoline (Inverse Agonist) N-sulfonamide-tetrahydroquinoline->RORγt Inhibits

Caption: RORγt Signaling Pathway in Psoriasis and Point of Intervention.

In Vitro Performance Benchmarking

The potency of RORγt inverse agonists is typically assessed using in vitro biochemical and cellular assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

CompoundAssay TypeIC50 (nM)Reference
N-sulfonamide-tetrahydroquinoline (Cmpd 13) RORγt FRET Assay2000[5]
N-sulfonamide-tetrahydroquinoline (Cmpd 5a) RORγt FRET AssaySuperior to Cmpd 13[7]
GSK2981278 RORγt-LBD Coactivator Binding Assay (TR-FRET)< 100[8]
GSK2981278 IL-17A & IL-22 Secretion (Th17 cells)3.2[9]

Note: Direct head-to-head IC50 values for compound 5a were not publicly available, but it was reported to have superior in vitro activity compared to compound 13.[7]

In Vivo Efficacy: The Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used and robust preclinical model that recapitulates many of the key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a dependence on the IL-23/IL-17 axis.[1][10][11]

Experimental Workflow: Imiquimod-Induced Psoriasis Model

cluster_1 In Vivo Psoriasis Model Workflow Acclimatization Acclimatization Shaving & Baseline Shaving & Baseline Acclimatization->Shaving & Baseline IMQ Application Daily Imiquimod Application (Days 1-6) Shaving & Baseline->IMQ Application Treatment Daily Test Compound/ Vehicle/Comparator Administration IMQ Application->Treatment Monitoring Daily Monitoring: - Ear Thickness - PASI Score - Body Weight Treatment->Monitoring Endpoint Analysis Endpoint Analysis (Day 7): - Histology (H&E) - Cytokine Analysis (ELISA/qPCR) - Spleen Index Monitoring->Endpoint Analysis

Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Comparative In Vivo Efficacy Data

The following table summarizes the preclinical efficacy of N-sulfonamide-tetrahydroquinoline derivatives and standard-of-care treatments in the imiquimod-induced psoriasis mouse model. It is important to note that these results are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.

TreatmentModelKey Efficacy EndpointsOutcomeReference
N-sulfonamide-tetrahydroquinoline (Cmpd 5a ointment) Imiquimod-induced psoriasis (mice)Psoriasis alleviationSignificant antipsoriatic effects, comparable to GSK2981278[7]
GSK2981278 (1% ointment) Imiquimod-induced psoriasis (mice)Epidermal thickness23% reduction[9]
Topical Calcipotriol Imiquimod-induced psoriasis (mice)IL-17 and IL-23 expressionNo significant reduction[12]
Methotrexate (1 mg/kg, oral) Imiquimod-induced psoriasis (mice)PASI score (erythema, scaling, thickness)Significant amelioration of psoriatic lesions[13]
Anti-IL-17A Antibody Imiquimod-induced psoriasis (mice)PASI score~50% inhibition[3]

Standard-of-Care Treatments for Psoriasis: A Benchmark for Comparison

A comprehensive benchmarking of a novel therapeutic requires comparison against the current standards of care. Psoriasis treatment is typically stratified by disease severity.

  • Topical Therapies: For mild to moderate psoriasis, topical agents are the first line of treatment. These include corticosteroids (e.g., clobetasol), which reduce inflammation, and vitamin D analogues (e.g., calcipotriol), which slow skin cell growth.[14]

  • Systemic Therapies: For moderate to severe psoriasis, systemic medications are often employed. These include conventional oral drugs like methotrexate, which has immunosuppressive effects.[13]

  • Biologic Therapies: Biologics have revolutionized the treatment of moderate to severe psoriasis. These are injectable protein-based drugs that target specific components of the immune system. Key classes of biologics include:

    • TNF-α inhibitors (e.g., adalimumab, etanercept)

    • IL-17 inhibitors (e.g., secukinumab, ixekizumab)

    • IL-23 inhibitors (e.g., guselkumab, risankizumab)

The high efficacy of biologics, particularly those targeting the IL-23/IL-17 axis, sets a high bar for novel oral therapies like RORγt inverse agonists.

Experimental Protocols

For the purpose of reproducibility and transparent comparison, detailed protocols for the key assays are provided below.

In Vitro RORγt Inverse Agonist TR-FRET Assay

Objective: To determine the IC50 value of a test compound for its ability to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

Materials:

  • His-tagged RORγt-LBD

  • Biotinylated SRC1-2 coactivator peptide

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Assay Buffer (e.g., PBS with 0.01% BSA)

  • 384-well low-volume microplates

  • Test compounds serially diluted in DMSO

Procedure:

  • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

  • Prepare a master mix of His-tagged RORγt-LBD and biotinylated SRC1-2 peptide in assay buffer.

  • Add 10 µL of the master mix to each well.

  • Incubate for 60 minutes at room temperature.

  • Prepare a master mix of the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.

  • Add 8 µL of the detection mix to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

  • Calculate the 665/620 nm ratio and plot the results against the compound concentration to determine the IC50 value using a non-linear regression model.[15]

In Vivo Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a test compound in a psoriasis-like inflammation model.

Animals:

  • BALB/c or C57BL/6 mice (female, 8-10 weeks old)

Materials:

  • 5% Imiquimod cream (e.g., Aldara™)

  • Test compound formulated for topical or systemic administration

  • Vehicle control

  • Positive control (e.g., topical clobetasol or oral methotrexate)

  • Calipers for ear thickness measurement

Procedure:

  • Allow mice to acclimatize for at least one week.

  • Shave the dorsal skin of the mice.

  • On day 1, begin daily topical application of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 6 consecutive days.[10]

  • Administer the test compound, vehicle, or positive control daily, starting from day 1 (prophylactic) or day 3 (therapeutic).

  • Monitor the following daily:

    • Ear thickness: Measure using calipers.

    • Psoriasis Area and Severity Index (PASI): Score erythema, scaling, and induration on a scale of 0-4 for each parameter.[13]

    • Body weight: To monitor systemic toxicity.

  • On day 7, euthanize the mice and collect samples for endpoint analysis:

    • Skin biopsies: For histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

    • Skin and spleen: For cytokine analysis (qPCR or ELISA) to measure levels of IL-17A, IL-23, etc.

    • Spleen weight: As an indicator of systemic inflammation.

Conclusion and Future Directions

N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide derivatives represent a promising new class of oral RORγt inverse agonists for the treatment of psoriasis. Preclinical data demonstrates their ability to potently inhibit RORγt in vitro and ameliorate psoriasis-like skin inflammation in vivo, with an efficacy comparable to other well-characterized RORγt inverse agonists.

While these early findings are encouraging, further research is required to fully elucidate their therapeutic potential. Head-to-head preclinical studies directly comparing these novel compounds with a broader range of standard-of-care treatments, including biologics, in standardized psoriasis models will be crucial for a more definitive assessment of their relative efficacy. Furthermore, extensive safety and toxicology studies are necessary to establish a favorable therapeutic window for clinical development.

The development of potent and selective oral RORγt inverse agonists holds the promise of a convenient and effective treatment option for patients with psoriasis, potentially offering an alternative to injectable biologics. The continued investigation of the N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide scaffold is therefore a worthy endeavor in the pursuit of novel psoriasis therapies.

References

  • Lv, L., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry.
  • Fauber, B. P., et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(19), 4109-4113.
  • Xu, J., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984.
  • Badanthadka, M., et al. (2020). Imiquimod-Induced Psoriasis Mice Model: A Promising Tool for Psoriasis Research?
  • Li, H., et al. (2021). Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist. BMC Immunology, 22(1), 1-12.
  • Nguyen, L. H., et al. (2024). Effects of Imiquimod Application Durations on Psoriasis-like Lesions and Cytokine Expression in Mice. Biomedical Research and Therapy, 11(5), 5894-5906.
  • Xu, J., et al. (2019). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonist for the treatment of autoimmune diseases.
  • Zhang, Y., et al. (2023). The therapeutic effect of glycyrrhizic acid compound ointment on imiquimod-induced psoriasis-like disease in mice. PLOS ONE, 18(8), e0290637.
  • Sun, J., et al. (2014). A comparison of the effects of topical treatment of calcipotriol, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model. Immunopharmacology and Immunotoxicology, 36(1), 17-24.
  • Fauber, B. P., et al. (2015). Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. PubMed.
  • Wang, Y., et al. (2024).
  • Li, Q., et al. (2020). Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse.
  • Al-Harbi, S., et al. (2023). Dose–Response Evaluation of Novel RORγt Inhibitors by Low-Throughput TR-FRET and Phenotypic Assays.
  • Sun, J., et al. (2013). A comparison of the effects of topical treatment of calcipotriol, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model.
  • Sun, J., et al. (2014). A comparison of the effects of topical treatment of calcipotriol, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model. PubMed.
  • Li, H., et al. (2021). Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist.
  • Kim, H. R., et al. (2016). Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice. Biomolecules & Therapeutics, 24(5), 519–525.
  • Sobie, E. A., et al. (2017). Synergistic FRET assays for drug discovery targeting RyR2 channels. Journal of General Physiology, 149(5), 589–603.
  • Zhang, Y., et al. (2023). The therapeutic effect of glycyrrhizic acid compound ointment on imiquimod-induced psoriasis-like disease in mice. PLOS ONE.
  • Wang, Y., et al. (2024).
  • Ghoreschi, K., et al. (2019). Interleukin-17 cytokines: Effectors and targets in psoriasis—A breakthrough in understanding and treatment. Journal of Allergy and Clinical Immunology, 144(5), 1219–1229.
  • Allen, J. G., et al. (2019). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(4), 434–444.
  • Zhang, L., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 13(4), 212–222.
  • Liu, Z., et al. (2020). wSDTNBI: a novel network-based inference method for virtual screening.
  • Krueger, J. G., et al. (2020). IL-17A inhibition by secukinumab induces early clinical, histopathologic, and molecular resolution of psoriasis.
  • Sen, D., et al. (2023). Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies. Frontiers in Immunology, 14, 1269300.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

Hazard Assessment: A Precautionary Approach Given its structural components—a tetrahydroquinoline core and a methanesulfonamide group—we must infer its potential hazards from related compounds. The parent heterocycle, 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given its structural components—a tetrahydroquinoline core and a methanesulfonamide group—we must infer its potential hazards from related compounds. The parent heterocycle, 1,2,3,4-tetrahydroquinoline, is classified as a combustible liquid that is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects[1]. An isomer, N-(1,2,3,4-Tetrahydro-5-isoquinolinyl)methanesulfonamide, is also noted for its acute oral toxicity.

Therefore, N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide must be handled as a hazardous substance with the following potential risks:

Potential Hazard Classification Precautionary Action
Acute Oral Toxicity Category 3Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1].
Carcinogenicity Category 1B (Suspected)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[1].
Aquatic Toxicity Chronic Category 3Avoid release to the environment[1].

All personnel handling this compound must be trained on these potential hazards and the appropriate safety measures[2][3].

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is to treat it as a hazardous chemical waste from the point of generation to its final disposal[4][5]. Under no circumstances should this chemical or its residues be disposed of down the drain [4].

Step 1: Immediate Segregation at the Point of Generation

Proper waste segregation is the foundation of safe disposal. It prevents dangerous reactions that can occur when incompatible chemicals are mixed[6][7].

  • Solid Waste:

    • Description: Contaminated personal protective equipment (PPE) such as gloves and shoe covers, weigh papers, and absorbent materials used for minor spills.

    • Procedure: Place these items in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Description: Unused solutions, reaction mixtures, and solvent rinses containing N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

    • Procedure: Collect in a dedicated, chemically compatible container (e.g., high-density polyethylene or glass)[7][8]. Do not mix with other waste streams.

Step 2: Waste Containerization and Labeling

Properly containing and labeling waste is a critical regulatory requirement[9][10].

  • Container Selection:

    • Use containers that are in good condition, free of cracks or leaks, and have a secure, screw-top lid[7].

    • Ensure the container material is compatible with the waste. For N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide solutions, glass or HDPE containers are appropriate[8].

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide."

      • The specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

      • The date accumulation started.

    • Keep the container closed at all times, except when adding waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[6].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[8]. A designated area within a chemical fume hood is often a suitable location[6].

  • Storage Conditions:

    • Store in a well-ventilated area[1].

    • Segregate containers of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide waste from incompatible materials, such as strong oxidizing agents[11].

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA[4].

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3][12].

  • Procedure:

    • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your EHS office to schedule a pickup[6].

    • Ensure all labeling is accurate and complete.

    • Maintain records of all hazardous waste generated and disposed of, as required by institutional and regulatory policies[12].

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).

    • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional EHS department.

    • Prevent entry to the affected area.

    • Provide details of the spill to the emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[13]. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[13].

    • Inhalation: Move the affected person to fresh air[13].

    • Ingestion: Do NOT induce vomiting[13].

    • In all cases of exposure, seek immediate medical attention and provide the SDS for 1,2,3,4-tetrahydroquinoline to the medical personnel.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

DisposalWorkflow Disposal Workflow for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide cluster_generation Point of Generation cluster_segregation Segregation cluster_labeling Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal A Waste Generated (Solid or Liquid) B Is it solid or liquid? A->B C Solid Waste Container (Contaminated PPE, etc.) B->C Solid D Liquid Waste Container (Unused solutions, etc.) B->D Liquid E Attach Hazardous Waste Label - Full Chemical Name - Hazards (Toxic, Carcinogen) - Start Date C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container full or storage time limit reached? F->G G->F No H Contact EHS for Pickup G->H Yes I Licensed Hazardous Waste Facility H->I

Caption: Decision tree for the proper disposal of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

References

  • Chemos GmbH & Co.KG. (2019).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
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  • U.S. Environmental Protection Agency. (n.d.).
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  • National Institutes of Health. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
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  • ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.
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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides ess...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally related compounds—1,2,3,4-tetrahydroquinoline and methanesulfonamide—to establish a robust framework for its handling, use, and disposal. Our commitment is to empower your research with the highest standards of safety and operational excellence.

Hazard Analysis: A Synthesis of Structural Precedents

Understanding the potential hazards of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide requires a logical assessment of its constituent chemical moieties: the tetrahydroquinoline core and the methanesulfonamide group.

1.1. The Tetrahydroquinoline Core:

The 1,2,3,4-tetrahydroquinoline scaffold is associated with significant health and safety considerations. According to safety data for this parent compound, researchers should be aware of the following potential hazards:

  • Toxicity: It is classified as toxic if swallowed.

  • Carcinogenicity: There is a potential risk of cancer associated with this chemical class.

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.

  • Flammability: It is a combustible liquid.

1.2. The Methanesulfonamide Group:

The methanesulfonamide functional group also presents its own set of potential hazards. Safety data for methanesulfonamide indicates that it can cause skin and serious eye irritation, and may lead to respiratory irritation[1].

1.3. Inferred Hazard Profile for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide:

Based on the toxicological profiles of its components, it is prudent to handle N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a compound that is potentially:

  • Toxic upon ingestion.

  • A skin, eye, and respiratory irritant.

  • A suspected carcinogen.

  • Harmful to the environment.

The following table summarizes the key hazard information derived from related compounds.

Hazard Category1,2,3,4-TetrahydroquinolineMethanesulfonamideInferred Precautions for N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide
Acute Oral Toxicity Toxic if swallowedData not availableAssume toxic if swallowed. Do not eat, drink, or smoke when handling.
Carcinogenicity May cause cancerData not availableHandle as a potential carcinogen.
Skin Irritation Slight irritationCauses skin irritation[1]Avoid all skin contact. Wear appropriate gloves and a lab coat.
Eye Irritation Slight irritationCauses serious eye irritation[1]Wear safety glasses with side shields or goggles.
Respiratory Irritation Data not availableMay cause respiratory irritation[1]Handle in a well-ventilated area, preferably a chemical fume hood.
Aquatic Toxicity Harmful to aquatic lifeData not availablePrevent release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide. The following protocols are based on established best practices for handling hazardous chemicals[2][3][4].

Core PPE Requirements
  • Hand Protection: Wear powder-free nitrile or neoprene gloves[3][4]. Double gloving is recommended, especially during procedures with a higher risk of splashing or direct contact[2]. Gloves should be changed every 30 minutes or immediately if contaminated[2][4].

  • Body Protection: A disposable, long-sleeved gown with tight-fitting cuffs is mandatory. The gown should close in the back to provide a solid front barrier[2].

  • Eye and Face Protection: Chemical splash goggles are required. For procedures with a significant splash risk, a full face shield should be worn in addition to goggles[2].

  • Respiratory Protection: All handling of this compound, particularly in solid form or when creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. If a fume hood is not available, a NIOSH-approved respirator (e.g., a fit-tested N95 or higher) is necessary[3][6].

Operational Plan: From Receipt to Experimentation

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a designated, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents[5].

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and all relevant hazard warnings.

Handling and Weighing:
  • Designated Area: All handling and weighing of the solid compound should be performed in a chemical fume hood.

  • Avoid Dust: Exercise caution to avoid the generation of dust.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Solution Preparation:
  • Fume Hood: All solution preparations must be conducted in a chemical fume hood.

  • Controlled Addition: Add the solid compound to the solvent slowly to avoid splashing.

Disposal Plan: Environmental Responsibility

The proper disposal of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide and its associated waste is a critical component of laboratory safety and environmental stewardship. Given its potential harm to aquatic life, direct disposal into the sewer system is strictly prohibited[7].

Waste Segregation and Collection:
  • Solid Waste: All disposable PPE (gloves, gowns), weighing papers, and contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Disposal Method:

The primary recommended method for the disposal of sulfonamide-containing chemical waste is incineration by a licensed hazardous waste disposal company[8]. This ensures the complete destruction of the compound.

Emergency Procedures: Preparedness is Key

Spill Response:
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Clean-up: Only trained personnel wearing appropriate PPE should clean up the spill using an appropriate absorbent material.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Visual Workflow for Safe Handling

The following diagram illustrates the critical workflow for the safe handling of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE: - Double Gloves - Gown - Goggles/Face Shield - Respirator (if needed) B Prepare Chemical Fume Hood A->B Enter Hood C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Doff PPE Correctly F->G Exit Hood

Caption: Workflow for Safe Handling of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, ensuring both personal safety and the integrity of their invaluable research.

References

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